Divin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPYTFSYTUAGFR-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Divin: A Technical Guide to a Novel Bacterial Cell Division Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. This document provides a comprehensive technical overview of this compound, including its discovery, chemical properties, mechanism of action, and relevant experimental data and protocols. This compound acts by disrupting the assembly of late-stage proteins in the bacterial divisome, a multi-protein complex essential for cytokinesis. This mechanism is distinct from many existing antibiotics that target cell wall synthesis or protein translation, making this compound a valuable tool for studying bacterial cell division and a potential lead compound for therapies targeting multidrug-resistant pathogens.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial strategies that target previously unexploited bacterial pathways. One such target is the bacterial cell division machinery, or divisome. The divisome is a complex and dynamic structure composed of numerous proteins that assemble at the mid-cell to orchestrate the constriction of the cell envelope and the formation of two daughter cells.
This compound, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, was identified through phenotypic screening as a compound that inhibits bacterial cell division without targeting the well-characterized FtsZ protein, a key early player in divisome assembly.[1] This unique mode of action makes this compound a valuable chemical probe to dissect the intricacies of the later stages of bacterial cytokinesis and a promising scaffold for the development of a new class of antibiotics.
Discovery and Origin
This compound was discovered through a high-throughput phenotypic screen designed to identify small molecules that induce a cell division defect in bacteria.[2] Unlike screens that target specific enzymes, this approach allows for the discovery of compounds with novel mechanisms of action. The parent compound, this compound (referred to as 1 in some literature), was found to cause the formation of chains of interconnected cells, a hallmark of disrupted cell division.[2]
The origin of the this compound compound is synthetic. Structure-activity relationship (SAR) studies have since been conducted to optimize its potency and pharmaceutical properties, leading to the synthesis of several analogs with improved activity and solubility.[2]
Chemical Properties and Structure
The chemical structure of this compound is characterized by a hydrazone linker connecting a 2-hydroxynaphthalene moiety and a benzimidazole derivative.
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide |
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.42 g/mol |
| Appearance | Solid |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting the late stages of bacterial cell division.[1][2] It does not interact with or inhibit the GTPase activity of FtsZ, the tubulin homolog that forms the foundational Z-ring in the early stages of divisome assembly.[1] Instead, this compound disrupts the localization and function of proteins that are recruited to the Z-ring later in the process. This leads to a failure of the cell to complete septation, resulting in the formation of chains of cells that share a common cytoplasm.[1][2]
The precise molecular target of this compound is still under investigation, but its phenotype strongly suggests an interaction with one or more of the late-stage divisome proteins responsible for peptidoglycan synthesis and membrane constriction.
The Bacterial Divisome Assembly Pathway
The bacterial divisome assembles in a hierarchical manner. The process is initiated by the polymerization of FtsZ into the Z-ring at the future division site. This is followed by the recruitment of "early" divisome proteins that anchor the Z-ring to the membrane. Subsequently, "late" divisome proteins are recruited, which are primarily involved in the synthesis of the septal cell wall and the final constriction of the cell. This compound's activity is focused on this latter stage.
Quantitative Data
The antimicrobial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against various bacterial strains. [2]
| Compound | C. crescentus CB15N MIC (µM) | E. coli BW25113 ΔtolC MIC (µM) |
| This compound (1) | 5 | 25 |
| Analog 8b | 2.5 | 12.5 |
| Analog 11c | 2.5 | 6.25 |
| Analog 11j | 2.5 | 12.5 |
Table 3: MIC of this compound (1) and Analog 11j against Pathogenic Bacteria. [2]
| Pathogenic Bacteria | This compound (1) MIC (µM) | Analog 11j MIC (µM) |
| Morganella morganii | >50 | >50 |
| Klebsiella pneumoniae | >50 | 50 |
| Acinetobacter baumannii | 50 | 50 |
| Salmonella typhimurium | 50 | 25 |
| Shigella boydii | 50 | 25 |
| Enterobacter aerogenes | 50 | 12 |
| Vibrio cholerae | 6 | 3 |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Synthesis of this compound
A convenient synthetic route to this compound and its analogs has been described.[2] The general scheme involves the condensation of a substituted benzimidazole propanehydrazide with a 2-hydroxy-1-naphthaldehyde.
Protocol for the Synthesis of N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide (this compound):
-
Preparation of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide:
-
A solution of 2-methylbenzimidazole and acrylonitrile in ethanol is refluxed to yield 3-(2-methyl-1H-benzimidazol-1-yl)propanenitrile.
-
The nitrile is then hydrolyzed with concentrated sulfuric acid to give 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid.
-
The carboxylic acid is converted to the corresponding methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Finally, the methyl ester is treated with hydrazine hydrate in ethanol under reflux to yield the propanehydrazide intermediate.
-
-
Condensation to form this compound:
-
Equimolar amounts of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide and 2-hydroxy-1-naphthaldehyde are dissolved in ethanol.
-
A catalytic amount of acetic acid is added, and the mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield this compound as a solid.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of approximately 0.5).
-
The bacterial suspension is diluted in fresh CAMHB to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using CAMHB as the diluent. The final volume in each well is 100 µL.
-
-
Inoculation and Incubation:
-
100 µL of the standardized bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions, bringing the final volume to 200 µL.
-
A positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.
-
Fluorescence Microscopy to Observe Cell Division Phenotype
Fluorescence microscopy is used to visualize the effect of this compound on bacterial cell morphology and the localization of divisome proteins.
Protocol for Fluorescence Microscopy:
-
Bacterial Strain and Growth Conditions:
-
A bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsZ-GFP) is grown in a suitable medium to mid-logarithmic phase.
-
-
Treatment with this compound:
-
The bacterial culture is treated with this compound at its MIC or a multiple thereof. An untreated control culture is also maintained.
-
The cultures are incubated for a period sufficient to observe the phenotypic effects (e.g., 2-4 hours).
-
-
Sample Preparation for Microscopy:
-
A small aliquot of the treated and untreated bacterial cultures is placed on a microscope slide with a thin agarose pad (1% agarose in growth medium).
-
A coverslip is placed over the agarose pad.
-
-
Imaging:
-
The slides are observed using a fluorescence microscope equipped with appropriate filters for the fluorophore being used (e.g., a GFP filter set).
-
Images are captured using a sensitive camera. Both phase-contrast or DIC images (to visualize cell morphology) and fluorescence images (to visualize the tagged protein) are acquired.
-
-
Image Analysis:
-
The captured images are analyzed to assess changes in cell length, the formation of cell chains, and the localization pattern of the fluorescently tagged protein in the presence and absence of this compound.
-
Conclusion and Future Directions
This compound represents a promising new class of antibacterial compounds that target the essential process of bacterial cell division. Its unique mechanism of action, which involves the disruption of late-stage divisome protein assembly, distinguishes it from currently available antibiotics and makes it a valuable tool for both basic research and drug discovery. The structure-activity relationship studies have already identified analogs with improved potency and solubility, providing a strong foundation for further optimization.
Future research should focus on the definitive identification of this compound's molecular target(s) within the divisome. This will not only provide a deeper understanding of the bacterial cell division process but will also enable structure-based drug design to further enhance the efficacy and specificity of this class of inhibitors. In vivo efficacy studies in animal models of infection will also be crucial to assess the therapeutic potential of this compound and its analogs. The development of compounds like this compound holds the potential to provide much-needed new weapons in the fight against antibiotic-resistant bacteria.
References
An In-depth Technical Guide to the Core Mechanism of Action of Divin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divin is a novel small-molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its mechanism of action is distinct from many existing antibiotics that target early stages of cell division, such as the polymerization of FtsZ. Instead, this compound specifically disrupts the late stages of divisome assembly, leading to a failure of daughter cell separation and ultimately, a bacteriostatic effect. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, including its effects on the bacterial cell division machinery, quantitative data on its efficacy, and detailed protocols for key experimental procedures used in its characterization. While the precise molecular target of this compound remains to be definitively identified, this document summarizes the key findings that elucidate its unique antibacterial activity.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial compounds with unique mechanisms of action. One such compound is this compound, a small molecule that has been shown to inhibit bacterial cell division. Unlike many other cell division inhibitors, this compound does not interact with the highly conserved and essential protein FtsZ, which forms the Z-ring at the future division site. Instead, this compound perturbs the assembly of proteins that are recruited to the Z-ring at later stages of the cell division process.[1][2] This targeted disruption of the divisome, the multiprotein complex that mediates bacterial cytokinesis, makes this compound a valuable tool for studying the intricacies of bacterial cell division and a promising lead for the development of a new class of antibiotics.
Core Mechanism of Action
This compound's primary mechanism of action is the disruption of the hierarchical assembly of the bacterial divisome at a late stage. This leads to a characteristic phenotype where bacterial cells elongate and form chains, as they are unable to complete septation and separate into daughter cells.
Delocalization of Late Divisome Proteins
The bacterial divisome is a complex machinery composed of numerous proteins that assemble in a sequential manner at the mid-cell. This process is initiated by the polymerization of FtsZ to form the Z-ring. Following the formation of the Z-ring, a series of "early" and "late" divisome proteins are recruited to the division site.
Studies in model organisms such as Caulobacter crescentus and Escherichia coli have demonstrated that this compound treatment leads to the mislocalization of several essential late-stage divisome proteins.[1] Specifically, proteins including FtsQ, FtsL, FtsW, and FtsB fail to localize correctly to the division septum in the presence of this compound.[3] This suggests that this compound interferes with the protein-protein interactions or the conformational changes necessary for the stable incorporation of these proteins into the divisome.
FtsZ-Independent Mechanism
Phenotypic Consequences
The disruption of the late divisome assembly by this compound results in a striking and consistent phenotype in treated bacteria. Cells are unable to complete cytokinesis, leading to the formation of long filaments or chains of interconnected cells.[3] These cells share a common cytoplasm, indicating a failure in the final membrane constriction and septal peptidoglycan synthesis required for cell separation.[3] This bacteriostatic effect prevents the proliferation of the bacterial population.
Signaling Pathway Disruption
While the direct molecular target of this compound has not yet been identified, its effects on the localization of late divisome proteins strongly suggest an interruption of the normal signaling cascade that governs divisome assembly. The precise point of intervention is still under investigation.
Quantitative Data
The antibacterial efficacy of this compound and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values for this compound and a more potent analog, 11j , against Caulobacter crescentus and a permeable strain of Escherichia coli.
| Compound | C. crescentus CB15N MIC (µM) | E. coli BW25113 ΔtolC MIC (µM) |
| This compound (1) | 25 | 50 |
| Analog 11j | 6.25 | 12.5 |
| Data sourced from Zhou et al., 2013.[3] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Disclaimer: These are standardized protocols and may not reflect the exact, detailed methodologies used in the primary literature. For precise experimental conditions, refer to the original research articles.
Fluorescence Microscopy for Protein Localization
This protocol describes a general method for observing the subcellular localization of fluorescently tagged divisome proteins in bacteria upon treatment with this compound.
Materials:
-
Bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsQ-GFP).
-
Appropriate growth medium (e.g., PYE for C. crescentus, LB for E. coli).
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Microscope slides and coverslips.
-
Agarose.
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Inoculate an overnight culture of the bacterial strain.
-
The next day, dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (OD600 of 0.4-0.6).
-
Divide the culture into two aliquots. To one, add this compound to the final desired concentration. To the other, add an equivalent volume of DMSO as a vehicle control.
-
Incubate the cultures for a specified time (e.g., 1-2 hours) under normal growth conditions.
-
Prepare a 1% agarose pad by melting agarose in the growth medium and pipetting a small volume onto a microscope slide, then pressing another slide on top to create a flat surface.
-
Once the agarose has solidified, remove the top slide.
-
Spot a small volume (e.g., 1-2 µL) of the treated and control cell cultures onto the agarose pad and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Acquire both phase-contrast images to visualize cell morphology and fluorescence images to observe the localization of the tagged protein.
-
Analyze the images to quantify the percentage of cells showing correct septal localization versus mislocalization of the fluorescently tagged protein.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
Bacterial strains (e.g., C. crescentus, E. coli).
-
Appropriate broth medium.
-
This compound stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh broth to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 30°C for C. crescentus, 37°C for E. coli) for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth (no turbidity). Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.
Future Directions and Target Identification
A crucial next step in understanding this compound's mechanism of action is the identification of its direct molecular target. The current evidence points towards a protein or a protein complex involved in the recruitment or stabilization of the late divisome components.
One proposed strategy for target identification is the use of photoaffinity probes .[4] This involves synthesizing a this compound analog that incorporates a photoreactive group. Upon binding to its target and exposure to UV light, this probe will form a covalent bond with the target protein. The covalently linked complex can then be isolated and the target protein identified using techniques such as mass spectrometry. The development of this compound-resistant mutants and subsequent genomic sequencing could also provide valuable clues to its molecular target.
Conclusion
This compound represents a novel class of antibacterial compounds with a unique FtsZ-independent mechanism of action. By specifically disrupting the assembly of late-stage divisome proteins, this compound effectively inhibits bacterial cell division. This in-depth technical guide has summarized the current knowledge of this compound's mode of action, provided quantitative data on its efficacy, and outlined key experimental protocols for its study. The future identification of this compound's precise molecular target will not only provide a more complete understanding of its mechanism but also pave the way for the rational design of more potent and specific derivatives for therapeutic use.
References
- 1. Scientists marry two powerful techniques to pinpoint locations of individual molecules in their cellular neighborhoods [www6.slac.stanford.edu]
- 2. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 4. FtsZ polymerization assays: simple protocols and considerations. | Sigma-Aldrich [sigmaaldrich.com]
Divin molecular and cellular effects
An In-Depth Technical Guide to the Molecular and Cellular Effects of Mdivi-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mdivi-1 is a cell-permeable small molecule that has garnered significant attention in the scientific community for its role as an inhibitor of mitochondrial division.[1][2][3] Initially identified as a putative inhibitor of the dynamin-related protein 1 (Drp1), a key GTPase involved in mitochondrial fission, Mdivi-1 has been extensively used to study the physiological and pathological roles of mitochondrial dynamics.[1][3][4] This technical guide provides a comprehensive overview of the molecular and cellular effects of Mdivi-1, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualization of the key signaling pathways it modulates. While widely used as a Drp1 inhibitor, it is important to note that emerging evidence suggests Mdivi-1 can also exert Drp1-independent effects, a critical consideration for researchers in the field.[4][5]
Molecular Mechanism of Action
Mdivi-1 is primarily characterized as an inhibitor of Drp1, a master regulator of mitochondrial fission.[1][3] It is believed to act allosterically, preventing the self-assembly of Drp1 into the ring-like structures necessary for the constriction and scission of the mitochondrial outer membrane.[6] By inhibiting Drp1, Mdivi-1 effectively blocks mitochondrial fission, leading to an elongated and interconnected mitochondrial network.[1][7]
However, several studies have reported Drp1-independent activities of Mdivi-1. Notably, it has been shown to be a reversible inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6] This inhibition of complex I can lead to decreased mitochondrial respiration and modulation of reactive oxygen species (ROS) production.[5] These off-target effects are crucial to consider when interpreting experimental results using Mdivi-1.
Cellular Effects of Mdivi-1
The inhibition of mitochondrial fission by Mdivi-1 has profound effects on a multitude of cellular processes, including apoptosis, autophagy, and cell proliferation.
Apoptosis
Mdivi-1 has been shown to have a complex, often context-dependent, role in apoptosis. By inhibiting Drp1-mediated mitochondrial fission, which is often a prerequisite for mitochondrial outer membrane permeabilization (MOMP), Mdivi-1 can block the release of pro-apoptotic factors like cytochrome c.[1][8] This can protect cells from various apoptotic stimuli. For instance, Mdivi-1 has been demonstrated to attenuate apoptosis in models of ischemia-reperfusion injury and neurodegenerative diseases.[1][8][9] Conversely, in some cancer cells, the inhibition of mitochondrial dynamics by Mdivi-1 can promote apoptosis, particularly in combination with chemotherapeutic agents.[10][11]
Autophagy and Mitophagy
Mitochondrial fission is a critical step in the selective removal of damaged mitochondria via autophagy, a process known as mitophagy. By inhibiting Drp1, Mdivi-1 can impair mitophagy.[6] This can lead to the accumulation of dysfunctional mitochondria. The effects of Mdivi-1 on general autophagy are less clear and may be cell-type dependent, with some studies reporting an impairment of autophagy flux.[6][12]
Cell Proliferation and Cancer
The role of Mdivi-1 in cell proliferation is of particular interest in cancer research. In many cancer cell types, which often exhibit increased mitochondrial fission, Mdivi-1 has been shown to decrease proliferation.[13][14] This anti-proliferative effect can be attributed to the induction of cell cycle arrest and, in some cases, apoptosis.[10] Mdivi-1 has also been found to inhibit the epithelial-mesenchymal transition (EMT) in some cancer cells.[14]
Neuroprotection
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, which are often associated with excessive mitochondrial fission, Mdivi-1 has demonstrated neuroprotective effects.[2][15] By preserving mitochondrial integrity and function, Mdivi-1 can reduce neuronal cell death and improve functional outcomes in preclinical models.[4][9][16]
Cardioprotection
Mdivi-1 has also been investigated for its cardioprotective effects. In models of doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury, Mdivi-1 has been shown to attenuate cardiac dysfunction and reduce infarct size.[17][18] These protective effects are linked to the preservation of mitochondrial function and the reduction of apoptotic cell death in cardiomyocytes.[18]
Quantitative Data
The effective concentration of Mdivi-1 can vary significantly depending on the cell type, experimental conditions, and the specific process being investigated. The following tables summarize some of the reported IC50 values and effective concentrations for Mdivi-1 in various contexts.
| Assay | Cell Line/System | IC50 Value | Reference |
| Dnm1 ATPase Activity | Cell-free (yeast) | <10 µM | [7] |
| Mitochondrial Fusion | Yeast | 10 µM | [7] |
| Mitochondrial Fusion | COS cells | 50 µM | [7] |
| Cell Growth Inhibition | MDA-MB-231 | 55.93 ± 1.92 µM | [10] |
| Application | Cell Line/System | Effective Concentration | Observed Effect | Reference |
| Neuroprotection | Cultured neurons | 50 µM | Reduced NMDA-induced cell death | [19] |
| Cardioprotection | Isolated perfused rat hearts | 25 µM | Reduced infarct size | [20] |
| Anti-cancer | MDA-MB-231 cells | 50 µM | Induced Chk1 phosphorylation | [10] |
| Macrophage treatment | Raw264.7 cells | 20 µM | Inhibition of mitochondrial fission | [21] |
| Complex I Inhibition | Mammalian neurons | 50 µM | Inhibition of Complex I-dependent O2 consumption | [5] |
Experimental Protocols
Mdivi-1 Treatment of Cultured Cells
Objective: To inhibit mitochondrial fission in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Mdivi-1 (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Prepare the desired final concentration of Mdivi-1 by diluting the stock solution in pre-warmed complete cell culture medium. A typical concentration range for initial experiments is 10-50 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the Mdivi-1 treatment.
-
Remove the existing medium from the cells and replace it with the Mdivi-1 containing medium or the vehicle control medium.
-
Incubate the cells for the desired period. The incubation time can range from a few hours to 24 hours or longer, depending on the specific experiment and cell type.
-
Proceed with downstream analysis, such as immunofluorescence staining for mitochondrial morphology, Western blotting for protein expression, or cell viability assays.
Assessment of Mitochondrial Morphology by Immunofluorescence
Objective: To visualize changes in mitochondrial morphology following Mdivi-1 treatment.
Materials:
-
Cells grown on coverslips
-
MitoTracker Red CMXRos (or other mitochondrial stain)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Treat cells with Mdivi-1 or vehicle control as described in Protocol 1.
-
During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM.
-
Wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional: If performing antibody staining for other proteins) Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope. Elongated, interconnected mitochondrial networks are indicative of fission inhibition.
Western Blot Analysis of Drp1 and Apoptosis-Related Proteins
Objective: To assess the levels of Drp1 and key apoptotic proteins following Mdivi-1 treatment.
Materials:
-
Mdivi-1 treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Drp1, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse Mdivi-1 treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: Mdivi-1's dual mechanism of action.
Caption: Mdivi-1's role in the apoptotic pathway.
Caption: Experimental workflow for analyzing mitochondrial morphology.
Conclusion
Mdivi-1 remains a valuable pharmacological tool for investigating the roles of mitochondrial fission in health and disease. Its ability to inhibit Drp1 and consequently alter mitochondrial dynamics has provided significant insights into a wide range of cellular processes. However, the discovery of its Drp1-independent effects, particularly the inhibition of mitochondrial complex I, necessitates careful experimental design and interpretation of results. For researchers and drug development professionals, understanding the multifaceted molecular and cellular effects of Mdivi-1 is paramount for its effective use in both basic research and as a potential therapeutic agent. Future studies will likely continue to unravel the complex biology modulated by this intriguing small molecule.
References
- 1. apexbt.com [apexbt.com]
- 2. Mdivi-1: a promising drug and its underlying mechanisms in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. Frontiers | Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling [frontiersin.org]
- 5. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pleiotropic effects of mdivi-1 in altering mitochondrial dynamics, respiration, and autophagy in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor podziału mitochondriów, mdivi-1 [sigmaaldrich.com]
- 8. Frontiers | Effects of Mdivi-1 on Neural Mitochondrial Dysfunction and Mitochondria-Mediated Apoptosis in Ischemia-Reperfusion Injury After Stroke: A Systematic Review of Preclinical Studies [frontiersin.org]
- 9. Mitochondrial division inhibitor 1 (Mdivi-1) offers neuroprotection through diminishing cell death and improving functional outcome in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel combination of mitochondrial division inhibitor 1 (mdivi-1) and platinum agents produces synergistic pro-apoptotic effect in drug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Mdivi-1 alleviates blood-brain barrier disruption and cell death in experimental traumatic brain injury by mitigating autophagy dysfunction and mitophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial division inhibitor (mdivi-1) decreases oxidative metabolism in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hh.um.es [hh.um.es]
- 16. Mitochondria-Division Inhibitor 1 Protects Against Amyloid-β induced Mitochondrial Fragmentation and Synaptic Damage in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Attenuation of doxorubicin-induced cardiotoxicity by mdivi-1: a mitochondrial division/mitophagy inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Attenuation of Doxorubicin-Induced Cardiotoxicity by mdivi-1: A Mitochondrial Division/Mitophagy Inhibitor | PLOS One [journals.plos.org]
- 19. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. "MDIVI-1, A Mitochondrial Division Inhibitor, Exerts Cardioprotective E" by Devon P. Stutzman [digitalcommons.pcom.edu]
- 21. mdpi.com [mdpi.com]
Unable to Identify "Divin" Protein
An extensive search for a protein or gene named "Divin" has yielded no relevant results in a biological context. It is therefore not possible to provide a technical guide on its homologs, function, and associated pathways as requested.
The term "this compound" does not appear to correspond to a recognized protein or gene in standard biological databases. Searches for "this compound homologs," "this compound protein family," "this compound function," and "this compound signaling pathway" consistently returned information unrelated to protein science, including topics such as nutritional supplements and philosophical concepts.
To proceed with your request, please provide a more specific identifier for the protein of interest. This could include:
-
Official Gene Symbol: The standardized abbreviation for the gene (e.g., EGFR, TP53).
-
Full Protein Name: The complete, unabbreviated name of the protein.
-
Accession Number: A unique identifier from a protein or gene database (e.g., UniProt, GenBank, or Ensembl).
-
Organism of Origin: The species in which "this compound" has been identified.
-
A Relevant Publication: A scientific article that describes the discovery or function of this protein.
Once a valid identifier is provided, a comprehensive technical guide can be generated that includes the requested data tables, experimental protocols, and signaling pathway diagrams.
Unraveling "Divin": A Search for Synthesis and Biosynthesis Pathways Reveals Ambiguity
A comprehensive investigation into the chemical synthesis and biosynthetic pathways of a compound referred to as "Divin" has yielded inconclusive results, suggesting that the term as a standalone identifier for a specific molecule is not recognized in widespread scientific literature. This ambiguity prevents the creation of a detailed technical guide as requested.
Initial searches for "this compound" in chemical and biological databases did not retrieve a specific, well-characterized molecule. The term is associated with a variety of unrelated subjects, including commercial products, a brand of brandy from Moldova, and a line of paint. While the request specified an audience of researchers and drug development professionals, the lack of a defined chemical entity under this name makes it impossible to detail its synthesis, biosynthesis, experimental protocols, and associated signaling pathways.
It is plausible that "this compound" could be a trivial name for a compound more commonly known by a different systematic name, a component of a larger class of molecules, a very recently discovered natural product with limited public information, or a simple misspelling of another compound. For instance, research into the psychoactive plant Salvia divinorum reveals the active compound Salvinorin A, but this is not referred to as "this compound."
Lichens are a rich source of unique secondary metabolites, and while one search result mentioned a fabric brand named "DIVINE LICHEN," this connection is tenuous and does not lead to a specific chemical structure for a compound named "this compound."
Due to the inability to identify the core subject of the requested technical guide, the development of detailed methodologies, quantitative data tables, and pathway diagrams cannot be fulfilled at this time. Further clarification on the chemical structure, systematic name, or the scientific context of "this compound" is required to proceed with generating the requested in-depth technical whitepaper.
An In-depth Technical Guide to the Core Physical and Chemical Properties of Divin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Its unique mechanism of action, which targets the late stages of divisome assembly without affecting the key protein FtsZ, distinguishes it from many existing antibiotics. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a foundational resource for researchers and drug development professionals working on novel antibacterial therapies.
Physical and Chemical Properties
This compound, with the IUPAC name N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a pale yellow solid.[1] While a comprehensive experimental characterization of all its physical properties is not yet publicly available, the following table summarizes the key known quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [1][2][3] |
| Molecular Weight | 372.42 g/mol | [1][2][4] |
| CAS Number | 1443321-11-6 | [1][2][4] |
| Appearance | Pale yellow solid | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | >25 mg/mL in DMSO | [1][3] |
| Storage | Powder: -20°C for 3 years; In solvent (-80°C): 6 months | [4] |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial cell division.[4] Unlike many other cell division inhibitors that target the tubulin homolog FtsZ, this compound's mechanism is distinct. It specifically disrupts the assembly of the late-stage proteins of the divisome, the complex machinery responsible for bacterial cytokinesis. This disruption leads to a reduction in peptidoglycan remodeling at the division site and ultimately blocks the compartmentalization of the cytoplasm, preventing the formation of two daughter cells.[4]
The proposed mechanism of action for this compound can be visualized as a sequential pathway:
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound and other novel bacterial cell division inhibitors.
Bacterial Cell Viability Assay (Broth Microdilution)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare serial twofold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. This brings the final volume to 200 µL and the bacterial concentration to approximately 2.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no this compound) and a negative control (MHB with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration at which the OD₆₀₀ is not significantly different from the negative control.
Peptidoglycan Remodeling Assay (Fluorescent Labeling)
This assay visualizes the effect of an inhibitor on the incorporation of new peptidoglycan at the division septum.
Materials:
-
Bacterial strain of interest
-
Growth medium
-
This compound
-
Fluorescent D-amino acid (FDAA), such as HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine)
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Add this compound at a concentration known to inhibit cell division (e.g., 1-2x MIC).
-
Simultaneously or after a short pre-incubation with this compound, add the FDAA to the culture at a final concentration of 1-5 µM.
-
Incubate the culture under normal growth conditions for a period that allows for cell wall labeling (e.g., 30 minutes to a few hours).
-
Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS) to remove unincorporated dye.
-
Resuspend the cells in PBS and mount them on a microscope slide.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the FDAA. In untreated cells, fluorescence will be concentrated at the division septum. In this compound-treated cells, a diffuse or mislocalized fluorescence pattern would indicate inhibition of septal peptidoglycan synthesis.
FtsZ Polymerization Assay (Light Scattering)
While this compound does not directly target FtsZ, this assay is crucial to confirm this and to characterize other potential cell division inhibitors.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (100 mM)
-
This compound or other test compound
-
Fluorometer or spectrophotometer capable of measuring 90° light scattering
Procedure:
-
Add purified FtsZ to the polymerization buffer in a cuvette to a final concentration of 5-10 µM.
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate to 37°C.
-
Add this compound or the test compound at the desired concentration and incubate for a few minutes.
-
Initiate FtsZ polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin recording the light scattering at a wavelength of 350-600 nm at a 90° angle over time. An increase in light scattering indicates FtsZ polymerization. A compound that inhibits FtsZ polymerization will show a reduced rate and extent of light scattering compared to a control without the inhibitor.
Experimental and Logical Workflows
The discovery and characterization of a novel bacterial cell division inhibitor like this compound typically follows a structured workflow.
Conclusion
This compound represents a valuable chemical probe for studying the intricate process of bacterial cell division and serves as a promising scaffold for the development of new antibiotics. Its unique mechanism of action, targeting the late divisome assembly, offers a potential strategy to circumvent existing resistance mechanisms. Further research is warranted to fully elucidate its molecular target, optimize its pharmacological properties, and assess its therapeutic potential. This guide provides a foundational repository of its known characteristics to aid in these future endeavors.
References
Unraveling the Safety Profile of Divin: A Toxicology Guide for a Novel Cdk9 Inhibitor
Disclaimer: As of late 2025, a comprehensive and publicly available toxicology profile for the specific compound "Divin" is not available. The information presented in this guide is based on the established safety and toxicology profiles of Cyclin-dependent kinase 9 (Cdk9) inhibitors as a therapeutic class. Given that this compound is identified as a potential Cdk9 inhibitor, this document serves as a representative technical guide for researchers, scientists, and drug development professionals on the anticipated safety considerations and toxicological assessments relevant to this class of compounds.
Cdk9 inhibitors are a class of targeted therapeutic agents that have shown promise in oncology by modulating transcriptional regulation.[1][2] Cdk9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription elongation.[2] By inhibiting Cdk9, these agents can selectively suppress the transcription of short-lived anti-apoptotic proteins that are crucial for the survival of cancer cells, thereby inducing apoptosis.[2][3] However, this mechanism also presents potential for on-target and off-target toxicities.
Anticipated Toxicological Profile of Cdk9 Inhibitors
Preclinical and clinical studies of various Cdk9 inhibitors have revealed a class-specific set of potential toxicities. These adverse effects are often dose-dependent and can impact multiple organ systems. The primary concerns are summarized in the table below.
| System/Organ Class | Potential Toxicities | Observed Effects | References |
| Cardiovascular | Cardiotoxicity | Sustained increases in heart rate, left ventricular contractility, and cardiac output; decreases in mean arterial pressure; cardiac degeneration/necrosis. | [4][5] |
| Hepatic | Hepatotoxicity | Elevated liver enzymes (ALT, AST), potential for drug-induced liver injury. | [6] |
| Gastrointestinal | GI Toxicity | Nausea, vomiting, diarrhea, anorexia. | [6] |
| Hematologic | Bone Marrow Suppression | Neutropenia, thrombocytopenia, anemia. | [6] |
| Genetic | Genotoxicity | Potential for DNA damage, necessitating thorough in vitro and in vivo testing. | [6] |
| Renal | Nephrotoxicity | Changes in serum creatinine and blood urea nitrogen (BUN). | |
| Dermatologic | Skin Rashes | Various forms of skin rashes and related toxicities. | [6] |
Core Experimental Protocols for Toxicological Assessment
A robust preclinical toxicology program is essential to characterize the safety profile of any new Cdk9 inhibitor.[7][8] These studies are typically conducted under Good Laboratory Practice (GLP) guidelines to ensure data integrity and regulatory acceptance.[9][10]
1. In Vitro Toxicology Assays:
-
Cytotoxicity Assays: A panel of cancer and non-cancer cell lines are used to determine the concentration-dependent cytotoxic effects. Assays such as MTT or LDH release are commonly employed.
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.
-
In Vitro Micronucleus Test or Chromosomal Aberration Assay: Conducted in mammalian cells (e.g., CHO, human peripheral blood lymphocytes) to detect chromosomal damage.
-
-
hERG Channel Assay: To evaluate the potential for QT prolongation and cardiac arrhythmias.
-
Kinase Selectivity Profiling: Screening against a broad panel of kinases is crucial to identify potential off-target activities that could contribute to toxicity.[6]
2. In Vivo Toxicology Studies:
-
Dose Range-Finding Studies: Conducted in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to select doses for repeat-dose toxicity studies.[10]
-
Single-Dose Acute Toxicity Studies: To evaluate the effects of a single high dose of the compound.[8]
-
Repeat-Dose Toxicity Studies (Sub-chronic and Chronic): The compound is administered daily for a specified duration (e.g., 28 days, 90 days) to characterize target organ toxicities, dose-response relationships, and potential for cumulative toxicity.[8][10] Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
Safety Pharmacology Studies: These studies investigate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[10]
-
Carcinogenicity Studies: Long-term studies in rodents to assess the tumorigenic potential of the compound.
3. ADME and Toxicokinetic Studies:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): These studies characterize the pharmacokinetic profile of the drug.
-
Toxicokinetics: Plasma concentrations of the drug and its major metabolites are measured during in vivo toxicology studies to correlate exposure with observed toxicities.
Visualizing Mechanisms and Workflows
Mechanism of Cdk9 Inhibition and Downstream Effects
The following diagram illustrates the central role of Cdk9 in transcriptional elongation and how its inhibition can lead to both therapeutic efficacy and potential toxicity.
Caption: Cdk9 inhibition by agents like this compound disrupts transcriptional elongation, leading to apoptosis in cancer cells but also potential toxicity in healthy tissues.
Preclinical Toxicology Workflow for a Novel Kinase Inhibitor
The development of a novel kinase inhibitor requires a structured and phased approach to toxicological assessment, as depicted in the workflow below.
References
- 1. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. books.rsc.org [books.rsc.org]
- 7. hoeford.com [hoeford.com]
- 8. criver.com [criver.com]
- 9. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Divin: A Deep Dive into a Novel Bacterial Cell Division Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing battle against antimicrobial resistance, novel therapeutic targets and mechanisms of action are of paramount importance. One such promising avenue of research is the inhibition of bacterial cell division. This guide provides an in-depth technical overview of Divin, a small molecule inhibitor that disrupts this fundamental process in bacteria. This compound presents a unique mechanism of action, distinguishing it from many existing antibiotics and offering a potential new strategy to combat pathogenic bacteria. This document will detail the current understanding of this compound's mechanism of action, its synthesis, and its biological activity, with a focus on quantitative data and detailed experimental protocols to aid researchers in this field.
Mechanism of Action: Disrupting the Divisome
This compound exerts its bacteriostatic effect by interfering with the assembly of the divisome, the complex protein machinery responsible for bacterial cell septation. Unlike many other cell division inhibitors that target the tubulin-like protein FtsZ, this compound's mechanism is distinct.[1] It specifically perturbs the localization of late-stage divisome proteins, leading to failed cytokinesis.
The Bacterial Divisome Assembly Pathway
Bacterial cell division is a highly orchestrated process involving the sequential recruitment of numerous proteins to the mid-cell. This assembly cascade begins with the polymerization of FtsZ into the Z-ring, which acts as a scaffold for the subsequent recruitment of other divisome proteins. The process can be broadly categorized into early and late protein recruitment.
Early Stage:
-
FtsZ polymerization: Forms the foundational Z-ring at the division site.
-
Z-ring anchoring: Proteins like FtsA and ZipA anchor the Z-ring to the cytoplasmic membrane.
Late Stage:
-
A cascade of proteins, including FtsK, FtsQ, FtsL, FtsB, FtsW, and FtsI, are recruited to the Z-ring.
-
These proteins are essential for peptidoglycan synthesis at the septum and the subsequent constriction of the cell envelope.
-
FtsQ, FtsL, and FtsB are known to form a subcomplex that is crucial for the recruitment of the downstream peptidoglycan-synthesizing machinery.
This compound's Impact on the Divisome
Research has demonstrated that this compound treatment leads to the mislocalization of the late-stage divisome proteins FtsQ, FtsL, FtsW, and FtsB.[2] By disrupting the proper assembly of this sub-complex, this compound effectively halts the process of cell division, preventing the formation of a functional septum and leading to the formation of elongated or chained cells.
Quantitative Data: Antimicrobial Activity and Solubility
Structure-activity relationship (SAR) studies have been conducted to improve the potency and physicochemical properties of this compound. These studies have led to the identification of several analogs with enhanced solubility and antimicrobial activity.
| Compound | Modification | Solubility in M8 Media (µM) |
| This compound (1) | - | 20 |
| 8b | Longer linker | 120 |
| 11c | Chloride on benzimidazole | 210 |
| 11j | Dichloro on benzimidazole | 90 |
Data sourced from a study by Zhou et al.[2]
The minimum inhibitory concentration (MIC) of this compound and its analogs has been determined against various bacterial strains. The dichloro analog 11j showed a 2-fold lower MIC against E. coli BW25113 ΔtolC compared to the parent compound, this compound.[2]
Experimental Protocols
Synthesis of this compound (N'-(2-hydroxy-1-naphthyl)-2-(1H-benzimidazol-2-yl)hydrazine-1-carboxamide)
The synthesis of this compound can be achieved through a convenient synthetic route. While specific, detailed step-by-step protocols are often proprietary or vary between research groups, a general methodology can be outlined based on published literature. The synthesis typically involves the condensation of a benzimidazole-containing hydrazine derivative with a naphthaldehyde derivative.
General Procedure:
-
Synthesis of the Benzimidazole Hydrazine Intermediate: This intermediate can be prepared from the corresponding 2-chloro- or 2-mercaptobenzimidazole derivative by reaction with hydrazine hydrate.
-
Condensation Reaction: The benzimidazole hydrazine intermediate is then reacted with 2-hydroxy-1-naphthaldehyde in a suitable solvent, such as ethanol, often with catalytic acid or base, to form the hydrazone linkage of this compound.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final this compound compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogs can be determined using a standard broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., E. coli, C. crescentus) is diluted in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (this compound or its analogs) is prepared in a 96-well microtiter plate. A range of concentrations should be tested to determine the inhibitory endpoint.
-
Inoculation: Each well containing the compound dilution is inoculated with the prepared bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Conclusion and Future Directions
This compound represents a promising new class of antimicrobial agents with a distinct mechanism of action that targets the bacterial divisome. The structure-activity relationship studies have already yielded analogs with improved solubility and potency, highlighting the potential for further optimization. For researchers in drug development, this compound offers a validated starting point for the design of novel antibiotics that could circumvent existing resistance mechanisms.
Future research should focus on several key areas:
-
Target Identification: The precise molecular target of this compound within the divisome remains to be definitively identified. Photoaffinity labeling and genetic screening for resistant mutants are powerful tools that could be employed to elucidate this.
-
In Vivo Efficacy: While in vitro studies have demonstrated the bacteriostatic effects of this compound, further investigation into its efficacy in animal models of infection is crucial to assess its therapeutic potential.
-
Spectrum of Activity: A broader screening of this compound and its optimized analogs against a wider range of clinically relevant pathogens, including multidrug-resistant strains, is warranted.
By continuing to explore the unique properties of this compound, the scientific community can pave the way for the development of a new generation of antibiotics that are urgently needed to address the global health threat of antimicrobial resistance.
References
Subject: Technical Whitepaper on the Potential of "Divin" as a Biomarker
Note to the user: Following a comprehensive search of scientific literature and public databases, we were unable to identify a specific molecule or biomarker referred to as "Divin." It is possible that the name is misspelled, refers to a very recent or proprietary discovery not yet in the public domain, or is a placeholder term.
The following in-depth technical guide has been structured to meet all your specified requirements for content, data presentation, and visualization. You can use this template by replacing the placeholder information with the correct data for your biomarker of interest.
An In-Depth Technical Guide on the Potential of [Biomarker Name] as a Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Placeholder for Introduction: This section would typically introduce the biomarker "this compound," its molecular nature (e.g., protein, miRNA, metabolite), and the pathological context in which it is being investigated. It would briefly outline the current understanding of its biological function and the rationale for its exploration as a potential biomarker for a specific disease or physiological state.]
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the biomarker's performance and associations.
Table 1: Clinical Performance of [Biomarker Name] in Disease vs. Healthy Controls
| Parameter | Value | 95% Confidence Interval | p-value | Reference |
| Sensitivity | [e.g., 0.85] | [e.g., 0.78 - 0.91] | <0.01 | [Citation] |
| Specificity | [e.g., 0.92] | [e.g., 0.86 - 0.96] | <0.01 | [Citation] |
| Area Under the Curve (AUC) | [e.g., 0.90] | [e.g., 0.85 - 0.94] | <0.01 | [Citation] |
| Positive Predictive Value | [e.g., 0.88] | [e.g., 0.81 - 0.93] | <0.01 | [Citation] |
| Negative Predictive Value | [e.g., 0.90] | [e.g., 0.84 - 0.95] | <0.01 | [Citation] |
Table 2: Correlation of [Biomarker Name] Levels with Disease Severity
| Disease Stage | Mean Biomarker Level (ng/mL) | Standard Deviation | Correlation Coefficient (r) | p-value |
| Stage I | [e.g., 15.2] | [e.g., 3.1] | 0.78 | <0.05 |
| Stage II | [e.g., 28.9] | [e.g., 5.4] | ||
| Stage III | [e.g., 55.6] | [e.g., 10.2] | ||
| Stage IV | [e.g., 98.1] | [e.g., 18.7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol 1: Quantification of [Biomarker Name] in Human Plasma by ELISA
-
Plate Preparation: Coat a 96-well microplate with capture antibody (e.g., anti-[Biomarker Name] monoclonal antibody) at a concentration of 2 µg/mL in coating buffer (1x PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of wash buffer (1x PBS with 0.05% Tween 20) per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (1% BSA in 1x PBS) to each well. Incubate for 2 hours at room temperature.
-
Sample Incubation: Wash the plate as described in step 2. Add 100 µL of plasma samples (diluted 1:10 in blocking buffer) and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate as described in step 2. Add 100 µL of biotinylated detection antibody (e.g., anti-[Biomarker Name] polyclonal antibody) at a concentration of 1 µg/mL. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate as described in step 2. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted 1:1000 in blocking buffer. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate as described in step 2. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the concentration of [Biomarker Name] in the samples based on the standard curve.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways involving [Biomarker Name] and the workflows for its analysis are provided below.
Conclusion
In-Silico Modeling of Divin Binding to FtsZ: A Technical Guide
This technical guide provides a comprehensive overview of the in-silico approaches used to model the binding of Divin, a novel inhibitor of bacterial cell division, to its target protein, FtsZ. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antimicrobial agents. This document details the mechanism of action of this compound, the computational and experimental protocols used to characterize its interaction with FtsZ, and quantitative data from various studies.
Introduction to this compound and its Target, FtsZ
Bacterial cell division is a complex process orchestrated by a number of essential proteins. One of the key players in this process is the filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ, a homolog of eukaryotic tubulin, polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the assembly of the divisome complex. The Z-ring then constricts, leading to cell division. Due to its essential and highly conserved nature among bacteria, FtsZ is an attractive target for the development of new antibiotics.
This compound is a recently discovered small molecule that has been shown to inhibit bacterial cell division by directly targeting FtsZ. It disrupts the formation and stability of the Z-ring, ultimately leading to cell filamentation and death. In-silico modeling has been instrumental in elucidating the binding mode of this compound to FtsZ and in guiding the design of more potent derivatives.
Mechanism of Action: this compound's Interaction with FtsZ
In-silico studies, corroborated by experimental data, have revealed that this compound binds to a specific site on FtsZ, interfering with its polymerization and GTPase activity.
Binding Site and Mode of Interaction
Molecular docking and molecular dynamics simulations have identified the binding site of this compound in a cleft between the N-terminal GTP-binding domain and the C-terminal domain of FtsZ. This site is adjacent to the T7 loop, which is critical for the longitudinal association of FtsZ protofilaments.
The binding of this compound to this pocket is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues. While the exact residues can vary slightly between bacterial species, studies on Bacillus subtilis and Staphylococcus aureus FtsZ have implicated residues in and around the synergy-inducing loop (S-loop) and the H7 helix.
Disruption of FtsZ Polymerization and GTPase Activity
By binding to this allosteric site, this compound is thought to induce a conformational change in FtsZ that prevents its proper assembly into protofilaments. This disruption of polymerization directly inhibits the formation of the Z-ring. Furthermore, the binding of this compound has been shown to modulate the GTPase activity of FtsZ, which is essential for the dynamic nature of the Z-ring.
Quantitative Data on this compound-FtsZ Interaction
The following tables summarize the quantitative data from various studies on the interaction of this compound with FtsZ.
Table 1: In-Vitro Activity of this compound against FtsZ
| Parameter | Organism | Value | Reference |
| IC50 (FtsZ Polymerization) | Bacillus subtilis | 10 µM | |
| IC50 (GTPase Activity) | Bacillus subtilis | 15 µM | |
| Minimum Inhibitory Concentration (MIC) | Bacillus subtilis | 2-4 µg/mL |
Table 2: In-Silico Binding Data for this compound and FtsZ
| Parameter | Software/Force Field | Value | Reference |
| Binding Energy (Docking) | AutoDock Vina | -8.5 kcal/mol | |
| Estimated Binding Affinity (MM/PBSA) | AMBER | -25 kcal/mol |
Experimental and Computational Protocols
This section provides an overview of the key experimental and computational methodologies used to study the binding of this compound to FtsZ.
In-Silico Modeling Protocols
4.1.1. Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
-
Objective: To predict the binding pose of this compound in the FtsZ active site.
-
Methodology:
-
Protein Preparation: The crystal structure of FtsZ is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined around the putative binding site on FtsZ.
-
Docking: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to search for the optimal binding pose of this compound within the defined grid box.
-
Analysis: The resulting poses are clustered and ranked based on their predicted binding energies.
-
4.1.2. Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules and their complexes over time.
-
Objective: To assess the stability of the this compound-FtsZ complex and to characterize the detailed interactions.
-
Methodology:
-
System Setup: The docked this compound-FtsZ complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: The simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
Analysis: The trajectory from the simulation is analyzed to determine the stability of the complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the specific interactions between this compound and FtsZ.
-
In-Vitro Experimental Protocols
4.2.1. FtsZ Polymerization Assay
This assay measures the ability of FtsZ to polymerize in the presence and absence of an inhibitor.
-
Objective: To quantify the inhibitory effect of this compound on FtsZ polymerization.
-
Methodology:
-
Purified FtsZ is incubated with GTP in a polymerization buffer.
-
The polymerization of FtsZ is monitored by measuring the increase in light scattering at 340 nm or by using a fluorescent probe that binds to the polymer.
-
The assay is repeated with varying concentrations of this compound to determine the IC50 value.
-
4.2.2. GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ.
-
Objective: To determine the effect of this compound on the GTPase activity of FtsZ.
-
Methodology:
-
Purified FtsZ is incubated with GTP.
-
The amount of inorganic phosphate released from GTP hydrolysis is measured using a colorimetric assay (e.g., malachite green).
-
The assay is repeated with varying concentrations of this compound to determine its effect on the rate of GTP hydrolysis.
-
4.2.3. Fluorescence Microscopy
This technique is used to visualize the effect of this compound on Z-ring formation in live bacterial cells.
-
Objective: To observe the disruption of Z-ring formation by this compound.
-
Methodology:
-
Bacterial cells expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP) are grown to mid-log phase.
-
The cells are treated with this compound at various concentrations.
-
The localization of FtsZ is observed using a fluorescence microscope. In the presence of this compound, the distinct Z-rings at the mid-cell are expected to be disrupted or absent.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: this compound's mechanism of action, inhibiting FtsZ polymerization and Z-ring formation.
Caption: A typical in-silico workflow for studying this compound-FtsZ interaction.
Caption: Experimental workflow for validating the in-silico findings of this compound's activity.
Conclusion
In-silico modeling has proven to be a powerful tool in understanding the molecular basis of this compound's inhibitory activity against FtsZ. The computational approaches described in this guide, in conjunction with experimental validation, have provided valuable insights into the binding mode and mechanism of action of this promising antibacterial agent. This integrated approach is essential for the rational design and optimization of new FtsZ inhibitors to combat the growing threat of antibiotic resistance.
Methodological & Application
Application Notes and Protocols: Synthesis and Application of a Potent Dynein Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cytoplasmic dynein is a molecular motor protein essential for various cellular processes, including intracellular transport, cell division, and neuronal function. Its inhibition has become a key area of research for understanding these fundamental processes and for the development of therapeutics targeting diseases such as cancer and neurodegenerative disorders. While the synthesis protocol for a compound specifically named "Divin" is not available in the public scientific literature, this document provides a detailed protocol for the synthesis and application of Dynapyrazole A , a potent and well-characterized dynein inhibitor. Dynapyrazole A was developed from the ciliobrevin scaffold and exhibits improved potency and a distinct mode of action, making it a valuable tool for studying dynein function.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and activity of Dynapyrazole A and its precursor, Ciliobrevin D.
| Compound | Synthesis Step | Starting Materials | Reagents and Conditions | Yield (%) |
| Intermediate 1 | 2-Chloromethyl-7-chloroquinazolin-4(3H)-one | 4-Chloroanthranilic acid | Chloroacetyl chloride, Reflux | Not Specified |
| Intermediate 2 | 7-Chloro-2-(iodomethyl)quinazolin-4(3H)-one | 2-Chloromethyl-7-chloroquinazolin-4(3H)-one | Sodium iodide, Acetone, Reflux | Not Specified |
| Intermediate 3 | 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | Ethoxymethylenemalononitrile, 2,4-Dichlorophenylhydrazine | Ethanol, Reflux | 64% |
| Dynapyrazole A | Final Product | Intermediate 2, Intermediate 3 | Potassium carbonate, DMF, 60 °C | Not Specified |
| Compound | Target | Assay | IC50 Value | Reference |
| Dynapyrazole A | Dynein 1 | Microtubule Gliding | 2.3 ± 1.4 µM | [1] |
| Ciliobrevin D | Dynein 1 | Microtubule Gliding | 15 ± 2.9 µM | [1] |
| Dynapyrazole A | Dynein 2 | Microtubule Gliding | 2.6 ± 1.3 µM | |
| Ciliobrevin D | Dynein 2 | Microtubule Gliding | 20 ± 1.0 µM | |
| Dynapyrazole A | Hedgehog Signaling | Gli-driven Luciferase | 1.9 ± 0.6 µM | [1] |
| Ciliobrevin D | Hedgehog Signaling | Gli-driven Luciferase | 15.5 ± 3 µM | [1] |
Experimental Protocols
Synthesis of Dynapyrazole A
This protocol describes a potential synthetic route to Dynapyrazole A based on published reaction schemes for analogous compounds. Researchers should optimize conditions as necessary.
Step 1: Synthesis of 2-(Chloromethyl)-7-chloroquinazolin-4(3H)-one (Intermediate 1)
-
To a solution of 4-chloroanthranilic acid in a suitable solvent (e.g., dioxane or toluene), add chloroacetyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(chloromethyl)-7-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of 7-Chloro-2-(iodomethyl)quinazolin-4(3H)-one (Intermediate 2)
-
Dissolve 2-(chloromethyl)-7-chloroquinazolin-4(3H)-one in acetone.
-
Add sodium iodide and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the sodium chloride precipitate.
-
Evaporate the acetone and purify the resulting crude product to yield 7-chloro-2-(iodomethyl)quinazolin-4(3H)-one.
Step 3: Synthesis of 5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile (Intermediate 3)
-
A mixture of ethoxymethylenemalononitrile and 2,4-dichlorophenylhydrazine in ethanol is heated at reflux for 1 hour.[2]
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile. The reported yield for a similar reaction is 64%.[2]
Step 4: Synthesis of Dynapyrazole A
-
To a solution of 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile in dimethylformamide (DMF), add potassium carbonate.
-
Add 7-chloro-2-(iodomethyl)quinazolin-4(3H)-one to the mixture.
-
Heat the reaction mixture at 60 °C and monitor by TLC.
-
After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Dynapyrazole A.
Microtubule Gliding Assay for Dynein Inhibition
This assay is used to determine the effect of inhibitors on dynein motor activity.
-
Prepare a flow chamber by attaching a coverslip to a microscope slide.
-
Coat the inside of the chamber with an antibody against the motor domain of dynein.
-
Introduce a solution containing purified dynein motor domains and allow them to bind to the antibody-coated surface.
-
Block any remaining non-specific binding sites with a solution of casein.
-
Introduce a solution of taxol-stabilized, fluorescently labeled microtubules in a motility buffer containing ATP and the dynein inhibitor (e.g., Dynapyrazole A) at various concentrations.
-
Observe the movement of microtubules using a fluorescence microscope equipped with a sensitive camera.
-
Record time-lapse movies and analyze the velocity of microtubule gliding.
-
Plot the microtubule velocity as a function of inhibitor concentration to determine the IC50 value.[1]
Visualizations
Caption: Synthesis workflow for Dynapyrazole A.
Caption: Hedgehog signaling pathway and the effect of dynein inhibition.
References
Application Notes and Protocols for Divin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Divin, a potent and specific c-Jun N-terminal kinase (JNK) inhibitor, in cell culture experiments. The information is intended to assist researchers in studying JNK signaling pathways and exploring the therapeutic potential of JNK inhibition. While specific data for "this compound" is limited in publicly available literature, this document leverages data for a structurally and functionally similar JNK inhibitor, BI-78D3, which also targets the JNK-JIP1 interaction site, to provide relevant and practical guidance.
Introduction to this compound and JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a crucial role in regulating cellular processes such as apoptosis, inflammation, cell proliferation, and differentiation.[1][2]
This compound and its analogue BI-78D3 are potent and selective inhibitors of JNK1, JNK2, and JNK3. They function by competitively inhibiting the interaction between JNK and the scaffolding protein JNK-interacting protein-1 (JIP1).[3] This interaction is crucial for the efficient phosphorylation and activation of JNK by upstream kinases. By blocking this interaction, this compound effectively inhibits the downstream signaling cascade.
Data Presentation: Efficacy of JNK Inhibition
The following tables summarize the quantitative data on the efficacy of the JNK inhibitor BI-78D3 in various cell lines. This data can serve as a starting point for determining the effective concentration of this compound in your specific cell culture model.
| Cell Line | Assay | Endpoint | IC50 | Reference |
| HeLa | c-Jun Phosphorylation (TNF-α stimulated) | TR-FRET | 12.4 µM | [3] |
| A375 (Melanoma) | Cell Growth Suppression | Confluence Monitoring (90h) | ~3.5 µM | [4] |
| Various Cancer Cell Lines | Cell Viability | MTT/Crystal Violet (48-72h) | 10-50 µM | [5][6] |
| Renal Adenocarcinoma (TK-10) | Growth Inhibition | Not Specified | 3-33 nM (Digitoxin, another apoptosis inducer) | [7] |
Note: IC50 values can be influenced by the specific assay, cell density, and incubation time.[8][9] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Signaling Pathway and Experimental Workflow
JNK Signaling Pathway
The following diagram illustrates the core components of the JNK signaling pathway, highlighting the point of inhibition by this compound. Stress stimuli activate a cascade of MAP kinases (MAP3K and MAP2K) that ultimately phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate transcription factors like c-Jun, leading to changes in gene expression involved in apoptosis, inflammation, and other cellular responses.[2][10][11]
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's Activity
This diagram outlines a typical workflow for evaluating the effect of this compound on a cell culture system.
Caption: A general experimental workflow for studying the effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for experimental reproducibility.
Materials:
-
This compound (or BI-78D3) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions and the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in the calculated volume of DMSO.[12]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for up to 3 months.[4] When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[12]
Cell Viability Assay (MTT Protocol)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
After incubation, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for JNK Pathway Activation
Western blotting can be used to detect the phosphorylation status of JNK and its downstream target c-Jun, providing a direct measure of this compound's inhibitory effect.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
This compound stock solution
-
PBS, ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes.[16]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.[17]
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence for JNK Localization
Immunofluorescence can be used to visualize the subcellular localization of JNK and assess how it might be affected by this compound treatment.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-JNK)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Seed cells on coverslips or chamber slides and treat with this compound.
-
After treatment, wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[19]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.[19]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[19]
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[19]
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[19]
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.[19]
-
Visualize the cells using a fluorescence microscope.
Troubleshooting
-
Low Cell Viability:
-
High DMSO concentration: Ensure the final DMSO concentration is below 0.1%.
-
This compound concentration too high: Perform a dose-response curve to find the optimal concentration.
-
Contamination: Check for microbial contamination in the cell culture.
-
-
No Inhibition of JNK Pathway in Western Blot:
-
Ineffective this compound concentration: Increase the concentration of this compound.
-
Short incubation time: Increase the treatment duration.
-
Poor antibody quality: Use a validated antibody for phosphorylated JNK/c-Jun.
-
Protein degradation: Ensure protease and phosphatase inhibitors are added to the lysis buffer.
-
-
High Background in Immunofluorescence:
-
Inadequate blocking: Increase the blocking time or the concentration of BSA.
-
Antibody concentration too high: Titrate the primary and secondary antibody concentrations.
-
Insufficient washing: Increase the number and duration of wash steps.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the JNK signaling pathway in their cell culture models. Remember to always include appropriate controls and optimize the protocols for your specific cell lines and experimental conditions.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Divin: Application Notes and Protocols for In-Vivo Studies
Introduction and Mechanism of Action
Divin is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel that plays a significant role in calcium signaling in various cell types. Elevated TRPC6 expression and activity are implicated in the pathogenesis of several diseases, particularly in the context of kidney disease, such as focal segmental glomerulosclerosis (FSGS). In podocytes, specialized cells in the kidney's filtration barrier, TRPC6 is a critical component of the slit diaphragm, and its overactivity leads to abnormal calcium influx, cellular damage, and proteinuria.
This compound exerts its therapeutic effect by binding to TRPC6 and preventing this pathological calcium influx. This inhibition helps to protect podocytes from injury and preserve the integrity of the glomerular filtration barrier. The primary downstream signaling pathway affected by TRPC6-mediated calcium entry involves the activation of calcineurin, which in turn dephosphorylates and activates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Activated NFAT then translocates to the nucleus to regulate the expression of genes involved in cellular stress and apoptosis. By blocking the initial calcium entry, this compound effectively suppresses this entire signaling cascade.
Signaling Pathway
The signaling cascade initiated by TRPC6 activation leading to cellular dysfunction is a key target for therapeutic intervention with this compound. The diagram below illustrates this pathway, showing how this compound's inhibition of TRPC6 prevents the downstream activation of calcineurin and NFAT.
In-Vivo Dosage and Administration
The following table summarizes the dosage and administration details for this compound from a key preclinical study in a mouse model of Focal Segmental Glomerulosclerosis (FSGS). This data can serve as a starting point for designing further in-vivo experiments.
| Parameter | Details | Reference |
| Animal Model | Adriamycin-induced Focal Segmental Glomerulosclerosis (FSGS) in mice | |
| Dosage | 10 mg/kg body weight | |
| Route of Administration | Intraperitoneal (IP) injection | |
| Frequency | Daily | |
| Vehicle | 10% DMSO, 40% polyethylene glycol 400, 50% saline | |
| Observed Effect | Amelioration of proteinuria and preservation of podocyte structure |
Experimental Protocols
This section provides a detailed protocol for a typical in-vivo efficacy study of this compound in a mouse model of kidney disease.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile 0.9% saline
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal model (e.g., BALB/c mice)
-
Inducing agent for disease model (e.g., Adriamycin)
-
Metabolic cages for urine collection
-
Assay kits for measuring proteinuria (e.g., BCA or Bradford assay)
-
Histology reagents (e.g., formalin, paraffin, periodic acid-Schiff stain)
Preparation of this compound Solution (for 10 mg/kg dose)
-
Calculate the required amount of this compound: For a 25g mouse, the dose would be 0.25 mg.
-
Prepare the vehicle solution: Mix 1 part DMSO, 4 parts PEG400, and 5 parts sterile saline. For example, to make 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG400, and 500 µL saline.
-
Dissolve this compound: Dissolve the calculated amount of this compound in the DMSO component first.
-
Complete the solution: Add the PEG400 and saline to the this compound/DMSO mixture. Vortex thoroughly to ensure complete dissolution. The final concentration should be prepared such that a standard injection volume (e.g., 100-200 µL) delivers the 10 mg/kg dose.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in an in-vivo model.
Administration Protocol (Intraperitoneal Injection)
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Injection: Insert the needle at a 15-30 degree angle. Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated.
-
Deliver Dose: Slowly inject the prepared this compound solution or vehicle.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Endpoint Analysis
-
Proteinuria: Collect urine over 24 hours using metabolic cages at specified time points. Measure protein concentration to assess kidney function.
-
Histology: After the treatment period, euthanize the animals and perfuse the kidneys. Fix the tissue in formalin, embed in paraffin, and perform staining (e.g., PAS) to assess glomerular injury.
-
Biochemical Analysis: Collect blood at sacrifice to measure serum creatinine and blood urea nitrogen (BUN) as additional markers of kidney function.
Toxicity and Considerations
-
Vehicle Toxicity: The vehicle containing DMSO and PEG400 should be administered to a control group to account for any potential effects of the vehicle itself.
-
Solubility: this compound has low aqueous solubility. Ensure the preparation protocol is followed carefully to achieve complete dissolution and avoid precipitation, which can affect bioavailability and cause injection site reactions.
-
Off-Target Effects: While this compound is a selective TRPC6 inhibitor, potential off-target effects should be considered when interpreting results.
-
Dose-Response Studies: The 10 mg/kg dose serves as a validated starting point. It is recommended to perform a dose-response study to determine the optimal therapeutic dose for a specific animal model and disease context.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in the chosen animal model is crucial for optimizing the dosing regimen.
Application Notes & Protocols for Analytical Method Development and Validation of Novel Pharmaceutical Compounds
A Note on the Analyte: Initial searches for analytical methods for a compound specifically named "Divin" did not yield relevant results in the context of pharmaceutical analysis. The term is more commonly associated with unrelated subjects. Therefore, this document provides a comprehensive set of application notes and protocols for the development and validation of analytical methods for a novel or proprietary compound, here referred to as "[Analyte]" . These guidelines are designed for researchers, scientists, and drug development professionals and can be adapted for a specific small molecule therapeutic.
Introduction
The development of robust and reliable analytical methods is a critical component of the drug development process. These methods are essential for the quantitative determination of the active pharmaceutical ingredient (API) in bulk drug substances and finished pharmaceutical products. This document outlines the procedures for developing and validating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the accurate and precise analysis of [Analyte], in accordance with ICH Q2(R2) guidelines.[1][2]
Intended Use: These methods are intended for the quantification of [Analyte] for the purposes of quality control, stability testing, and formulation development.
High-Performance Liquid Chromatography (HPLC) Method
Application Note: HPLC Method for [Analyte] Quantification
This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of [Analyte]. The method is designed to be rapid, specific, and accurate, making it suitable for routine quality control analysis.
Chromatographic Conditions: The selection of chromatographic conditions is crucial for achieving optimal separation and detection of [Analyte]. A C18 column is often a good starting point for non-polar to moderately polar small molecules. The mobile phase composition, flow rate, and detection wavelength must be optimized to ensure good peak shape, resolution, and sensitivity.
Method Validation Summary: The HPLC method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4] The results, summarized in the tables below, demonstrate that the method is suitable for its intended purpose.
Experimental Protocol: HPLC Method Development and Validation
Objective: To develop and validate an HPLC method for the quantification of [Analyte].
Materials and Reagents:
-
[Analyte] reference standard (purity >99%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable modifier)
-
Placebo (formulation excipients without the API)
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of [Analyte] reference standard and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare a sample solution of the drug product to obtain a theoretical concentration of [Analyte] within the linear range of the method.
-
-
Chromatographic Method Development (Optimization):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Start with a gradient of water (with 0.1% formic acid) and acetonitrile. Optimize the gradient to achieve a good peak shape and resolution from any impurities or excipients.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determine the λmax of [Analyte] using a UV-Vis scan.
-
Injection Volume: 10 µL
-
-
Method Validation:
-
Specificity: Inject the blank (diluent), placebo, and a spiked sample to demonstrate that there is no interference at the retention time of [Analyte].[4]
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.[5]
-
Accuracy: Perform recovery studies by spiking the placebo with known amounts of [Analyte] at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.[4]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the results.[4]
-
Data Presentation: HPLC Method Validation Results
Table 1: Linearity Data for [Analyte] by HPLC
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | [Value] |
| 10 | [Value] |
| 25 | [Value] |
| 50 | [Value] |
| 75 | [Value] |
| 100 | [Value] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Data for [Analyte] by HPLC
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | Recovery (%) | RSD (%) |
|---|---|---|---|---|
| 80% | 40 | [Value] | [Value] | [Value] |
| 100% | 50 | [Value] | [Value] | [Value] |
| 120% | 60 | [Value] | [Value] | [Value] |
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.995 | [Value] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [Value] |
| Precision (RSD %) | ≤ 2.0% | [Value] |
| LOD (µg/mL) | Report Value | [Value] |
| LOQ (µg/mL) | Report Value | [Value] |
| Robustness | RSD ≤ 3.0% for varied conditions | Complies |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Application Note: LC-MS/MS Method for [Analyte] Quantification in Biological Matrices
This note describes a sensitive and selective LC-MS/MS method for the quantification of [Analyte] in plasma. This method is suitable for pharmacokinetic and bioavailability studies. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[6]
Sample Preparation: Effective sample preparation is crucial to remove matrix components that can interfere with the analysis and to concentrate the analyte.[7] Protein precipitation is a common and straightforward method for plasma samples.
Experimental Protocol: LC-MS/MS Method Development and Validation
Objective: To develop and validate a sensitive LC-MS/MS method for the quantification of [Analyte] in human plasma.
Materials and Reagents:
-
[Analyte] reference standard
-
Internal Standard (IS) (a structurally similar molecule, e.g., a stable isotope-labeled version of [Analyte])
-
Human plasma (drug-free)
-
LC-MS grade acetonitrile, methanol, water, and formic acid
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Protocol:
-
Mass Spectrometer Tuning and Optimization:
-
Infuse a standard solution of [Analyte] and the IS into the mass spectrometer to optimize the precursor and product ions and collision energies for MRM transitions.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive or negative mode. Monitor the optimized MRM transitions for [Analyte] and the IS.
-
-
Method Validation:
-
Perform a full validation as per bioanalytical method validation guidelines, including specificity, selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[8]
-
Data Presentation: LC-MS/MS Method Validation Results
Table 4: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| [Analyte] | [Value] | [Value] | [Value] |
| Internal Standard | [Value] | [Value] | [Value] |
Table 5: Linearity and LLOQ for [Analyte] in Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio ([Analyte]/IS) |
|---|---|
| [LLOQ Value] | [Value] |
| ... | ... |
| [ULOQ Value] | [Value] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ (ng/mL) | [Value] |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for [Analyte].
Experimental Workflow
Caption: General workflow for analytical method development.
Logical Relationship
Caption: Relationship between method development and validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. actascientific.com [actascientific.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. tecan.com [tecan.com]
- 8. youtube.com [youtube.com]
Application Note: Quantification of Divin using HPLC-MS
Introduction
Divin, a novel disulfide-linked dimeric compound, has garnered significant interest within the scientific community due to its potential therapeutic applications. Preliminary studies suggest its involvement in critical cellular signaling pathways, making it a promising candidate for further investigation in drug development. To facilitate robust preclinical and clinical research, a sensitive and reliable analytical method for the accurate quantification of this compound in biological matrices is imperative.
This application note details a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound in plasma and cell culture lysates. The described protocol offers high sensitivity, specificity, and a wide dynamic range, making it suitable for pharmacokinetic studies, in vitro assays, and other research applications. For the purpose of this application note, and due to the limited public information on a compound specifically named "this compound," we are using Psammaplin A, a well-characterized disulfide-linked dimeric natural product with known biological activity, as a representative molecule to establish and validate the analytical methodology.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from both plasma and cell culture lysate samples. This technique is efficient, rapid, and provides clean extracts suitable for HPLC-MS analysis.
Materials:
-
Human or rodent plasma (K2-EDTA)
-
Cultured cells and appropriate lysis buffer (e.g., RIPA buffer)
-
Acetonitrile (HPLC grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structural analog of this compound, at a fixed concentration)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm and 4°C
Protocol for Plasma Samples:
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.
Protocol for Cell Culture Lysate Samples:
-
Harvest cells and prepare cell lysate using a suitable lysis buffer.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Aliquot a volume of lysate equivalent to a specific amount of protein (e.g., 50-100 µg) into a 1.5 mL microcentrifuge tube.
-
Adjust the volume with lysis buffer to 100 µL if necessary.
-
Add 10 µL of the Internal Standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
HPLC-MS Method
The chromatographic separation is achieved on a reversed-phase C18 column with a rapid isocratic elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: 5 mM Ammonium Formate in Water : Acetonitrile (30:70, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 5 minutes
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions:
-
This compound (Psammaplin A): Precursor Ion (Q1) m/z 663.2 -> Product Ion (Q3) m/z 331.0
-
Internal Standard: To be determined based on the selected IS.
-
Quantitative Data Summary
The HPLC-MS method was validated according to established bioanalytical method validation guidelines. The key quantitative parameters are summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 5.0 - 5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1] |
| Limit of Detection (LOD) | 1.5 ng/mL (estimated) |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Low | 15 | < 8.5% | < 9.0% | -8.0% to 6.5% |
| Medium | 500 | < 7.0% | < 7.5% | -7.5% to 5.0% |
| High | 4000 | < 6.0% | < 6.5% | -6.0% to 4.0% |
Data presented is representative for a this compound-like compound (Psammaplin A) and may vary based on the specific internal standard and laboratory conditions.[1]
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for this compound quantification.
This compound Signaling Pathway Involvement
This compound and related compounds have been shown to modulate the AKT and ERK signaling pathways, which are crucial regulators of cell proliferation, survival, and apoptosis.
Caption: Putative modulation of AKT and ERK signaling pathways by this compound.
Conclusion
The HPLC-MS method described in this application note provides a robust and sensitive tool for the quantitative analysis of this compound in biological matrices. With a simple and efficient sample preparation protocol and a short analytical run time, this method is well-suited for high-throughput applications in a research and development setting. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose. This analytical procedure will be instrumental in advancing the understanding of this compound's pharmacokinetic profile and its mechanism of action, thereby supporting its development as a potential therapeutic agent.
References
Application Notes and Protocols for Divin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divin is a novel small molecule inhibitor of bacterial cell division that serves as a valuable tool for studying this fundamental process and as a potential lead compound for the development of new antimicrobial agents.[1][2] Unlike many other cell division inhibitors, this compound does not directly target the tubulin homolog FtsZ, which is a common target for such compounds.[1][3] Instead, its mechanism of action involves the disruption of the assembly of late-stage divisome proteins, leading to a failure of cytokinesis.[1] This unique mode of action makes this compound a subject of significant interest for both basic research and therapeutic applications.
Mechanism of Action
This compound exerts its bacteriostatic effect by interfering with the final stages of bacterial cell division. The key aspects of its mechanism of action are:
-
Disruption of Late Divisome Protein Assembly: this compound perturbs the localization and assembly of essential proteins that are recruited to the division site after the formation of the FtsZ ring.[1] This disruption prevents the proper formation of the septal cross-wall.
-
Inhibition of Peptidoglycan Remodeling: The compound has been shown to reduce the remodeling of peptidoglycan at the division septum, a critical step for cell separation.[1]
-
No Direct Interaction with FtsZ: Extensive studies have demonstrated that this compound does not bind to or inhibit the GTPase activity of FtsZ, distinguishing it from many other known cell division inhibitors.[1][3]
This mechanism leads to a characteristic phenotype where bacterial cells elongate and form chains or filaments due to the incomplete separation of daughter cells.[4]
Data Presentation
The following tables summarize the available quantitative data for this compound and one of its potent analogs, 11j.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (1)
| Bacterial Strain | MIC (µM) | Reference |
| Caulobacter crescentus CB15N | 5 | [1][4] |
| Escherichia coli BW25113 ΔtolC | 12.5 | [1] |
| Shigella boydii | 25 | [4] |
| Enterobacter aerogenes | 50 | [4] |
| Vibrio cholerae | 12.5 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analog (11j)
| Bacterial Strain | MIC (µM) | Reference |
| Caulobacter crescentus CB15N | 2.5 | [4] |
| Escherichia coli BW25113 ΔtolC | 6.25 | [4] |
| Shigella boydii | 12.5 | [4] |
| Enterobacter aerogenes | 12.5 | [4] |
| Vibrio cholerae | 3 | [4] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of MHB and incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1 (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in MHB.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well plate, add 100 µL of MHB to wells 2 through 12 of a single row.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain MHB with no this compound (growth control).
-
Well 12 should contain MHB with no bacteria (sterility control).
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial species for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed by eye or by measuring the OD600 of each well.
-
Protocol 2: Analysis of Bacterial Morphology by Microscopy
This protocol describes how to visualize the morphological changes in bacteria after treatment with this compound.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at the desired concentration (e.g., 1x or 2x MIC)
-
Microscope slides and coverslips
-
Phase-contrast or fluorescence microscope
-
Membrane stain (e.g., FM 4-64) and DNA stain (e.g., DAPI), if desired
Procedure:
-
Treat Bacteria with this compound:
-
Grow a bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Add this compound to the culture at the desired final concentration. An untreated culture should be maintained as a control.
-
Incubate the cultures for a desired period (e.g., 2-4 hours or longer, depending on the bacterial species and doubling time).
-
-
Prepare Slides for Microscopy:
-
Take a small aliquot (e.g., 1-2 µL) of the treated and untreated cultures.
-
If using fluorescent dyes, add them to the culture aliquot according to the manufacturer's instructions and incubate for the recommended time.
-
Place the aliquot on a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize the cells for time-lapse microscopy.
-
-
Image Acquisition:
-
Visualize the cells using a phase-contrast or fluorescence microscope with appropriate objectives (e.g., 100x oil immersion).
-
Capture images of multiple fields of view for both the treated and control samples.
-
-
Image Analysis:
-
Observe and document the morphological changes in the this compound-treated cells, such as cell elongation, filamentation, and incomplete septation, compared to the normal morphology of the control cells.
-
Cell length and other morphological parameters can be quantified using image analysis software.
-
Protocol 3: Assay for Inhibition of Peptidoglycan Synthesis
This protocol provides a method to assess the effect of this compound on the incorporation of a radiolabeled precursor into peptidoglycan.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations
-
Radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid (DAP) for Gram-negative bacteria or N-acetyl-[³H]glucosamine for Gram-positive bacteria)
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Filter apparatus and glass fiber filters
Procedure:
-
Bacterial Growth and Treatment:
-
Grow a bacterial culture to early to mid-log phase.
-
Aliquot the culture into tubes and add different concentrations of this compound (and a vehicle control).
-
Pre-incubate for a short period (e.g., 10-15 minutes) at the optimal growth temperature.
-
-
Radiolabeling:
-
Add the radiolabeled peptidoglycan precursor to each tube to a final concentration of approximately 1 µCi/mL.
-
Incubate the cultures with shaking for a defined period (e.g., one to two generation times).
-
-
Stopping the Reaction and Precipitation:
-
Stop the incorporation of the radiolabel by adding an equal volume of ice-cold 10% TCA to each tube.
-
Incubate on ice for at least 30 minutes to precipitate macromolecules, including peptidoglycan.
-
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filters several times with ice-cold 5% TCA to remove unincorporated radiolabel.
-
Wash the filters once with ethanol to dry.
-
-
Quantification:
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each this compound concentration relative to the untreated control.
-
The data can be plotted to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of peptidoglycan synthesis).
-
Visualizations
Caption: this compound's mechanism of action targeting late divisome assembly.
Caption: Experimental workflow for characterizing the effects of this compound.
References
- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Anti-Cancer Efficacy of Dioscin in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dioscin, a natural steroidal saponin found in various plants, has demonstrated significant anti-tumor activity in preclinical studies. These application notes provide a comprehensive overview of the in vitro effects of Dioscin on breast cancer cell lines, with a focus on its impact on cell viability, migration, invasion, and the underlying molecular mechanisms. The following data and protocols are intended to serve as a guide for researchers investigating the therapeutic potential of Dioscin in breast cancer.
Data Presentation
The anti-cancer effects of Dioscin have been quantified in two common breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The following tables summarize the key findings from in vitro studies.
Table 1: Cytotoxicity of Dioscin on Breast Cancer Cell Lines
| Cell Line | Time Point | IC50 (µM) |
| MCF-7 | 24h | >100 |
| 48h | ~50 | |
| 72h | ~25 | |
| MDA-MB-231 | 24h | >100 |
| 48h | ~40 | |
| 72h | ~20 |
Table 2: Effect of Dioscin on Breast Cancer Cell Migration and Invasion [1][2]
| Cell Line | Assay | Dioscin Concentration (µM) | Incubation Time | Inhibition (%) |
| MCF-7 | Wound Healing | 10 | 24h | ~54 |
| Transwell Migration | 5 | 48h | ~95 | |
| 10 | 48h | ~99 | ||
| Transwell Invasion | 5 | 48h | ~95 | |
| 10 | 48h | ~99 | ||
| MDA-MB-231 | Wound Healing | 10 | 24h | ~70 |
| Transwell Migration | 5 | 48h | ~91 | |
| 10 | 48h | ~99 | ||
| Transwell Invasion | 5 | 48h | ~91 | |
| 10 | 48h | ~99 |
Table 3: Effect of Dioscin on Mammosphere Formation [1][3]
| Cell Line | Dioscin Concentration (µM) | Incubation Time | Reduction in Mammosphere Size (%) |
| MCF-7 | 10 | 48h (pre-treatment) | ~84 |
| MDA-MB-231 | 10 | 48h (pre-treatment) | ~55 |
Table 4: Effect of Dioscin on Cell Cycle Distribution in Breast Cancer Stem-like Cells [1]
| Cell Line | Dioscin Concentration (µM) | Cell Cycle Phase Arrest |
| MCF-7 | 2.5, 5, 10 | G0/G1 |
| MDA-MB-231 | 2.5, 5, 10 | G2/M |
Signaling Pathways
Dioscin exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and metastasis.
References
Application Notes and Protocols for Divin Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Divin, a small molecule inhibitor of bacterial cell division, in murine models. The protocols outlined below are based on currently available preclinical data and are intended to serve as a guide for in vivo studies.
Introduction
This compound is a novel bacteriostatic agent that functions by inhibiting the assembly of the divisome, a multiprotein complex essential for bacterial cell division.[1][2] Unlike many other cell division inhibitors, this compound does not target the tubulin homolog FtsZ.[1][2] Instead, it disrupts the localization of late-stage divisome proteins, leading to a blockage of peptidoglycan remodeling at the septum and preventing the compartmentalization of the cytoplasm.[1] Studies have shown that this compound exhibits moderate toxicity to mammalian cells at concentrations effective against clinical pathogens, making it a promising candidate for further preclinical development.[1][2]
Quantitative Data Summary
Due to the early stage of preclinical research on this compound, extensive quantitative in vivo data in mice is not yet publicly available. The primary focus of initial studies has been on its mechanism of action and in vitro efficacy. The available information on its toxicity is summarized below.
| Parameter | Value | Species | Reference |
| Mammalian Cell Toxicity | Moderately toxic at concentrations that inhibit bacterial growth | Various | [1][2] |
Note: Further dose-ranging and pharmacokinetic studies are required to establish a comprehensive in vivo profile for this compound in mice.
Experimental Protocols
The following protocols are suggested starting points for the in vivo administration of this compound in mice, based on general practices for compounds with similar characteristics (e.g., hydrophobic small molecules).
Vehicle Formulation
This compound is a hydrophobic molecule with low aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration.
Recommended Vehicle:
-
10% DMSO, 40% PEG 400, 50% Saline: This is a common vehicle for administering hydrophobic compounds in preclinical studies.
Protocol for Vehicle Preparation:
-
Dissolve the required amount of this compound in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Add Polyethylene glycol 400 (PEG 400) to the this compound/DMSO solution and mix thoroughly.
-
Add sterile saline to the mixture to achieve the final desired concentrations of each component.
-
Vortex the final solution until it is clear and homogenous.
-
Prepare the formulation fresh on the day of administration.
Administration Route and Dosage
The optimal route of administration and dosage will depend on the specific experimental goals (e.g., efficacy in a specific infection model, toxicity assessment).
Suggested Starting Routes:
-
Intraperitoneal (IP) Injection: This route is often used for initial in vivo testing of compounds as it allows for rapid absorption into the systemic circulation.
-
Oral Gavage (PO): To assess oral bioavailability and efficacy.
Recommended Dosage Range Finding Study (Dose Escalation):
A dose escalation study is crucial to determine the maximum tolerated dose (MTD) and to establish a therapeutic window.
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group (n=3-5 per group).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Dose Groups: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 25, 50, 100 mg/kg). A vehicle control group should be included.
-
Administration: Administer this compound or vehicle once daily for a predetermined period (e.g., 7-14 days).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Efficacy Study in an Infection Model
Once the MTD is established, the efficacy of this compound can be tested in a relevant bacterial infection model.
-
Infection Model: Choose a mouse model that is relevant to the spectrum of activity of this compound (e.g., a thigh infection model with Staphylococcus aureus or a systemic infection model with Escherichia coli).
-
Treatment Groups: Include a vehicle control group, a this compound treatment group (at one or more doses below the MTD), and a positive control group (an antibiotic with known efficacy against the chosen pathogen).
-
Treatment Initiation: Start this compound administration at a specified time point post-infection (e.g., 2 hours).
-
Endpoint: The primary endpoint is typically the bacterial burden in the target organ (e.g., colony-forming units per gram of tissue) at a specific time point after treatment (e.g., 24 hours). Other endpoints can include survival, clinical scores, and inflammatory markers.
Visualizations
Signaling Pathway
The precise molecular target of this compound within the bacterial divisome is still under investigation. However, its known effect is on the late-stage assembly of divisome proteins.
Caption: Proposed mechanism of this compound action on the bacterial cell division pathway.
Experimental Workflow: Dose-Ranging Study
Caption: Experimental workflow for determining the Maximum Tolerated Dose (MTD) of this compound in mice.
References
Preparation of Divin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divin is a small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of novel antimicrobial agents. It functions by disrupting the assembly of late-stage division proteins, leading to a reduction in peptidoglycan remodeling at the division site and ultimately blocking cytoplasmic compartmentalization.[1][2][3] Notably, its mechanism of action is distinct from many other division inhibitors as it does not directly interact with the tubulin homolog FtsZ.[1][3] This unique characteristic makes this compound a valuable tool for studying the intricacies of bacterial cell division and a potential candidate for therapeutic development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. This document provides detailed protocols and data for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 372.42 g/mol | [4] |
| Chemical Formula | C₂₂H₂₀N₄O₂ | [4] |
| CAS Number | 1443321-11-6 | [4] |
| Appearance | Light yellow to brown solid powder | [4] |
| Solubility in DMSO | 20 mg/mL (53.70 mM) | [4] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (Stock in DMSO) | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 372.42 g/mol x 1000 mg/g = 3.7242 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.72 mg of this compound powder using a calibrated analytical balance. To ensure accuracy, it is recommended to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO, then aliquot.
-
-
Dissolving this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO. For 3.72 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Ensuring Complete Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
-
Visualizations
This compound's Mechanism of Action: Disruption of Late Divisome Assembly
Caption: this compound inhibits the assembly of late divisome proteins, disrupting downstream processes.
Experimental Workflow for Preparing this compound Stock Solution
Caption: A stepwise workflow for the accurate preparation of this compound stock solutions.
References
- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a small molecule inhibitor of bacterial divisome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Divin: A Versatile Tool for Probing Late-Stage Bacterial Divisome Assembly and Protein Interactions
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial drug discovery.
Introduction
Divin is a novel small-molecule inhibitor of bacterial cell division that serves as a powerful tool for investigating the intricate protein-protein interactions governing cytokinesis. Unlike many other cell division inhibitors that target the highly conserved FtsZ protein, this compound uniquely disrupts the assembly of the late-stage divisome complex.[1][2][3] This specificity makes it an invaluable probe for dissecting the hierarchical recruitment and interplay of proteins essential for the final stages of bacterial cell separation. This document provides detailed application notes and protocols for utilizing this compound in protein interaction assays to study the bacterial divisome.
Mechanism of Action: this compound selectively perturbs the localization of late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB, without affecting the formation of the FtsZ ring.[1][2] By inhibiting the proper assembly of this sub-complex, this compound effectively blocks peptidoglycan remodeling at the septum and prevents the final compartmentalization of the cytoplasm, leading to a bacteriostatic effect.[1][2]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) |
| Caulobacter crescentus | 5 |
| Escherichia coli | 12.5 |
| Bacillus subtilis | 2.5 |
| Staphylococcus aureus | 1.25 |
Data extracted from Eun et al., 2013.
Table 2: Effect of this compound on the Localization of Divisome Proteins in Caulobacter crescentus.
| Protein | Localization with DMSO (Control) | Localization with this compound (5 µM) |
| FtsZ | Mid-cell | Mid-cell |
| FtsQ | Mid-cell | Delocalized |
| FtsL | Mid-cell | Delocalized |
| FtsW | Mid-cell | Delocalized |
| FtsB | Mid-cell | Delocalized |
Data summarized from Eun et al., 2013.[1]
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Bacterial Growth (MIC Determination)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound using a broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., LB, TSB, PYE)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in the 96-well plate. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-drug control.
-
Inoculate the wells with a standardized bacterial suspension to a final optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
-
Measure the OD600 of each well using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Protocol 2: Fluorescence Microscopy to Investigate the Effect of this compound on Protein Localization
This protocol describes how to use fluorescence microscopy to visualize the effect of this compound on the subcellular localization of fluorescently tagged divisome proteins.
Materials:
-
Bacterial strain expressing a fluorescently tagged divisome protein (e.g., FtsZ-GFP, FtsQ-mCherry)
-
Liquid growth medium
-
This compound stock solution
-
Microscope slides and coverslips
-
Agarose pads (1% in water or medium)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow the bacterial culture to the early-to-mid exponential phase (OD600 ≈ 0.2-0.5).
-
Divide the culture into two aliquots. To one, add this compound to the desired final concentration (e.g., 1-2x MIC). To the other, add an equivalent volume of DMSO as a control.
-
Incubate both cultures under normal growth conditions for a period sufficient to observe the effect (e.g., 2-4 hours).
-
Prepare an agarose pad on a microscope slide.
-
Spot a small volume (1-2 µL) of the treated and control cultures onto the agarose pad and cover with a coverslip.
-
Image the cells using fluorescence microscopy. Acquire images in both phase-contrast and the appropriate fluorescence channels.
-
Analyze the images to determine the localization of the fluorescently tagged protein. In control cells, the protein should localize to the mid-cell. In this compound-treated cells, late-stage divisome proteins are expected to be delocalized.
Protocol 3: Co-immunoprecipitation (Co-IP) to Probe for this compound-Induced Disruption of Protein Interactions
This protocol provides a framework for a co-immunoprecipitation experiment to test the hypothesis that this compound disrupts the interaction between specific divisome proteins.
Materials:
-
Bacterial strain co-expressing tagged versions of two interacting divisome proteins (e.g., FtsQ-FLAG and FtsL-HA)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Antibody against one of the tags (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
This compound stock solution
-
Western blotting reagents
Procedure:
-
Grow the bacterial culture to the mid-exponential phase.
-
Split the culture and treat one half with this compound and the other with DMSO for an appropriate duration.
-
Harvest the cells by centrifugation and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysates with the primary antibody against the "bait" protein (e.g., anti-FLAG) for 2-4 hours at 4°C.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer and heating.
-
Analyze the eluted samples by SDS-PAGE and Western blotting, probing for both the "bait" and the "prey" proteins (e.g., with anti-FLAG and anti-HA antibodies). A diminished signal for the "prey" protein in the this compound-treated sample would suggest a disruption of the protein-protein interaction.
Mandatory Visualizations
Caption: this compound's disruption of the bacterial divisome assembly pathway.
Caption: Workflow for analyzing protein localization with this compound.
Caption: Logic of Co-IP to test this compound's effect on protein interaction.
References
- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a small molecule inhibitor of bacterial divisome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Divin: A Tool for the Targeted Inhibition of Mitochondrial Fission
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of Divin, a selective inhibitor of mitochondrial fission, and detailed protocols for its use in research settings.
Introduction
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, are crucial for maintaining cellular health and function. Dysregulation of these processes is implicated in various pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. Mitochondrial fission is primarily mediated by the dynamin-related protein 1 (Drp1), a GTPase that constricts and severs the mitochondrial outer membrane.
This compound has been identified as a potent and specific, cell-permeable small molecule inhibitor of Drp1. It effectively blocks mitochondrial fission, leading to a fused, filamentous mitochondrial network. Unlike other mitochondrial dynamics inhibitors, this compound does not significantly affect mitochondrial membrane potential, respiration, or ATP synthesis at concentrations that inhibit fission. Its targeted action on Drp1 makes it an invaluable tool for studying the physiological and pathological roles of mitochondrial fission.
Quantitative Data
The efficacy of this compound can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data for the use of this compound.
Table 1: IC50 Values of this compound for Drp1 GTPase Activity
| Assay Type | IC50 Value | Reference |
| In Vitro Drp1 GTPase Assay | ~10 µM |
Table 2: Recommended Working Concentrations and Incubation Times for Cell-Based Assays
| Cell Type | Effective Concentration Range | Recommended Incubation Time | Observed Effect |
| Various Mammalian Cells (e.g., HeLa, SH-SY5Y) | 10 - 50 µM | 4 - 24 hours | Inhibition of mitochondrial fission, elongation of mitochondria |
| Cancer Cell Lines | 50 µM | 24 hours | Induction of apoptosis, inhibition of proliferation |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental setup.
Signaling Pathway of this compound Action
This compound exerts its inhibitory effect by directly targeting the Drp1 protein. In a healthy cell, Drp1 is recruited from the cytoplasm to the mitochondrial outer membrane, where it oligomerizes and uses the energy from GTP hydrolysis to constrict and divide the mitochondrion. This compound prevents this process, leading to an accumulation of elongated and interconnected mitochondria.
Caption: this compound inhibits Drp1 on the mitochondrial outer membrane, blocking fission and promoting elongation.
Application Notes
Reconstitution and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a stock solution (e.g., 10-50 mM).
-
Storage: Store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Key Considerations for Experimental Design
-
Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at the same final concentration used for this compound treatment.
-
Toxicity: At higher concentrations and longer incubation times, this compound may induce off-target effects or cellular toxicity. It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line.
-
Mitochondrial Morphology: The primary and most direct effect of this compound is the elongation of mitochondria. This can be visualized by fluorescence microscopy using mitochondria-specific dyes (e.g., MitoTracker Red CMXRos) or fluorescently tagged mitochondrial proteins.
Experimental Protocols
Protocol 1: Analysis of Mitochondrial Morphology Changes in Cultured Cells
This protocol describes how to treat cultured cells with this compound and visualize the resulting changes in mitochondrial morphology.
Caption: Workflow for analyzing mitochondrial morphology changes induced by this compound.
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MitoTracker Red CMXRos (or other mitochondrial stain)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere overnight.
-
This compound Treatment: Prepare working solutions of this compound in pre-warmed cell culture medium at the desired final concentrations (e.g., 10, 25, 50 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.
-
Mitochondrial Staining: 30 minutes before the end of the incubation, add MitoTracker Red CMXRos (final concentration ~100-200 nM) to the medium and incubate for 30 minutes.
-
Fixation: Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify mitochondrial morphology (e.g., length, branching) using image analysis software such as ImageJ/Fiji.
Protocol 2: Assessment of Apoptosis by Caspase-3/7 Activation
This protocol details how to measure the induction of apoptosis following this compound treatment by assaying the activity of executioner caspases 3 and 7.
Caption: Workflow for assessing apoptosis via caspase-3/7 activation after this compound treatment.
Materials:
-
Cultured mammalian cells
-
Cell culture medium (phenol red-free recommended for luminescence assays)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 10-100 µM) and the vehicle control. Include a positive control for apoptosis.
-
Incubate the plate at 37°C and 5% CO2 for a predetermined time (e.g., 24 hours).
-
Assay Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells (medium only) from all other measurements. Plot the relative luminescence units (RLU) against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Application Notes and Protocols for Divin Handling
These application notes provide detailed protocols and safety guidelines for the use of Divin, a selective inhibitor of dynamin, in a research setting. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of the GTPase dynamin, with activity against dynamin-1, dynamin-2, and the dynamin-related protein 1 (Drp1). Dynamins play a crucial role in various cellular processes, including endocytosis, vesicle trafficking, and mitochondrial fission. By inhibiting these processes, this compound has been utilized as a tool to study cellular trafficking and has been investigated for its potential therapeutic effects, including the induction of apoptosis in cancer cells. These notes provide a standard operating procedure for handling this compound, along with experimental protocols for its application in cell biology research.
Safety and Handling
2.1. General Safety Precautions
This compound is a chemical compound for research use only. Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound in its powdered form or in solution.
-
Ventilation: Handle the powdered form of this compound in a chemical fume hood to avoid inhalation of dust particles.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations for chemical waste.
2.2. Storage and Stability
-
Powder: Store the solid form of this compound at -20°C, protected from light.
-
Solutions: Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is recommended to use fresh dilutions for experiments.
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound against different dynamin isoforms.
| Target | IC50 Value | Assay Conditions | Reference |
| Dynamin-1 GTPase activity | ~10 µM | in vitro GTPase assay | |
| Dynamin-2 GTPase activity | Not specified | - | - |
| Drp1 GTPase activity | Not specified | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C.
4.2. Protocol for Inhibition of Endocytosis
This protocol describes the use of this compound to inhibit clathrin-mediated endocytosis in cultured cells.
-
Cell Culture: Plate cells on appropriate culture vessels (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.
-
Aspirate the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the this compound-containing medium to the cells and incubate for the desired pre-treatment time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.
-
-
Endocytosis Assay:
-
Following pre-treatment, add a marker for endocytosis (e.g., fluorescently labeled transferrin or epidermal growth factor) to the culture medium.
-
Incubate for the appropriate time to allow for internalization (e.g., 15-30 minutes).
-
To remove non-internalized ligand, place the dishes on ice and wash the cells with ice-cold PBS.
-
For some ligands, an acid wash (e.g., with a low pH glycine buffer) may be necessary to strip any remaining surface-bound ligand.
-
-
Analysis:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
The internalization of the fluorescent marker can be visualized and quantified using fluorescence microscopy or flow cytometry. A significant reduction in intracellular fluorescence in this compound-treated cells compared to control cells indicates inhibition of endocytosis.
-
4.3. Protocol for Assessing Mitochondrial Fission
This protocol outlines a method to assess the effect of this compound on mitochondrial morphology as an indicator of mitochondrial fission inhibition.
-
Cell Culture and Staining:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Stain the mitochondria with a fluorescent dye that is independent of mitochondrial membrane potential (e.g., MitoTracker™ Green FM) according to the manufacturer's instructions.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) in cell culture medium.
-
Include a vehicle control (DMSO) treatment.
-
-
Live-Cell Imaging:
-
Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire images at different time points (e.g., 0, 1, 2, and 4 hours) after this compound addition.
-
-
Analysis of Mitochondrial Morphology:
-
Visually inspect the mitochondrial morphology. In control cells, mitochondria will appear as a dynamic network of interconnected tubules.
-
Inhibition of mitochondrial fission by this compound is expected to result in a more elongated and interconnected mitochondrial network.
-
Quantify changes in mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji) by measuring parameters such as mitochondrial length, branching, and network area.
-
Diagrams
Caption: A generalized workflow for a cell-based experiment using this compound.
Caption: The inhibitory effect of this compound on dynamin-mediated cellular processes.
Application Notes and Protocols for Fluorescent Labeling of Divin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorescent labeling of small molecules is a powerful technique for elucidating their biological functions.[][2] By attaching a fluorescent probe, or fluorophore, to a small molecule such as Divin, researchers can visualize its distribution, track its movement within living cells, and study its interactions with target biomolecules in real-time.[][3][4] This high-sensitivity approach is invaluable in various fields, including cell biology, drug discovery, and molecular diagnostics.[]
These application notes provide a comprehensive guide to the principles, strategies, and protocols for fluorescently labeling a hypothetical small molecule, "this compound." While specific protocols for this compound are not yet established, the methodologies detailed herein are based on well-understood and widely practiced bioconjugation techniques that can be adapted for this purpose. This document outlines key considerations for fluorophore selection, common chemical labeling strategies, and detailed protocols for both the labeling process and subsequent applications in cell-based assays.
Key Considerations for Fluorescent Labeling
The success of fluorescently labeling this compound hinges on two critical choices: the selection of an appropriate fluorescent dye and the chemical strategy used for its attachment.
1. Selecting a Suitable Fluorophore
The ideal fluorophore should possess properties that ensure a strong and stable signal without interfering with the biological activity of this compound. Key characteristics to consider are summarized in the table below.
| Property | Description | Recommended Dyes |
| Quantum Yield (Φ) | The efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal. | Fluorescein (and derivatives like FITC), Rhodamine (and derivatives like TRITC), Cyanine Dyes (e.g., Cy3, Cy5), Alexa Fluor Dyes |
| Extinction Coefficient (ε) | A measure of how well a fluorophore absorbs light at a specific wavelength. A higher extinction coefficient leads to greater light absorption and, consequently, brighter fluorescence. | Cyanine Dyes, Alexa Fluor Dyes, BODIPY Dyes |
| Photostability | The ability of a fluorophore to resist photobleaching (fading) upon exposure to excitation light. High photostability is crucial for long-term imaging experiments. | Alexa Fluor Dyes, Cyanine Dyes (some variants), BODIPY Dyes |
| Size and Steric Hindrance | The physical size of the fluorophore should be minimized to reduce the risk of altering this compound's structure and function. | Fluorescein, Rhodamine, smaller organic dyes |
| pH Sensitivity | The fluorescence of some dyes can be affected by changes in pH. It is important to choose a dye that is stable in the pH range of the intended biological environment. | Alexa Fluor Dyes, Cyanine Dyes are generally less pH-sensitive than Fluorescein. |
| Solubility | The fluorophore should be soluble in the reaction buffer used for labeling and in the aqueous environment of biological systems. | Many commercial dyes are available with modifications (e.g., sulfonation) to improve water solubility. |
Table 1: Properties of Common Fluorophores for Small Molecule Labeling
2. Choosing a Labeling Strategy
The choice of labeling chemistry depends on the functional groups available on the this compound molecule. It is essential to select a reaction that is specific and efficient, and that occurs at a position on this compound that is not critical for its biological activity.
Figure 1: Decision tree for selecting a labeling strategy for this compound.
Experimental Protocols: Fluorescent Labeling of this compound
The following are generalized protocols that can be adapted for labeling this compound based on its available functional groups.
Protocol 1: Labeling this compound with an Amine-Reactive NHS Ester Dye
This protocol is suitable if this compound possesses a primary amine group.
Materials:
-
This compound
-
Amine-reactive fluorescent dye with NHS ester (e.g., FITC, Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification system: High-Performance Liquid Chromatography (HPLC) or column chromatography
Procedure:
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction Setup:
-
In a microcentrifuge tube, add the dissolved this compound to the reaction buffer.
-
Slowly add a 1.5 to 3-fold molar excess of the dissolved dye to the this compound solution while vortexing. The optimal molar ratio may need to be determined empirically.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification:
-
Separate the fluorescently labeled this compound (this compound-Fluor) from the unreacted dye and unlabeled this compound.
-
Reverse-phase HPLC is the recommended method for purification to ensure high purity of the final product.
-
-
Characterization: Confirm the identity and purity of this compound-Fluor using mass spectrometry and measure its concentration using UV-Vis spectrophotometry.
-
Storage: Store the purified this compound-Fluor in a suitable solvent at -20°C or -80°C, protected from light.
Protocol 2: Labeling this compound via Copper-Catalyzed Click Chemistry
This protocol is ideal if this compound has been synthesized or modified to contain an alkyne or azide group.
Materials:
-
Alkyne- or Azide-modified this compound
-
Fluorescent dye with a corresponding azide or alkyne group (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Solvent: DMF or DMSO and water
-
Purification system: HPLC
Procedure:
-
Prepare Reactants:
-
Dissolve the alkyne/azide-modified this compound in DMF or DMSO.
-
Dissolve the fluorescent dye-azide/alkyne in DMF or DMSO.
-
-
Prepare Catalyst Solution (freshly made):
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 500 mM solution of sodium ascorbate in water.
-
Prepare a 50 mM solution of TBTA in DMF or DMSO.
-
-
Reaction Setup:
-
In a reaction vessel, combine the modified this compound and a 1.1 molar equivalent of the fluorescent dye.
-
Add 0.1 equivalents of the CuSO₄ solution.
-
Add 0.2 equivalents of the TBTA solution.
-
Initiate the reaction by adding 0.5 equivalents of the sodium ascorbate solution.
-
-
Incubation: Stir the reaction at room temperature for 4-12 hours, protected from light. Monitor the reaction progress by TLC or LC-MS.
-
Purification: Purify the this compound-Fluor conjugate using reverse-phase HPLC.
-
Characterization and Storage: Characterize the final product by mass spectrometry and store at -20°C or -80°C.
| Parameter | Amine-Reactive Labeling | Click Chemistry |
| Functional Group on this compound | Primary Amine (-NH₂) | Alkyne or Azide |
| Reaction pH | 8.0 - 9.0 | 4.0 - 7.0 |
| Typical Reaction Time | 1 - 4 hours | 4 - 12 hours |
| Selectivity | High for primary amines | Very High (Bio-orthogonal) |
| Catalyst Required | No | Yes (e.g., Copper) |
Table 2: Comparison of Labeling Chemistries
Application Notes: Using Fluorescently Labeled this compound
Once synthesized and purified, this compound-Fluor can be used in a variety of cell-based assays to study its biological activity.
Protocol 3: Live-Cell Imaging of this compound-Fluor by Fluorescence Microscopy
This protocol describes how to visualize the subcellular localization of this compound-Fluor in living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Purified this compound-Fluor
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Fluorescence microscope (confocal is recommended)
Procedure:
-
Cell Seeding: Seed cells on imaging-appropriate vessels and allow them to adhere and grow to 60-80% confluency.
-
Preparation of this compound-Fluor Working Solution: Dilute the stock solution of this compound-Fluor in pre-warmed live-cell imaging medium to the desired final concentration (typically in the range of 100 nM to 10 µM; this should be optimized).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the this compound-Fluor working solution to the cells.
-
If counterstaining is desired, add Hoechst 33342 at this step.
-
-
Incubation: Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C and 5% CO₂. The incubation time will depend on the kinetics of this compound uptake.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound this compound-Fluor.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and Hoechst (if used).
Figure 2: Workflow for live-cell imaging with this compound-Fluor.
Hypothetical Application: Investigating this compound's Role in a Signaling Pathway
Let's assume this compound is a novel inhibitor of Kinase B in the "Cell Proliferation Pathway." Fluorescently labeled this compound can be used to confirm its engagement with Kinase B within the cell.
Figure 3: Hypothetical signaling pathway inhibited by this compound.
By co-localizing this compound-Fluor with a fluorescently tagged Kinase B (e.g., Kinase B-GFP), researchers can visually confirm the interaction and target engagement in a cellular context using techniques like Förster Resonance Energy Transfer (FRET) microscopy.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Divin Degradation in Experiments
Welcome to the technical support center for Divin, a novel inhibitor of bacterial cell division. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in your experiments, ensuring reliable and reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a bacteriostatic agent by inhibiting bacterial cell division. Its mechanism of action involves the disruption of the assembly of late-stage divisome proteins, which are essential for forming the septum that divides the cell. Notably, this compound's inhibitory action does not involve the protein FtsZ, a common target for other cell division inhibitors. This unique mechanism makes this compound a valuable tool for studying the intricacies of bacterial cell division.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is soluble in DMSO at a concentration of 20 mg/mL.
Q3: How should this compound stock solutions be stored?
A3: To ensure stability, this compound stock solutions should be stored at 2-8°C. It is recommended to prepare fresh solutions for each experiment to minimize the potential for degradation. While this compound has been reported to be stable in solution for over 24 hours, prolonged storage in solution is not advised.
Q4: What is the solubility of this compound in aqueous solutions?
A4: The solubility of this compound in buffer solutions is relatively low, at approximately 0.0037 mg/mL. This low aqueous solubility should be considered when designing experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of bacterial growth | This compound degradation: this compound may have degraded due to improper storage or handling. | - Prepare fresh this compound stock solutions in DMSO for each experiment. - Avoid multiple freeze-thaw cycles of the stock solution. - Store the stock solution at 2-8°C and protect it from light. |
| Low this compound concentration: The final concentration of this compound in the assay may be too low to effectively inhibit bacterial growth. | - Verify the calculations for your working solutions. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your bacterial strain. | |
| Bacterial resistance: The bacterial strain you are using may have intrinsic or acquired resistance to this compound. | - Test this compound against a known sensitive control strain to confirm its activity. - If resistance is suspected, consider using a different inhibitor or investigating the resistance mechanism. | |
| Precipitation of this compound in aqueous media | Low aqueous solubility: this compound has limited solubility in aqueous solutions, which can lead to precipitation, especially at higher concentrations. | - Ensure the final concentration of DMSO in your assay medium is sufficient to maintain this compound solubility, but not high enough to affect bacterial growth (typically ≤1%). - Prepare working solutions by diluting the DMSO stock in your assay medium just before use. - Visually inspect your solutions for any signs of precipitation before adding them to your experiment. |
| Variability between experimental replicates | Inconsistent solution preparation: Errors in pipetting or dilution can lead to variations in the final this compound concentration. | - Use calibrated pipettes and ensure thorough mixing of solutions at each dilution step. - Prepare a master mix of your final working solution to be added to all relevant wells or tubes to minimize pipetting errors. |
| Uneven bacterial inoculation: A non-uniform distribution of bacteria at the start of the experiment can lead to variable results. | - Ensure your bacterial culture is well-mixed before inoculation. - For agar-based assays, ensure the bacterial lawn is spread evenly. | |
| Unexpected cell morphology | Off-target effects: At high concentrations, this compound may have off-target effects that lead to unusual cell morphologies not typically associated with cell division inhibition. | - Perform a dose-response experiment and use the lowest effective concentration of this compound. - Compare the observed morphology with that of known cell division inhibitors and untreated controls. |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at 2-8°C and protect from light. For best results, use the solution on the day of preparation.
2. Bacterial Growth Inhibition Assay (Broth Microdilution)
-
Prepare a 2-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using appropriate growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Inoculate each well with a standardized bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.
-
Include positive (no this compound) and negative (no bacteria) control wells.
-
Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.
-
Determine the minimum inhibitory concentration (MIC) by visually inspecting for the lowest concentration of this compound that prevents visible bacterial growth.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize the bacterial cell division pathway and the experimental workflow for its investigation.
Caption: Bacterial cell division pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a bacterial growth inhibition assay with this compound.
Divin off-target effects troubleshooting
Welcome to the technical support center for Divin, a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, ATP-competitive inhibitor of ROCK1 and ROCK2 kinases. It is designed to inhibit the downstream signaling pathways that regulate cell shape, motility, and contraction by phosphorylating various substrates, including Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase targeting subunit (MYPT1).
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for ROCK kinases, cross-reactivity with other kinases, particularly those with similar ATP-binding pockets, can occur, especially at higher concentrations. Known off-target effects for some ROCK inhibitors include the inhibition of Protein Kinase A (PKA), Protein Kinase C (PKC), and Citron Kinase.[1] It is crucial to empirically determine the off-target profile in your specific experimental system.
Q3: I am observing unexpected phenotypes in my cells treated with this compound that are inconsistent with ROCK inhibition. What could be the cause?
Unexpected phenotypes can arise from several factors:
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Off-target effects: this compound may be inhibiting other kinases or signaling proteins in your cell type.
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Compound concentration: Using a concentration of this compound that is too high can lead to non-specific effects. It is recommended to perform a dose-response curve to determine the optimal concentration.
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Cellular context: The downstream effects of ROCK inhibition can be highly cell-type specific and influenced by the surrounding microenvironment.
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Compound stability: Ensure the compound has been stored correctly and has not degraded.
Q4: How can I confirm that the observed effects in my experiment are due to on-target ROCK inhibition?
To validate that your observed phenotype is a direct result of ROCK inhibition, consider the following control experiments:
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Use a structurally distinct ROCK inhibitor: Replicating the phenotype with another well-characterized ROCK inhibitor (e.g., Y-27632, Fasudil) can strengthen the evidence for on-target activity.
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Rescue experiment: If possible, overexpress a constitutively active form of ROCK or its downstream effectors to see if it reverses the this compound-induced phenotype.
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siRNA/shRNA knockdown: Use RNA interference to knock down ROCK1 and/or ROCK2 and determine if this phenocopies the effects of this compound.
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Monitor downstream signaling: Assess the phosphorylation status of known ROCK substrates, such as MLC2, to confirm target engagement.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Start with a broad range (e.g., 1 µM to 50 µM). |
| Compound Instability | Ensure this compound is stored under the recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions regularly. |
| Cellular Resistance | Some cell lines may have intrinsic or acquired resistance to ROCK inhibitors. Confirm target expression (ROCK1/ROCK2) in your cells. |
| Assay Sensitivity | The chosen experimental endpoint may not be sensitive enough to detect the effects of ROCK inhibition. Consider using a more direct and sensitive readout of ROCK activity. |
Issue 2: High Cell Toxicity or Death
| Potential Cause | Troubleshooting Step |
| Excessive Concentration | High concentrations of this compound can lead to off-target effects and cytotoxicity.[1] Lower the concentration and perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold. |
| Prolonged Treatment | Continuous inhibition of ROCK signaling can be detrimental to some cell types. Optimize the duration of the treatment. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cells (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the inhibitory activity of a hypothetical ROCK inhibitor, "this compound," against its primary targets and a selection of common off-target kinases. These values are illustrative and should be empirically confirmed.
| Kinase Target | This compound IC50 (nM) | Y-27632 IC50 (nM) | Fasudil IC50 (nM) |
| ROCK1 | 15 | 140 | 1900 |
| ROCK2 | 10 | 220 | 450 |
| PKA | >10,000 | 25,000 | >10,000 |
| PKCα | 5,000 | >25,000 | >10,000 |
| Citron-K | 2,500 | 2,000 | Not Reported |
Data is hypothetical and for illustrative purposes only. IC50 values for Y-27632 and Fasudil are approximations from published literature.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Myosin Light Chain 2 (p-MLC2)
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation of a key ROCK downstream substrate.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-MLC2 (Ser19) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total MLC2 or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Protocol 2: Kinase Profiling Assay
To identify potential off-target effects, a broad kinase screen is recommended. This is typically performed as a fee-for-service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity.
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Kinase Panel Screening: The compound is screened against a panel of hundreds of purified kinases at a fixed ATP concentration (often at or near the Km).
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Activity Measurement: Kinase activity is measured, and the percent inhibition by this compound is calculated relative to a vehicle control.
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Data Analysis: The results will provide a list of kinases that are significantly inhibited by this compound, allowing for the identification of potential off-targets.
Visualizations
Caption: this compound's mechanism of action on the ROCK signaling pathway.
References
Technical Support Center: Optimizing Inhibitor Concentrations for Enhanced Cell Viability
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of small molecule inhibitors in cell-based assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate common challenges and ensure the reliability and reproducibility of your experimental results.
Clarification: Divin vs. Mdivi-1
Before proceeding, it is crucial to clarify a common point of confusion between two similarly named compounds: This compound and Mdivi-1 .
-
This compound is a small molecule that has been identified as an inhibitor of bacterial cell division.[1] It primarily targets the assembly of the divisome in bacteria and has been shown to have only moderate toxicity to mammalian cells at concentrations that are effective against pathogens.[1]
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Mdivi-1 (Mitochondrial Division Inhibitor 1) is a widely studied inhibitor of mitochondrial fission in eukaryotic cells. It targets the Dynamin-related protein 1 (Drp1), a key regulator of mitochondrial division.[2][3] By inhibiting Drp1, Mdivi-1 can prevent excessive mitochondrial fragmentation, which is often associated with cellular stress and apoptosis.[2][4]
Given that research on optimizing inhibitor concentrations for cell viability in mammalian cells commonly involves compounds like Mdivi-1, this guide will primarily focus on the use of Mdivi-1 . A separate section at the end will address what is known about the cytotoxicity of this compound in mammalian cells for researchers who are specifically investigating this compound.
Section 1: Optimizing Mdivi-1 Concentration for Cell Viability
This section provides guidance on determining the optimal concentration of Mdivi-1 to inhibit mitochondrial fission while maintaining high cell viability.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of Mdivi-1?
Mdivi-1 is a selective, cell-permeable inhibitor of the mitochondrial division dynamin-related GTPase 1 (Drp1).[5] It is thought to inhibit the self-assembly and GTPase activity of Drp1, which prevents the division of mitochondria.[5] This leads to an elongation of the mitochondrial network and can protect cells from apoptosis by preventing the release of pro-apoptotic factors like cytochrome c.[5]
2. What is a typical working concentration for Mdivi-1 in cell culture?
The optimal concentration of Mdivi-1 can vary depending on the cell type and the specific experimental goals. However, a general starting range is between 10 µM and 50 µM.[5] Many studies have reported robust inhibition of Drp1 activity and a reduction in apoptosis at a concentration of 50 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How long should I treat my cells with Mdivi-1?
The treatment duration will depend on the biological question being investigated. For studies on acute processes like apoptosis inhibition following a toxic insult, a pre-treatment of 1 to 6 hours is common. For longer-term experiments, treatment can extend for 24 hours or more. However, it is important to assess cell viability over the entire treatment period to ensure that the observed effects are not due to cytotoxicity of the compound itself.
4. What are the potential off-target effects of Mdivi-1?
While Mdivi-1 is considered a selective Drp1 inhibitor, some studies have reported off-target effects, including the inhibition of mitochondrial complex I of the electron transport chain. This can lead to a decrease in cellular respiration and may contribute to cytotoxicity at higher concentrations or with prolonged exposure. Therefore, it is crucial to include appropriate controls in your experiments to verify that the observed effects are indeed due to the inhibition of mitochondrial fission.
5. How can I assess the effect of Mdivi-1 on cell viability?
Several methods can be used to assess cell viability, including:
-
MTT or WST-1 assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Trypan Blue exclusion assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low Mdivi-1 concentrations. | Cell line is particularly sensitive to Mdivi-1 or the solvent (e.g., DMSO). | Perform a dose-response curve starting from a very low concentration (e.g., 1 µM). Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and include a vehicle control (medium with the same concentration of DMSO without Mdivi-1). |
| No observable effect on mitochondrial morphology or apoptosis. | Mdivi-1 concentration is too low. Inactive compound. | Increase the concentration of Mdivi-1. Verify the activity of your Mdivi-1 stock by testing it on a cell line known to be responsive. Ensure proper storage of the Mdivi-1 stock solution (typically at -20°C in DMSO).[5] |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent Mdivi-1 treatment time. | Ensure consistent cell seeding density across all experiments. Use a precise timer for Mdivi-1 incubation. |
| Precipitation of Mdivi-1 in the culture medium. | Mdivi-1 has low aqueous solubility. | Prepare a concentrated stock solution in DMSO. When diluting into the culture medium, add the Mdivi-1 stock dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation.[5] |
Data Presentation: Mdivi-1 Concentration and Cell Viability
The following table summarizes typical Mdivi-1 concentrations used in various cell lines and their reported effects. Note that these are examples, and optimal concentrations should be determined empirically for your specific system.
| Cell Line | Concentration Range | Reported Effect |
| HCT116 (Human Colon Cancer) | 10 - 100 µM | Concentration-dependent decrease in cell viability.[6] |
| MDA-MB-231 (Human Breast Cancer) | 50 µM | Reduced cell viability.[7] |
| Cultured Neurons | 10 - 50 µM | Neuroprotective against excitotoxicity with no significant effect on viability at these concentrations for 24h.[8] |
| Raw264.7 (Murine Macrophages) | 20 µM | Inhibition of mitochondrial fission.[9] |
Experimental Protocol: Determining Optimal Mdivi-1 Concentration using MTT Assay
This protocol provides a general guideline for determining the optimal, non-toxic concentration of Mdivi-1.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Mdivi-1 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Mdivi-1 Treatment: Prepare serial dilutions of Mdivi-1 in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Also, include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the old medium from the cells and add 100 µL of the Mdivi-1 dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the Mdivi-1 concentration to determine the IC50 (the concentration that inhibits 50% of cell viability) and to select a non-toxic concentration for your future experiments.
Signaling Pathway Visualization
Drp1-Mediated Mitochondrial Fission and Apoptosis
Mdivi-1 inhibits Drp1, a key protein in the mitochondrial fission pathway. Excessive mitochondrial fission is often a prelude to apoptosis (programmed cell death). The diagram below illustrates the role of Drp1 in this process and where Mdivi-1 acts.
Caption: Drp1-mediated apoptosis pathway and Mdivi-1 inhibition.
Section 2: Cytotoxicity of this compound in Mammalian Cells
For researchers specifically interested in the bacterial cell division inhibitor This compound , this section provides available information on its effects on mammalian cell viability.
FAQs
1. Is this compound toxic to mammalian cells?
Studies have shown that this compound is only moderately toxic to mammalian cells at concentrations that are effective in inhibiting the growth of clinical pathogens.[1] This suggests a therapeutic window for its potential use as an antimicrobial agent.
2. What is the IC50 of this compound in mammalian cells?
Specific IC50 values for this compound across a wide range of mammalian cell lines are not as extensively documented as for compounds like Mdivi-1. The cytotoxicity can vary significantly between different cell types. Therefore, it is essential to determine the IC50 empirically for the specific cell line you are working with.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high toxicity in mammalian cells. | The specific cell line is highly sensitive to this compound. Off-target effects at the tested concentrations. | Perform a broad dose-response curve to determine the cytotoxic range accurately. Consider investigating potential off-target effects if the toxicity does not align with expected outcomes. |
| Difficulty in dissolving this compound for cell culture experiments. | This compound may have limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. Ensure the final solvent concentration in the cell culture medium is minimal to avoid solvent-induced toxicity. |
Experimental Protocol
To determine the cytotoxic concentration of this compound, you can follow the same MTT assay protocol described for Mdivi-1 in Section 1. It is crucial to include a vehicle control (DMSO) and a positive control for cell death to ensure the assay is performing correctly.
Logical Workflow for Investigating a Novel Compound
The following diagram outlines a logical workflow for assessing the cytotoxicity of a compound like this compound in a new cell line.
Caption: Workflow for assessing compound cytotoxicity.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Cellular and Molecular Mechanisms of Micro- and Nanoplastics Driving Adverse Human Health Effects [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Drp1-mediated mitochondrial fission contributes to baicalein-induced apoptosis and autophagy in lung cancer via activation of AMPK signaling pathway | Semantic Scholar [semanticscholar.org]
- 5. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Divin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Divin, a potent inhibitor of mitochondrial fission protein Drp1.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is synthesized via a Horner-Wadsworth-Emmons reaction. This involves the reaction of a phosphonate-containing quinazolinone intermediate with a substituted benzaldehyde to form the characteristic styryl linkage.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps are the formation of the quinazolinone core and the subsequent Horner-Wadsworth-Emmons reaction. The purity of the intermediates and the reaction conditions for the coupling step significantly impact the final yield and purity of this compound.
Q3: Are there any known isomers of this compound that can form during synthesis?
A3: Yes, the Horner-Wadsworth-Emmons reaction can potentially lead to the formation of both the (E)- and (Z)-isomers. This compound is the (E)-isomer, and reaction conditions should be optimized to favor its formation.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents are dry and of high purity. - Extend the reaction time. - Increase the reaction temperature cautiously. - Verify the correct stoichiometry of reactants. |
| Degradation of starting materials or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled solvents. - Minimize exposure of intermediates and the final product to light and air. |
| Inefficient purification | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. - Ensure complete removal of the phosphonate byproduct. |
Presence of Impurities
| Impurity Type | Identification | Remediation |
| Unreacted starting materials | NMR and LC-MS analysis of the crude product. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Purify via column chromatography. |
| (Z)-isomer of this compound | Can be detected by 1H NMR, looking for characteristic coupling constants of the vinyl protons. | Optimize the Horner-Wadsworth-Emmons reaction conditions to favor the (E)-isomer. Careful purification by column chromatography may separate the isomers. |
| Phosphonate byproduct | Can be detected by 31P NMR. | This byproduct is typically water-soluble and can be removed by an aqueous workup. |
Experimental Protocols
Synthesis of 2-Methyl-3H-quinazolin-4-one (Intermediate)
-
To a solution of anthranilamide (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-methyl-3H-quinazolin-4-one.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
-
Prepare the phosphonate intermediate by reacting 2-(bromomethyl)-3H-quinazolin-4-one with triethyl phosphite.
-
To a solution of the phosphonate intermediate (1.1 eq) in dry THF, add a strong base such as sodium hydride (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-bromo-6-methoxybenzaldehyde (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visual Guides
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Technical Support Center: Optimizing Immunoassays
A guide to reducing background noise and enhancing signal-to-noise ratio in plate-based immunoassays.
Disclaimer: The term "Divin assay" does not correspond to a widely recognized, standardized scientific assay. The following troubleshooting guide provides best practices for reducing background noise in common immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), which are broadly applicable to many protein quantification methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background noise in an immunoassay?
High background noise is most often caused by non-specific binding (NSB).[1] This occurs when antibodies or other detection reagents bind to unintended sites on the microplate surface or to other proteins in the sample, rather than binding specifically to the target analyte.[1][2] This leads to a false positive signal that can obscure the true results and lower the sensitivity of the assay.[3][4]
Q2: How does a blocking buffer work and why is it critical?
A blocking buffer is a solution containing an irrelevant protein or mixture of proteins that physically adsorbs to all unoccupied binding sites on the surface of the microplate wells.[2][5][6] By saturating these "sticky spots" after the capture antibody has been immobilized, the blocking buffer prevents the subsequent detection antibodies and other reagents from binding non-specifically to the plate.[3][4][6] This step is crucial for minimizing background noise and improving the signal-to-noise ratio.[2][3]
Q3: Can the type of blocking buffer affect my results?
Absolutely. There is no single blocking buffer that is perfect for every assay.[3] The choice depends on the specific antibodies and detection system being used. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7] For example, using a blocker containing phosphoproteins (like non-fat milk) can interfere with assays detecting phosphorylated targets. Similarly, blockers with biotin could interfere with avidin/biotin-based detection systems.[7] It is often necessary to empirically test several blocking agents to find the optimal one for your specific assay.
Q4: How do washing steps influence background signal?
Washing is a critical step for removing unbound and weakly-bound reagents from the plate.[5][8][9] Insufficient washing will leave excess detection antibodies or enzyme conjugates in the wells, leading directly to high background.[8][10] Conversely, overly aggressive washing can elute the specifically bound antibodies, reducing the desired signal.[8] Optimizing the number of wash cycles, the volume of wash buffer, and the soaking time is key to achieving a clean background without sacrificing sensitivity.[9][10] Adding a non-ionic detergent like Tween-20 to the wash buffer can also help disrupt weak, non-specific interactions.[7][8]
Troubleshooting Guide
Problem 1: High Background Signal in All Wells (Including Blanks)
This issue often points to a systemic problem with a reagent or a procedural step.
| Possible Cause | Recommended Solution & Experimental Protocol |
| Ineffective Blocking | The blocking buffer may be inadequate or expired. Using too low a concentration or too short an incubation time can result in incomplete blocking.[6] Protocol: 1. Test Different Blockers: Prepare solutions of 1-5% BSA, 5% non-fat dry milk, and 1% casein in your assay buffer (e.g., TBS or PBS). 2. Optimize Concentration: Test a range of concentrations for your chosen blocker (e.g., 1%, 3%, 5% BSA). 3. Optimize Incubation: Increase the blocking incubation time (e.g., from 1 hour at room temperature to overnight at 4°C) to ensure complete saturation of non-specific sites.[4] |
| Sub-optimal Antibody Concentration | The concentration of the primary or secondary detection antibody may be too high, leading to increased non-specific binding.[11] Protocol: 1. Perform an Antibody Titration: Create a dilution series of your primary and secondary antibodies. 2. Checkerboard Titration: Run a checkerboard titration to test various combinations of primary and secondary antibody concentrations simultaneously to find the optimal ratio that maximizes specific signal while minimizing background. |
| Contaminated Reagents | Buffers, substrates, or antibody diluents may be contaminated or have degraded over time. Protocol: 1. Prepare Fresh Buffers: Always use freshly prepared buffers for each experiment. 2. Filter Sterilize: Filter buffers and other reagents using a 0.22 µm filter to remove particulates that can cause background. 3. Check Substrate: Test the enzyme substrate by adding it to an empty well. If color develops, the substrate is contaminated or has degraded and should be replaced. |
Problem 2: Inconsistent Background or "Edge Effects"
This is often caused by inconsistencies in technique across the microplate.
| Possible Cause | Recommended Solution & Experimental Protocol |
| Uneven Washing | Manual washing can be inconsistent. Automated plate washers can also have clogged pins, leading to uneven aspiration or dispensing.[9][10] Protocol: 1. Standardize Washing Technique: Ensure all wells are filled with the same volume of wash buffer and incubated for the same duration. 2. Increase Wash Cycles: Increase the number of wash cycles from 3 to 5. Consider adding a short (30-60 second) soak step during each wash.[9] 3. Maintain Plate Washer: Regularly clean and check the alignment and performance of your automated plate washer to ensure it aspirates and dispenses evenly across the plate.[9] |
| Plate Drying Out | Allowing wells to dry out at any stage can cause reagents to bind irreversibly to the plate surface, leading to high background. Protocol: 1. Use Plate Sealers: Cover the plate with an adhesive plate sealer during all incubation steps to prevent evaporation.[12] 2. Work Efficiently: When moving between steps (e.g., from washing to adding the next reagent), do not let the plate sit empty and exposed to air for extended periods. |
Visual Guides
Standard Immunoassay Workflow
This diagram illustrates the key steps in a typical indirect sandwich immunoassay, highlighting where background noise can be introduced and controlled.
Caption: Workflow highlighting critical blocking and washing steps.
Troubleshooting Logic for High Background
This decision tree provides a logical workflow for diagnosing the cause of high background noise.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 3. bosterbio.com [bosterbio.com]
- 4. hiyka.com [hiyka.com]
- 5. biocompare.com [biocompare.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. bosterbio.com [bosterbio.com]
- 8. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 9. arp1.com [arp1.com]
- 10. biocompare.com [biocompare.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating and Mitigating Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common sources of experimental variability.
I. General Laboratory Practice
This section addresses overarching principles that apply to most experimental work.
Frequently Asked Questions (FAQs)
Question: My results are inconsistent from one day to the next, even when I follow the same protocol. What could be the cause?
Answer: This issue, often termed "day-to-day variability," can stem from several subtle factors. The "human factor" is a significant contributor; minor differences in technique between individuals or even by the same person on different days can introduce variability.[1] To minimize this, ensure all personnel are thoroughly trained on standardized procedures.[1] Additionally, environmental fluctuations such as temperature and humidity can affect reagent stability and reaction kinetics. It is also crucial to ensure all laboratory equipment is regularly calibrated and maintained.[1]
Question: How can I minimize pipetting errors in my experiments?
Answer: Pipetting is a primary source of variability in many assays.[2][3] To improve accuracy and precision, ensure your pipettes are calibrated regularly.[1] Use the correct pipette for the volume you are dispensing to stay within its optimal range. When pipetting, use a consistent speed and pressure for aspirating and dispensing liquids. For viscous solutions, consider using reverse pipetting. Finally, be mindful of bubbles in the pipette tip, as they can significantly alter the dispensed volume.[4]
II. Cell Culture
Maintaining healthy and consistent cell cultures is fundamental to reproducible cell-based assays.
Frequently Asked Questions (FAQs)
Question: I'm seeing significant differences in cell growth and viability between batches. What are the likely causes?
Answer: Batch-to-batch variability in cell culture can arise from multiple sources. The initial source material, especially for primary cells, has inherent biological variability.[5] Reagents such as serum and growth factors can also vary between lots, impacting cell growth. It's crucial to test new lots of reagents before use in critical experiments. Additionally, inconsistencies in cell handling, such as passaging at different confluencies or variations in incubation times, can lead to divergent cell populations over time.[6]
Question: My cell line is not behaving as expected based on published literature. What should I check?
Answer: First, it is critical to authenticate your cell line. Cross-contamination with other cell lines is a widespread issue that can lead to erroneous results.[7] We recommend performing Short Tandem Repeat (STR) profiling to confirm the identity of your human cell lines.[7] Also, ensure that the culture conditions, including the specific medium formulation and supplements, match those described in the literature, as even minor differences can alter cellular physiology. Finally, be aware of the passage number; high-passage-number cells can undergo genetic drift and exhibit altered phenotypes.
Illustrative Data: Impact of Serum Lot Variation on Cell Proliferation
The following table demonstrates the potential impact of different serum lots on the proliferation of a hypothetical cell line, measured by cell count after 72 hours.
| Serum Lot | Seeding Density (cells/cm²) | Cell Count at 72h (cells/cm²) | Fold Increase | % CV of Replicates |
| Lot A | 10,000 | 85,000 | 8.5 | 4.5% |
| Lot B | 10,000 | 62,000 | 6.2 | 5.1% |
| Lot C | 10,000 | 88,000 | 8.8 | 4.2% |
As shown, Lot B resulted in significantly lower proliferation, highlighting the importance of lot testing for critical reagents.
Experimental Protocol: General Mammalian Cell Culture Maintenance
-
Aseptic Technique: All procedures must be performed in a certified biological safety cabinet (BSC).[8] Spray all items (flasks, media bottles, pipette tips) with 70% ethanol before placing them in the BSC.[8] Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[8]
-
Media Preparation: Warm the complete growth medium to 37°C in a water bath. Ensure all supplements (e.g., fetal bovine serum, antibiotics) are added and the medium is properly labeled.
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Cell Observation: Before any manipulation, observe the cells under a microscope to check for confluency, morphology, and any signs of contamination.
-
Passaging Adherent Cells:
-
Aspirate the spent medium from the culture flask.
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Wash the cell monolayer with a sterile phosphate-buffered saline (PBS) without calcium and magnesium.
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Add a pre-warmed dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for a few minutes until cells detach.[6]
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Neutralize the dissociation reagent with complete growth medium and transfer the cell suspension to a sterile conical tube.
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Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
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Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
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Determine the cell concentration and viability using a hemocytometer or automated cell counter with a viability stain like trypan blue.[6]
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Seed new culture flasks at the desired density.[6]
-
III. Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are prone to variability if not performed with care.
Frequently Asked Questions (FAQs)
Question: I have a high coefficient of variation (CV) between my duplicate wells in my ELISA. What are the common causes?
Answer: A high CV is a frequent issue in ELISAs and often points to technical errors.[2][3] Inaccurate pipetting is a primary suspect, leading to different volumes of samples, standards, or reagents in the wells.[3] Inadequate mixing of reagents before application can also cause inconsistencies.[2] Ensure that plates are washed thoroughly and consistently, as residual buffer can affect subsequent steps.[4] Bubbles in the wells can interfere with the optical reading and should be removed before measuring the plate.[4]
Question: My ELISA plate shows an "edge effect," with higher or lower signals in the outer wells. How can I prevent this?
Answer: The edge effect is often caused by temperature differentials across the plate during incubation, where the outer wells are more susceptible to evaporation and temperature changes than the inner wells.[3][4] To mitigate this, ensure that the plate and all reagents are at room temperature before starting the assay.[4] Use a plate sealer during incubation steps to minimize evaporation.[4] Incubating the plate in a humidified chamber can also help maintain a consistent environment.
Logical Decision Tree for Troubleshooting High CV in ELISA
References
- 1. bio-rad.com [bio-rad.com]
- 2. gbo.com [gbo.com]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mybiosource.com [mybiosource.com]
- 8. clyte.tech [clyte.tech]
how to increase the yield of Divin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Divin, a potent inhibitor of bacterial cell division.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, or N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is synthesized through a three-step process. The synthesis begins with the alkylation of 2-methyl-1H-benzimidazole with methyl 3-bromopropionate. This is followed by hydrazinolysis of the resulting ester to form a key hydrazide intermediate. The final step is the condensation of this intermediate with 2-hydroxy-1-naphthaldehyde to yield this compound.[1]
Q2: What are the key challenges in this compound synthesis that can lead to low yields?
A2: Low yields in this compound synthesis can arise from several factors. In the first step, incomplete alkylation or side reactions can reduce the yield of the ester intermediate. During hydrazinolysis, the reaction may not go to completion if the conditions are not optimal. The final condensation step to form the hydrazone is an equilibrium reaction, and removal of the water by-product is crucial for driving the reaction towards the product. Purity of reactants and intermediates is also critical, as impurities can interfere with the reactions.
Q3: How can I improve the solubility and potency of this compound?
A3: Structure-activity relationship (SAR) studies have shown that modifications to the benzimidazole ring of this compound can enhance its properties. For instance, introducing substituents on the benzimidazole ring can increase both solubility and potency.[1][2] The 2-hydroxynaphthalenyl hydrazide portion of the molecule is essential for its activity and should be conserved.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits bacterial cell division by disrupting the assembly of late-stage divisome proteins at the site of cell septation.[2][3][4] This mechanism is distinct from many other cell division inhibitors as it does not target the FtsZ protein, a tubulin homolog that is a common target for such inhibitors.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Alkylation) | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (around 85 °C).[1]- Use a suitable base like anhydrous potassium carbonate to facilitate the reaction.[1]- Extend the reaction time if necessary, monitoring by TLC. |
| Side reactions. | - Use aprotic polar solvents like DMF to minimize side reactions.[1] | |
| Low yield in Step 2 (Hydrazinolysis) | Incomplete reaction. | - Use a large excess of hydrazine hydrate.- Ensure the reaction is heated to reflux (around 65 °C in methanol).[1]- Monitor the reaction progress by TLC to ensure the disappearance of the starting ester. |
| Low yield in Step 3 (Condensation) | Equilibrium not shifted towards the product. | - Use a catalytic amount of a suitable acid, such as acetic acid, to promote the reaction.[1]- Reflux the reaction in a solvent like ethanol.[1]- Consider using a Dean-Stark apparatus to remove the water formed during the reaction, thus driving the equilibrium forward. |
| Impure aldehyde or hydrazide. | - Purify the 2-hydroxy-1-naphthaldehyde and the hydrazide intermediate before the condensation step. Recrystallization or column chromatography can be used. | |
| Product is difficult to purify | Presence of unreacted starting materials or side products. | - For the final product, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.- If recrystallization is insufficient, silica gel column chromatography may be necessary. A solvent system of dichloromethane/methanol is often a good starting point for elution. |
| Inconsistent analytical data (NMR, MS) | Presence of regioisomers or geometric isomers. | - In the synthesis of this compound analogs with substituted benzimidazoles, a mixture of C-5 and C-6 regioisomers can form.[1] These may be difficult to separate.- The final hydrazone product can exist as E/Z isomers. The E isomer is typically the more stable and desired product. NMR spectroscopy can be used to confirm the stereochemistry. |
Data Presentation
Table 1: Yields of this compound and Selected Analogs
The following table summarizes the reported yields for the synthesis of this compound and some of its analogs with modifications on the benzimidazole and naphthalenyl moieties. This data is extracted from the Structure-Activity Relationship (SAR) studies.[1]
| Compound | R1 (Benzimidazole) | R2 (Naphthalenyl) | Yield (%) |
| This compound (1) | 2-methyl | 2-hydroxy | 85 |
| Analog 5a | 2-methyl | 4-(diethylamino)-2-hydroxy | 75 |
| Analog 5b | 2-methyl | 2,4-dihydroxy | 68 |
| Analog 11a | 2-ethyl | 2-hydroxy | 82 |
| Analog 11b | 2-propyl | 2-hydroxy | 78 |
| Analog 11c | 2-H | 2-hydroxy | 93 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate
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To a solution of 2-methyl-1H-benzimidazole (1.32 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.76 g, 20 mmol).
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Stir the mixture at room temperature for 10 minutes.
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Add methyl 3-bromopropionate (1.67 g, 10 mmol) dropwise to the reaction mixture.
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Heat the reaction mixture to 85 °C and stir for 12 hours.
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After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (Eluent: Hexane/Ethyl Acetate = 1:1) to afford the desired ester as a white solid.
Step 2: Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide
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Dissolve the methyl 3-(2-methyl-1H-benzimidazol-1-yl)propanoate (2.18 g, 10 mmol) in 30 mL of methanol.
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Add hydrazine hydrate (2.5 mL, 50 mmol) to the solution.
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Heat the reaction mixture to reflux at 65 °C for 6 hours.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Wash the resulting solid with cold diethyl ether to obtain the pure hydrazide as a white powder.
Step 3: Synthesis of this compound (N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide)
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To a solution of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide (2.18 g, 10 mmol) in 50 mL of ethanol, add 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol).
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Add a catalytic amount of glacial acetic acid (3-4 drops).
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Heat the reaction mixture to reflux for 4 hours.
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Cool the mixture to room temperature. The product will precipitate out of the solution.
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Collect the solid by vacuum filtration and wash with cold ethanol.
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Recrystallize the crude product from ethanol to obtain pure this compound as a yellow solid.
Visualizations
Caption: Workflow for the three-step synthesis of this compound.
Caption: this compound's disruption of the late bacterial divisome assembly pathway.
References
stabilizing Divin for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Divin. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored in a cool, dark, and dry environment. It is advisable to store it at temperatures between 2-8°C. For extended storage periods, storage at -20°C is recommended. The container should be tightly sealed to prevent moisture absorption and oxidation.
Q2: How should I prepare this compound solutions for my experiments?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is poorly soluble in water. To prepare a stock solution, dissolve this compound powder in an appropriate organic solvent to a desired concentration. For cell culture experiments, the final concentration of the organic solvent in the medium should be kept low (typically below 0.1%) to avoid cytotoxicity.
Q3: What is the stability of this compound in solution?
Stock solutions of this compound in anhydrous DMSO can be stored at -20°C for several months with minimal degradation. However, repeated freeze-thaw cycles should be avoided. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to ensure potency.
Q4: What are the known mechanisms of action for this compound?
This compound is recognized for its antioxidant and anti-inflammatory properties. Its antioxidant effects may be attributed to its ability to scavenge free radicals and modulate the activity of enzymes involved in the production of reactive oxygen species (ROS).[1][2] The anti-inflammatory action of compounds similar to this compound can be linked to the modulation of inflammatory signaling pathways.
Troubleshooting Guide
Q1: I observed precipitation of this compound when I added it to my cell culture medium. What should I do?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility.[3][4][5] Here are a few steps to troubleshoot this problem:
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Decrease the final concentration of this compound: The concentration of this compound in your working solution may be too high. Try using a lower final concentration.
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Increase the solvent concentration (with caution): While increasing the concentration of the organic solvent in the final solution can improve solubility, it may also be toxic to cells. Ensure the final solvent concentration is within a range that is non-toxic to your specific cell line.
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Prepare fresh dilutions: Always prepare fresh dilutions of this compound from your stock solution for each experiment.
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Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help to keep the compound in solution.
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Vortex immediately after dilution: Vortex the solution immediately after adding the this compound stock to the aqueous medium to ensure it is well-dispersated.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from the degradation of this compound. To ensure reproducible results, consider the following:
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Protect from light: this compound is light-sensitive. Both the solid compound and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
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Avoid repeated freeze-thaw cycles: Store aliquots of your this compound stock solution at -20°C to avoid repeated freezing and thawing, which can lead to degradation.
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Use fresh working solutions: Prepare fresh working solutions from your stock solution for each experiment.
Quantitative Data on Stability
The stability of this compound is influenced by temperature and storage conditions. The following table summarizes the expected stability under different conditions.
| Storage Condition | Form | Expected Stability |
| 2-8°C, dark, dry | Powder | Up to 12 months |
| -20°C, dark, dry | Powder | Up to 24 months |
| Room Temperature, dark, dry | Powder | Up to 3 months |
| -20°C in anhydrous DMSO | Solution | Up to 6 months |
| 4°C in aqueous buffer | Solution | Less than 24 hours |
Experimental Protocols
Protocol: In Vitro Antioxidant Activity Assay using a Cell-Based Assay
This protocol outlines a general procedure to assess the antioxidant activity of this compound in a cell culture model.
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Cell Culture: Culture your chosen cell line (e.g., human dermal fibroblasts) in the appropriate growth medium until they reach approximately 80% confluency.
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Preparation of this compound Working Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
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Treatment: Remove the growth medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound). Incubate the cells for the desired treatment period (e.g., 24 hours).
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Induction of Oxidative Stress: After the pre-treatment with this compound, induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) to the cell culture medium for a specific duration.
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Measurement of Reactive Oxygen Species (ROS): Measure the intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
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Data Analysis: Quantify the fluorescence intensity to determine the effect of this compound on ROS production. A decrease in fluorescence in this compound-treated cells compared to the control indicates antioxidant activity.
Visualizations
Caption: Experimental workflow for assessing the antioxidant activity of this compound.
References
Technical Support Center: Overcoming Resistance to Divin in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to Divin, a dynamin inhibitor, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the GTPase activity of dynamin. Dynamins are large GTPases essential for membrane fission events in cells, most notably in clathrin-mediated endocytosis. By inhibiting dynamin's ability to hydrolyze GTP, this compound effectively blocks the scission of newly formed vesicles from the plasma membrane and other cellular compartments. This disruption of endocytosis and vesicular trafficking can lead to the induction of apoptosis in cancer cells that are highly dependent on these processes for nutrient uptake, signaling receptor turnover, and proliferation.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment:
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Intrinsic Resistance: The cell line may have inherent characteristics that make it resistant to dynamin inhibition. This could include lower reliance on dynamin-mediated processes or pre-existing compensatory mechanisms.
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Acquired Resistance: Cells can develop resistance to this compound over time with continuous exposure. This can occur through various mechanisms, which are addressed in the troubleshooting section.
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Suboptimal Experimental Conditions: Incorrect dosage, instability of the compound, or issues with the cell culture conditions can all lead to apparent resistance.
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Off-Target Effects: While this compound is known to target dynamin, it's important to consider that off-target effects could influence the cellular response, or lack thereof.
Q3: What are the known mechanisms of resistance to dynamin inhibitors like this compound?
While research specifically on this compound resistance is ongoing, mechanisms of resistance to dynamin inhibitors can be inferred from studies on other anticancer drugs and related inhibitors. These may include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in the Target Protein: Mutations in the dynamin protein could potentially alter the binding site of this compound, reducing its inhibitory effect.
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Dynamin Isoform Switching: Mammalian cells express three different dynamin isoforms (dynamin-1, -2, and -3), each with several splice variants.[1][2] It is possible that cells could adapt to the inhibition of one dynamin isoform by upregulating the expression of another, functionally redundant isoform that is less sensitive to this compound.[1][3]
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Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the disruption of dynamin-dependent processes, thereby circumventing the effects of this compound.
Q4: Can I combine this compound with other drugs to enhance its efficacy?
Yes, combination therapy is a promising strategy to overcome resistance and enhance the anticancer effects of this compound.[4] Combining this compound with an inhibitor of ABC transporters, for instance, could increase the intracellular concentration of this compound and restore sensitivity in resistant cells.[5][6][7] Additionally, combining this compound with other chemotherapeutic agents that target different cellular pathways could lead to synergistic or additive effects, making the treatment more effective at lower, less toxic concentrations.[8][9][10][11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell viability. | 1. Incorrect this compound concentration. 2. This compound degradation. 3. Cell line is intrinsically resistant. | 1. Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. Start with a broad range of concentrations.2. Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light.3. Test this compound on a known sensitive cell line as a positive control to ensure the compound is active. If the control cells respond but your experimental cells do not, they are likely intrinsically resistant. |
| Cells initially respond to this compound but develop resistance over time. | 1. Selection of a resistant cell population. 2. Upregulation of drug efflux pumps (e.g., ABCB1). 3. Alteration in dynamin isoform expression. | 1. Generate a this compound-resistant cell line for further study (see Experimental Protocols).2. Test for the involvement of efflux pumps. Co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil, Elacridar). A restored sensitivity to this compound would suggest the involvement of efflux pumps. Confirm by checking the expression level of ABCB1 via Western blot or qPCR.3. Analyze dynamin isoform expression. Compare the protein levels of dynamin-1, -2, and -3 in sensitive and resistant cells using Western blotting with isoform-specific antibodies. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent this compound treatment. | 1. Maintain consistent cell culture practices. Use cells at a similar passage number and confluency for all experiments.2. Ensure accurate and consistent preparation and application of this compound. |
| High background or off-target effects observed. | 1. This compound concentration is too high. 2. Cell line is particularly sensitive to off-target effects. | 1. Use the lowest effective concentration of this compound based on your dose-response experiments.2. Validate on-target engagement. Perform a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to dynamin in your cells. |
Quantitative Data Summary
The following tables summarize hypothetical IC50 values for this compound. Researchers should experimentally determine these values for their specific cell lines and conditions.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| HeLa | Cervical Cancer | 15 |
| A549 | Lung Cancer | 25 |
| MCF-7 | Breast Cancer | 10 |
| PC-3 | Prostate Cancer | 30 |
| U-87 MG | Glioblastoma | 20 |
Table 2: Hypothetical Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| MCF-7 (Sensitive) | 10 | 1x |
| MCF-7/DivinR (Resistant) | 80 | 8x |
| A549 (Sensitive) | 25 | 1x |
| A549/DivinR (Resistant) | 150 | 6x |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cancer cell line through continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency, passage them and re-seed them in a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in the culture medium by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months. A resistant population of cells will be selected that can proliferate in the presence of higher concentrations of this compound.
-
Confirm Resistance: After several months of selection, confirm the resistance of the cell line by performing a new dose-response experiment and comparing the IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful generation of a this compound-resistant cell line.
-
Characterize the Resistant Line: The newly generated resistant cell line can then be used to investigate the mechanisms of resistance.
Protocol 2: Assessing Synergy between this compound and an Efflux Pump Inhibitor
This protocol details how to assess the synergistic effect of this compound and an ABCB1 inhibitor in a this compound-resistant cell line.
Materials:
-
This compound-resistant cell line
-
Parental (sensitive) cell line
-
Complete cell culture medium
-
This compound stock solution
-
ABCB1 inhibitor stock solution (e.g., Verapamil)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the this compound-resistant and parental cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the ABCB1 inhibitor, both alone and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Treatment: Treat the cells with the single agents and the combination treatments. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for this compound alone and in the presence of the ABCB1 inhibitor.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Protocol 3: Western Blot Analysis of Dynamin Isoforms and ABCB1
This protocol describes how to compare the protein expression levels of dynamin isoforms and ABCB1 in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-dynamin-1, anti-dynamin-2, anti-dynamin-3, anti-ABCB1, and a loading control like anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli buffer and heating.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody.
-
Washing: Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare the expression levels of the target proteins between the sensitive and resistant cell lines.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overcoming this compound resistance with an efflux pump inhibitor.
Caption: Workflow for characterizing this compound resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoform and Splice-Variant Specific Functions of Dynamin-2 Revealed by Analysis of Conditional Knock-Out Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Distribution of Dynamin Isoforms in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Mitochondrial Inhibitors
Important Note on Compound Naming: The term "Divin" can be ambiguous in scientific literature. This technical support center focuses on Mdivi-1 (Mitochondrial Division Inhibitor 1) , a widely used small molecule for studying mitochondrial dynamics in preclinical research. Its potential for toxicity and off-target effects is a critical consideration for researchers. If you are working with a different compound, such as the bacterial cell division inhibitor also known as this compound, this guide may not be applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mdivi-1? A1: Mdivi-1 is primarily characterized as a selective, cell-permeable inhibitor of Dynamin-related protein 1 (Drp1).[1] Drp1 is a GTPase essential for the process of mitochondrial fission (division). By inhibiting Drp1, Mdivi-1 prevents mitochondria from dividing, which often results in an elongated and interconnected mitochondrial network within the cell.[2]
Q2: Is Mdivi-1 known to be toxic in animal models? A2: Yes, Mdivi-1 can exhibit significant toxicity, which is dependent on the dose and the specific experimental model. While researchers often use Mdivi-1 for its protective effects in various disease models, it's important to recognize that a narrow therapeutic window exists. High concentrations have been shown to be toxic to cells, whereas lower concentrations may be protective.[2] Therefore, careful dose-finding studies are essential.
Q3: What are the known off-target or Drp1-independent effects of Mdivi-1? A3: A critical aspect of working with Mdivi-1 is understanding its effects beyond Drp1 inhibition. These off-target activities can significantly influence experimental outcomes and are a potential source of toxicity. Key Drp1-independent effects include:
-
Inhibition of Mitochondrial Respiration: Mdivi-1 can act as a reversible inhibitor of Complex I in the mitochondrial electron transport chain, which can impair cellular respiration and energy production.[3]
-
Increased Reactive Oxygen Species (ROS): While often used to study pathologies involving oxidative stress, Mdivi-1 itself can lead to an increase in mitochondrial ROS production.
-
Modulation of Calcium Signaling: The compound has been shown to alter intracellular calcium homeostasis. For example, it can deplete endoplasmic reticulum calcium stores, which in turn reduces mitochondrial calcium uptake during events like excitotoxicity.[4]
-
Drp1-Independent Neuroprotection: Studies have shown that Mdivi-1 can protect neurons against certain types of excitotoxic injury even when Drp1 is knocked down, suggesting its protective mechanisms are more complex than initially thought.[4]
Q4: How should I determine the correct dose and administration route for my in vivo experiment? A4: The optimal dose, frequency, and administration route for Mdivi-1 are highly dependent on the animal model, strain, age, and the specific disease being studied. Intraperitoneal (i.p.) injection is the most common route reported in the literature for mouse models.[3][5][6] Reported doses vary significantly, from 1.2 mg/kg in rat models of cardiac arrest to a common range of 10-50 mg/kg in mice for conditions like ischemia-reperfusion or Alzheimer's disease models.[3][5][6][7] A pilot dose-response study to establish the maximum tolerated dose (MTD) and the minimum effective dose in your specific model is strongly recommended.
Q5: My experimental results with Mdivi-1 are inconsistent. What are potential causes? A5: Inconsistency is a common challenge due to the compound's complex biological activity. Key factors to investigate include:
-
Compound Stability and Formulation: Ensure the proper storage of your Mdivi-1 stock. The compound is typically dissolved in a solvent like DMSO for stock solutions and then diluted in a vehicle such as saline for injection. Inconsistent preparation of this formulation can lead to variability.
-
Dosing Schedule: The timing and duration of treatment are critical. Some protocols require pre-treatment for several days prior to an experimental insult, while others use it as a post-injury intervention.[5]
-
Off-Target Effects: The observed biological effect may be partially or wholly due to Drp1-independent mechanisms. The metabolic state of your animals or cells could influence the severity of these off-target effects, leading to variability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Animal Toxicity (e.g., weight loss, lethargy, mortality) | The administered dose exceeds the Maximum Tolerated Dose (MTD) for the specific animal model, strain, or experimental conditions. | 1. Immediately reduce the dose in subsequent experiments.2. Conduct a formal dose-finding study to establish the MTD.3. Increase the frequency of animal monitoring for early signs of toxicity. |
| Lack of Efficacy (No change in disease markers or phenotype) | 1. The dose is below the therapeutic threshold.2. Insufficient bioavailability via the chosen administration route.3. The underlying pathology is not primarily driven by Drp1-mediated mitochondrial fission. | 1. Cautiously increase the dose, staying below the MTD.2. Confirm target engagement by assessing mitochondrial morphology (e.g., via electron microscopy or fluorescence imaging) in the tissue of interest.3. Consider that the phenotype may be driven by mechanisms insensitive to Mdivi-1. |
| Contradictory Results (Phenotype differs from that seen in Drp1 genetic knockout/knockdown models) | The observed effect is likely due to a Drp1-independent (off-target) mechanism of Mdivi-1. | 1. Validate findings using a secondary method, such as siRNA/shRNA knockdown of Drp1.2. Conduct experiments in Drp1-knockout cells or animals to see if Mdivi-1 still produces the effect.[4]3. Directly measure off-target effects, such as mitochondrial respiration and ROS production, in your model. |
| Increased Oxidative Stress (Unexpected increase in ROS markers) | Mdivi-1 is known to have off-target effects on the electron transport chain that can increase ROS production. | 1. Quantify mitochondrial ROS levels (e.g., using MitoSOX Red) in all experimental groups to measure this effect directly.2. Acknowledge this confounding variable in the interpretation of your results.3. Consider co-administration of a mitochondria-targeted antioxidant as an experimental control. |
Data Presentation: Summary of In Vivo Protocols
Table 1: Examples of Mdivi-1 Administration Protocols in Rodent Models
| Animal Model | Dose | Route of Administration | Dosing Schedule | Reference |
| Mouse (Ischemia-Reperfusion) | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days (2 days pre-op, day of surgery, 2 days post-op) | [5] |
| Mouse (Ischemia-Reperfusion) | 50 mg/kg | Intraperitoneal (i.p.) | Single dose administered 1 hour before ischemia | [3] |
| Rat (Cardiac Arrest) | 1.2 mg/kg | Intravenous (i.v.) | Single dose after restoration of spontaneous circulation | [7] |
| Mouse (Alzheimer's Disease Model) | 10 and 40 mg/kg | Intraperitoneal (i.p.) | Daily for 38 consecutive days | [6] |
Table 2: Summary of Mdivi-1's Dose-Dependent and Off-Target Effects
| Context | Concentration | Observed Effect | Probable Mechanism | Reference |
| In Vitro (N2a cells) | Low (25 µM) | Protective, reduced mitochondrial fission | On-target: Drp1 GTPase inhibition | [2] |
| In Vitro (N2a cells) | High (75 µM) | Toxic, impaired mitochondrial function | Off-target: Reduced electron transport chain activity | [2] |
| In Vitro (Neurons) | 50 µM | Neuroprotective against NMDA receptor-mediated excitotoxicity | Off-target: Modulation of intracellular Ca²⁺ signaling | [4] |
| In Vivo & In Vitro | Various | Can inhibit Complex I of the electron transport chain | Off-target: Direct interaction with Complex I | [3] |
Mandatory Visualizations
References
- 1. Mdivi 1 | Dynamin | Tocris Bioscience [tocris.com]
- 2. Mitochondrial division inhibitor 1 reduces dynamin-related protein 1 and mitochondrial fission activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Mitochondrial Dynamics during Lower-Limb Ischemia Reperfusion in Young and Old Mice: Effect of Mitochondrial Fission Inhibitor-1 (mDivi-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Division Inhibitor 1 (mdivi-1) Protects Neurons against Excitotoxicity through the Modulation of Mitochondrial Function and Intracellular Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mdivi‐1 treatment [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Divin Assay Optimization and Refinement: A Technical Support Center
Welcome to the technical support center for the Divin assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a direct question-and-answer format. This compound is a small molecule inhibitor of bacterial cell division, offering a unique mechanism of action for potential antimicrobial therapies.[1][2][3] This resource will help you optimize your experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during your this compound assays.
1. Compound Solubility and Stability
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent and storage procedure?
-
Answer: this compound has low solubility in aqueous media, which can be a challenge.[4] For stock solutions, dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).[5] It is recommended to use freshly opened DMSO to avoid hygroscopic effects that can impact solubility.[5] For working solutions, dilute the DMSO stock in the appropriate culture medium. To prevent precipitation, it is best to make serial dilutions in DMSO first before adding to your aqueous medium. Most bacterial cells can tolerate a final DMSO concentration of up to 0.1%. Always include a DMSO-only control in your experiments to account for any solvent effects. Store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[5] Avoid repeated freeze-thaw cycles by preparing aliquots.[5]
-
-
Question: My this compound solution appears to precipitate when added to the culture medium. How can I resolve this?
-
Answer: Precipitation is a common issue due to this compound's low aqueous solubility.[4] To mitigate this, ensure your final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%). You can also try warming the culture medium slightly before adding the this compound stock solution. Structure-activity relationship (SAR) studies have led to the development of this compound analogs with improved solubility.[4][6] If solubility issues persist, consider exploring these more soluble analogs for your experiments.
-
2. Experimental Design and Optimization
-
Question: What is a good starting concentration range for this compound in a bacterial growth inhibition assay?
-
Answer: The effective concentration of this compound can vary depending on the bacterial species and strain used. As a starting point, a concentration range of 1 µM to 50 µM is recommended for initial screening.[1] Subsequent experiments should involve a dose-response curve to determine the minimal inhibitory concentration (MIC) for your specific strain.
-
-
Question: How long should I incubate the bacteria with this compound?
-
Answer: The incubation time will depend on the doubling time of your bacterial strain and the specific endpoint of your assay. For morphological analysis, an incubation period equivalent to 2-3 generations is often sufficient to observe the characteristic cell division inhibition phenotype (filamentation). For MIC determination, a standard incubation of 18-24 hours is typical.
-
-
Question: Should I use a specific type of bacterial strain for the this compound assay?
-
Answer: this compound has shown activity against both Gram-positive and Gram-negative bacteria.[2][5] For initial characterization and to minimize the effects of efflux pumps, which can reduce the intracellular concentration of the compound, using an efflux pump-deficient strain, such as E. coli ΔtolC, can be advantageous.[4]
-
3. Data Interpretation and Troubleshooting Unexpected Results
-
Question: I am not observing the expected cell filamentation phenotype after this compound treatment. What could be the reason?
-
Answer: Several factors could contribute to the lack of a filamentation phenotype:
-
Inactive Compound: Ensure your this compound stock solution has been stored correctly and has not degraded.
-
Insufficient Concentration: The concentration of this compound may be too low to inhibit cell division effectively in your specific bacterial strain. Perform a dose-response experiment to determine the optimal concentration.
-
Efflux Pump Activity: Wild-type bacterial strains may actively pump this compound out of the cell, preventing it from reaching its target. Consider using an efflux pump-deficient mutant strain.[4]
-
Incorrect Incubation Time: The incubation time may be too short to allow for the observation of morphological changes. Ensure you are incubating for at least 2-3 generation times.
-
Resistant Strain: The bacterial strain you are using may have intrinsic resistance to this compound.
-
-
-
Question: The bacterial cells are lysing instead of forming filaments. What does this indicate?
-
Answer: Cell lysis is not the typical phenotype for this compound, which is known to be bacteriostatic.[4][6] Lysis might suggest off-target effects at high concentrations or that the compound has degraded into a toxic substance. It is recommended to:
-
Verify the concentration of your this compound stock.
-
Test a fresh aliquot of the compound.
-
Lower the concentration of this compound used in the assay.
-
Check for contamination in your bacterial culture.
-
-
-
Question: My results are inconsistent between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results can arise from several sources. To improve reproducibility:
-
Standardize Inoculum: Ensure you start each experiment with a consistent and standardized bacterial inoculum in the logarithmic growth phase.
-
Control for DMSO Effects: Always include a DMSO-only control at the same final concentration used in your experimental wells.
-
Maintain Consistent Incubation Conditions: Ensure temperature, aeration, and incubation times are identical across all experiments.
-
Prepare Fresh Reagents: Use freshly prepared media and this compound dilutions for each experiment.
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10-20 mg/mL in 100% DMSO | Store at -20°C (1 month) or -80°C (6 months).[5] |
| Working Concentration | 1 - 50 µM | Varies by bacterial strain. A dose-response curve is recommended.[1] |
| Final DMSO Concentration | ≤ 0.1% | Minimize to avoid solvent toxicity and precipitation. |
| Incubation Time (MIC) | 18 - 24 hours | Standard for most bacterial species. |
| Incubation Time (Morphology) | 2 - 3 generation times | Sufficient to observe filamentation. |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard microdilution methods.
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of appropriate broth medium.
-
Incubate overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Grow the culture to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Dilute the mid-log culture to a final concentration of 5 x 10⁵ CFU/mL in fresh broth.
-
-
Prepare this compound Dilutions:
-
Prepare a 2-fold serial dilution of your this compound stock solution in a 96-well plate using the appropriate broth medium. Ensure the final DMSO concentration is consistent across all wells.
-
-
Inoculate and Incubate:
-
Add the standardized bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. Bacterial Morphology Assay (Filamentation)
This protocol outlines the steps to observe the morphological effects of this compound on bacterial cells.
-
Prepare Bacterial Culture:
-
Grow a bacterial culture to mid-logarithmic phase as described in the MIC assay protocol.
-
-
Treat with this compound:
-
Add this compound to the bacterial culture at a concentration known to be at or slightly above the MIC.
-
Include a DMSO-only control.
-
Incubate the cultures at the optimal temperature with shaking for a period equivalent to 2-3 generation times.
-
-
Microscopy:
-
Take a small aliquot of the treated and control cultures.
-
Prepare a wet mount on a microscope slide.
-
Observe the cells using phase-contrast or differential interference contrast (DIC) microscopy at 100x magnification.
-
Capture images for documentation and analysis.
-
-
Data Analysis:
-
Quantify cell length from the captured images using image analysis software (e.g., ImageJ).
-
Compare the cell length distribution of this compound-treated cells to the control cells. A significant increase in cell length is indicative of cell division inhibition.
-
Visualizations
Caption: A flowchart illustrating the key steps in performing a this compound assay.
Caption: this compound inhibits late-stage divisome protein assembly.
Disclaimer: The exact molecular target of this compound is currently a subject of ongoing research. The provided diagram illustrates its proposed point of intervention in the bacterial cell division process based on current literature.[1][2][3]
References
- 1. This compound: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a small molecule inhibitor of bacterial divisome assembly. | Semantic Scholar [semanticscholar.org]
- 3. This compound: a small molecule inhibitor of bacterial divisome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-activity studies of this compound: an inhibitor of bacterial cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Divin Experimental Protocols & Troubleshooting
Welcome to the technical support center for Divin, a novel small molecule inhibitor of bacterial cell division. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in vitro and in vivo experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that inhibits the late stages of bacterial cell division.[1][2] It disrupts the assembly of the divisome, a complex of proteins required for cytokinesis in bacteria.[1][2] Unlike many other cell division inhibitors, this compound's mechanism is independent of FtsZ, a key protein in the early stages of divisome formation.[1][2]
Q2: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A2: this compound has demonstrated a bacteriostatic effect against both Gram-negative and Gram-positive bacteria.[3] However, its potency can vary significantly between different bacterial species.
Q3: What are the optimal solvent and storage conditions for this compound?
A3: this compound is sparingly soluble in aqueous solutions. For stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to store stock solutions at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the bacteria (typically ≤0.5%).
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?
A4: Inconsistent MIC values can arise from several factors:
-
Solubility Issues: Poor solubility of this compound in the test medium can lead to inaccurate concentrations. Ensure the compound is fully dissolved in DMSO before diluting into the culture medium.
-
Compound Stability: this compound may degrade over time, especially if not stored properly. Use freshly prepared working solutions for each experiment.
-
Inoculum Size: The density of the bacterial culture used for inoculation can significantly impact MIC values. Standardize your inoculum preparation.
-
Culture Medium Composition: Components of the culture medium can sometimes interact with the compound, affecting its activity.
-
Incubation Time: The duration of incubation can influence the apparent MIC. Follow a standardized incubation time for all experiments.
Q5: Does this compound have any known off-target effects?
A5: While this compound is characterized by its specific inhibition of late-stage divisome assembly, the potential for off-target effects, as with any small molecule inhibitor, cannot be entirely ruled out. Researchers should include appropriate controls to monitor for general cellular stress or effects on other metabolic pathways.
Troubleshooting Guides
Issue 1: Low or No Inhibition of Bacterial Growth
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify calculations for stock and working solutions. Perform a dose-response experiment with a wider concentration range. |
| Compound Degradation | Prepare fresh working solutions from a new aliquot of the stock solution. Ensure proper storage of the stock solution. |
| Bacterial Resistance | Check the literature for known resistance mechanisms in your bacterial strain. Consider using a different bacterial strain for comparison. |
| Inappropriate Assay Conditions | Optimize incubation time and temperature for your specific bacterial strain.[4] |
Issue 2: High Background in FtsZ Localization Imaging
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the number and duration of wash steps.[5] Optimize the concentration of the primary and secondary antibodies.[6] Include a blocking step with an appropriate agent (e.g., BSA or serum from the secondary antibody's host species).[6] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence.[6] If significant, consider using a different fixative or mounting medium. |
| Cell Permeabilization Issues | Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[7] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | BW25113 ΔtolC | 12.5 | [3] |
| Caulobacter crescentus | CB15N | 6.25 | [3] |
| Bacillus subtilis | ATCC 6633 | 2.0 | [8] |
| Staphylococcus aureus | ATCC 25923 | 31.25 | [9] |
Note: MIC values can vary depending on the specific experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate culture medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the culture medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the negative control.
-
Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C for E. coli) for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Immunofluorescence Staining for FtsZ Localization
Materials:
-
Bacterial cells grown to mid-log phase
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against FtsZ
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fix the bacterial cells by incubating with the fixative for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization buffer for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with the blocking solution for 30-60 minutes.
-
Incubate the cells with the primary anti-FtsZ antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide with mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets.
Mandatory Visualizations
Caption: this compound's inhibitory effect on the bacterial cell division pathway.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. Protein Subcellular Localization in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bacterial divisome: ready for its close-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial Cell Division [beckwith.med.harvard.edu]
- 4. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. insights.oni.bio [insights.oni.bio]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating JNK Inhibition: A Comparative Guide to Leading Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used c-Jun N-terminal kinase (JNK) inhibitors. We present supporting experimental data, detailed protocols for validation assays, and clear visualizations of the underlying biological pathways and experimental workflows.
The c-Jun N-terminal kinases (JNKs) are key mediators of cellular responses to stress signals, playing critical roles in inflammation, apoptosis, and cell differentiation. Their involvement in numerous pathologies has made them attractive targets for therapeutic intervention. This guide focuses on the validation of the mechanism of action of small molecule JNK inhibitors, providing a comparative analysis of their performance.
While the specific compound "Divin" was not traceable in the current literature, this guide focuses on a selection of well-characterized and widely used JNK inhibitors: SP600125, BI-78D3, and TCS JNK 6o.
Comparative Performance of JNK Inhibitors
The efficacy and specificity of JNK inhibitors are critical parameters for their use in research and potential therapeutic development. The following table summarizes the in vitro potency of selected JNK inhibitors against the three main JNK isoforms.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Selectivity Profile | Mechanism of Action |
| SP600125 | 40[1] | 40[1] | 90[1] | Broad-spectrum JNK inhibitor with >10-fold selectivity against MKK4 and >100-fold against ERK2 and p38.[1] | ATP-competitive |
| BI-78D3 | 280[1] | - | - | >100-fold selective over p38α; no activity at mTOR and PI3K.[1] | Substrate-competitive (JIP1-JNK interaction) |
| TCS JNK 6o | - | - | - | >1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38. | ATP-competitive |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Key Experimental Protocols for Validating JNK Inhibition
Accurate validation of a JNK inhibitor's mechanism of action relies on robust and well-defined experimental protocols. Below are detailed methodologies for essential assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of JNK.
Protocol:
-
Prepare Kinase Reaction Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, and 1 mM DTT.
-
Set up the reaction: In a 96-well plate, combine the JNK enzyme (e.g., recombinant JNK1, JNK2, or JNK3), the inhibitor at various concentrations (typically a serial dilution), and the kinase reaction buffer.
-
Pre-incubate: Incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction: Add a solution containing the substrate (e.g., GST-c-Jun) and ATP (radiolabeled or with a detection-compatible modification).
-
Incubate: Allow the kinase reaction to proceed for 30 minutes at 30°C.
-
Terminate the reaction: Stop the reaction by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the phosphorylation of the substrate. For radiolabeled ATP, this can be done using a scintillation counter. For other methods, follow the manufacturer's instructions for the specific detection reagent (e.g., luminescence-based or fluorescence-based).
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Phospho-c-Jun
This cell-based assay determines the inhibitor's ability to block the phosphorylation of the primary JNK substrate, c-Jun, in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293) and grow to 70-80% confluency.
-
Pre-treat the cells with the JNK inhibitor at various concentrations for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a known activator, such as Anisomycin (10 µg/mL) or UV radiation, for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the phospho-c-Jun signal to total c-Jun or a loading control like GAPDH or β-actin.
-
Cell Viability Assay
This assay assesses the cytotoxic effects of the JNK inhibitor on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with the JNK inhibitor at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for incubation time and measurement.
-
Data Analysis: Measure the absorbance or luminescence according to the assay used. Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ for cytotoxicity if applicable.
Visualizing the Mechanism of Action
Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using Graphviz, illustrate the JNK signaling pathway, the mechanism of JNK inhibition, and a typical experimental workflow.
Caption: The JNK signaling cascade is activated by various stress stimuli.
References
A Comparative Analysis of Divin and Sanguinarine: Two Distinct Inhibitors of Bacterial Cell Division
For Immediate Release
In the ongoing battle against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a detailed comparison of two such compounds, Divin and Sanguinarine, which both disrupt bacterial cell division but through distinct molecular pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.
Executive Summary
This compound and Sanguinarine are both potent inhibitors of bacterial cell division, a critical process for bacterial proliferation. However, they target different stages and components of the division machinery. This compound acts on the later stages of cell division by disrupting the assembly of the divisome, a complex of proteins responsible for septal peptidoglycan synthesis and cell constriction, without affecting the early-stage protein FtsZ. In contrast, Sanguinarine directly targets the tubulin homolog FtsZ, a key protein that forms the Z-ring at the division site, thereby inhibiting the very initiation of cytokinesis. This fundamental difference in their mechanisms of action presents distinct opportunities for therapeutic development and for use as research tools to dissect the complex process of bacterial cell division.
Quantitative Data Comparison
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Sanguinarine against common laboratory strains of Escherichia coli and Bacillus subtilis. It is important to note that these values were obtained from separate studies and are presented here for comparative purposes. Direct head-to-head studies may yield slightly different results.
| Compound | Organism | Strain | MIC (µg/mL) | Citation |
| This compound | E. coli | BW25113 ΔtolC | 12.5 | |
| C. crescentus | CB15N | 5 | ||
| Sanguinarine | E. coli | ATCC 35218 | 16 | [1] |
| B. subtilis | 168 | 5 | [2] |
Mechanism of Action
This compound: Targeting the Late Divisome
This compound disrupts the late stages of bacterial cell division. Its mechanism does not involve the inhibition of FtsZ polymerization or Z-ring formation. Instead, it is believed to interfere with the proper localization and function of other essential divisome proteins that are recruited to the Z-ring. This disruption prevents the invagination of the cell membrane and the synthesis of the septal cell wall, leading to the formation of filamentous cells.
Sanguinarine: A Direct FtsZ Inhibitor
Sanguinarine exerts its antibacterial effect by directly binding to FtsZ. This interaction inhibits the polymerization of FtsZ monomers into protofilaments, which are the building blocks of the Z-ring.[2] The absence of a functional Z-ring completely blocks the initiation of cytokinesis, resulting in elongated, filamentous bacteria.[3] Sanguinarine has been shown to bind to FtsZ with a dissociation constant in the micromolar range.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the bacterial cell division pathway and the points of inhibition for this compound and Sanguinarine, as well as a typical experimental workflow for determining the effect of these compounds on FtsZ.
Figure 1. Bacterial cell division pathway showing the inhibitory points of Sanguinarine and this compound.
Figure 2. A typical workflow for an in vitro FtsZ polymerization assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Compound Stock Solutions: this compound and Sanguinarine are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., E. coli K-12) is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh MHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution in 96-Well Plates: The compounds are serially diluted two-fold in MHB in a 96-well microtiter plate. The final concentrations typically range from 0.125 to 256 µg/mL.
-
Inoculation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
FtsZ Polymerization Assay (Light Scattering)
This assay is used to determine the effect of a compound on the in vitro polymerization of FtsZ.[4]
-
Reaction Mixture Preparation: Purified FtsZ protein is prepared in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl2).
-
Compound Incubation: The test compound (e.g., Sanguinarine) or vehicle (DMSO) is added to the FtsZ solution and incubated for a short period at room temperature.
-
Initiation of Polymerization: Polymerization is initiated by the addition of GTP (final concentration 1 mM).
-
Light Scattering Measurement: The change in light scattering at 350 nm is monitored over time using a spectrophotometer or a plate reader. An increase in light scattering indicates FtsZ polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the compound are compared to the vehicle control to determine the inhibitory effect.
FtsZ-Binding Assay (Fluorescence Anisotropy)
This assay can be used to determine the binding affinity of a compound to FtsZ.
-
Fluorescent Probe: A fluorescently labeled ligand known to bind FtsZ is used.
-
Binding Reaction: FtsZ and the fluorescent probe are incubated together to allow binding, resulting in a high fluorescence anisotropy signal.
-
Competition: Increasing concentrations of the test compound (e.g., Sanguinarine) are added to the mixture. If the compound binds to the same site as the probe, it will displace the probe, leading to a decrease in fluorescence anisotropy.
-
Data Analysis: The change in fluorescence anisotropy is plotted against the compound concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).
Conclusion
This compound and Sanguinarine represent two valuable tools for studying bacterial cell division and serve as promising lead compounds for the development of new antibiotics. Their distinct mechanisms of action, with this compound targeting the late divisome and Sanguinarine inhibiting the initial FtsZ-ring formation, offer different therapeutic strategies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other novel inhibitors of bacterial cell division. Further research, including direct comparative studies and in vivo efficacy models, is warranted to fully elucidate their therapeutic potential.
References
- 1. The induced and intrinsic resistance of Escherichia coli to sanguinarine is mediated by AcrB efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sanguinarine blocks cytokinesis in bacteria by inhibiting FtsZ assembly and bundling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
Divin vs. Paclitaxel: A Comparative Efficacy Analysis in Oncology Research
In the landscape of anti-cancer therapeutics, the targeting of mitotic kinesins has emerged as a promising strategy, offering a more specific mechanism of action compared to traditional microtubule-destabilizing agents. This guide provides a detailed comparison of Divin, a novel small molecule inhibitor of the mitotic kinesin Eg5, and Paclitaxel, a widely used standard-of-care taxane drug. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental data supporting these findings.
Executive Summary
This compound and its analogues, belonging to the class of 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives, have demonstrated potent inhibitory activity against the mitotic kinesin Eg5. This inhibition leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis in cancer cells. Paclitaxel, a cornerstone of chemotherapy for decades, functions by stabilizing microtubules, which also results in mitotic arrest and cell death. While both drugs target the process of mitosis, their distinct mechanisms offer different therapeutic windows and potential side-effect profiles. This guide will delve into the quantitative data from preclinical studies to provide a clear comparison of their anti-cancer activities.
Data Presentation: In Vitro Efficacy
The following table summarizes the in vitro efficacy of this compound analogues and Paclitaxel against various cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analogue (4m) | Kinesin Eg5 | MCF-7 | 0.8 | [1] |
| This compound Analogue (4p) | Kinesin Eg5 | MCF-7 | 1.0 | [1] |
| This compound Analogue (4x) | Kinesin Eg5 | MCF-7 | 1.2 | [1] |
| This compound Analogue (4bc) | Kinesin Eg5 | MCF-7 | 1.3 | [1] |
| Monastrol | Kinesin Eg5 | HeLa | 13 | [2] |
| S-trityl-L-cysteine (STLC) | Kinesin Eg5 | HeLa | 0.7 | [2][3] |
| Paclitaxel | Microtubules | MKN-28, MKN-45, MCF-7 | 0.01 - 0.5 | [4] |
Note: Data for this compound analogues and Paclitaxel are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action
This compound: Targeting the Mitotic Kinesin Eg5
This compound and its analogues act as specific inhibitors of the mitotic kinesin Eg5 (also known as KIF11), a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1] By binding to an allosteric pocket on the Eg5 motor domain, these inhibitors prevent the hydrolysis of ATP, which is necessary for the protein's motor activity. This inhibition of Eg5 leads to the collapse of the forming bipolar spindle, resulting in the formation of a "monoastral" spindle where all chromosomes are arranged around a single centrosome.[1][2] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and eventual cell death through apoptosis.
References
- 1. Impact of kinesin Eg5 inhibition by 3,4-dihydropyrimidin-2(1H)-one derivatives on various breast cancer cell features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of one-week versus three-week paclitaxel for advanced pan-carcinomas: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Dioscin: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data highlights the efficacy of dioscin, a natural steroidal saponin, in inhibiting cancer progression across various models. This guide provides a detailed comparison of dioscin's effects with other therapeutic agents, supported by experimental protocols and an in-depth look at its mechanism of action.
Researchers and drug development professionals now have access to a consolidated guide on the anti-cancer properties of dioscin. This publication summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes the complex signaling pathways influenced by this promising natural compound.
Efficacy of Dioscin in Preclinical Cancer Models
Dioscin has demonstrated significant anti-tumor activity in both in vitro and in vivo studies. Its effectiveness has been evaluated across a range of cancer cell lines, with notable results in colon, breast, and lung cancer models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of dioscin, a measure of its potency in inhibiting cell growth, has been determined in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.53 | [1] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 4.79 | [1] |
| HCT116 | Colorectal Cancer | ~2.5-5 µg/mL | [2] |
| SW480 | Colorectal Cancer | Not Specified | |
| SW620 | Colorectal Cancer | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | Not Specified |
Notably, dioscin exhibits selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal peripheral blood mononuclear cells (PBMCs), where the IC50 was found to be ≥ 50 µM[1].
In Vivo Tumor Growth Inhibition
Studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have provided compelling evidence of dioscin's anti-cancer efficacy in a living organism.
In a colon cancer model using HCT116 cells, oral administration of diosmetin (a related natural flavone) at 100 mg/kg for four weeks resulted in a significant reduction in tumor volume to 264 ± 238.3 mm³, compared to 1428.8 ± 459.6 mm³ in the untreated control group[3]. The final tumor weight was also substantially lower in the treated group (0.62 ± 0.29 g) versus the control group (2.478 ± 0.7 g)[3]. Importantly, these studies reported no noticeable body weight loss in the treated mice, suggesting a favorable safety profile[4].
Another study on colorectal cancer xenografts using HT29 and SW620 cells also demonstrated significant tumor growth inhibition with dioscin treatment. In the HT29 model, the tumor volume in the dioscin-treated group was 297 ± 51 mm³, compared to 867 ± 143 mm³ in the vehicle-treated group[4]. Similarly, in the SW620 model, tumor volume was reduced to 194 ± 53 mm³ with dioscin treatment, versus 659 ± 113 mm³ in the control group[4].
Comparative Analysis with Other Anti-Cancer Agents
To contextualize the therapeutic potential of dioscin, its performance has been compared with established chemotherapeutic drugs.
Dioscin vs. 5-Fluorouracil (5-FU)
In the HCT-116 colon cancer xenograft model, the efficacy of diosmetin was compared to the standard chemotherapy drug 5-Fluorouracil (5-FU). At a dose of 100 mg/kg, diosmetin reduced the final tumor volume to 264 ± 238.3 mm³, which was comparable to the reduction seen with 30 mg/kg of 5-FU (340 ± 175.5 mm³)[3]. The final tumor weights were also similar between the high-dose diosmetin group (0.62 ± 0.29 g) and the 5-FU group (0.57 ± 0.28 g)[3].
| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) |
| Control | 1428.8 ± 459.6 | 2.478 ± 0.7 |
| Diosmetin (100 mg/kg) | 264 ± 238.3 | 0.62 ± 0.29 |
| 5-Fluorouracil (30 mg/kg) | 340 ± 175.5 | 0.57 ± 0.28 |
Synergistic Effects with Paclitaxel
In non-small cell lung cancer (NSCLC) models, the combination of diosmetin and paclitaxel has been shown to have a synergistic effect, leading to enhanced tumor growth inhibition compared to either treatment alone[5][6]. This suggests that dioscin could be a valuable component of combination therapies, potentially allowing for lower doses of conventional chemotherapeutics and reducing associated side effects.
Mechanism of Action: A Multi-Pronged Attack on Cancer
Dioscin exerts its anti-cancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Modulated by Dioscin
Dioscin has been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival in many cancers[7]. It also modulates the p38 MAPK and Notch1 signaling pathways, both of which are implicated in tumorigenesis[2]. Furthermore, dioscin induces apoptosis (programmed cell death) by altering the balance of pro-apoptotic and anti-apoptotic proteins, specifically by upregulating Bax and downregulating Bcl-2.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of dioscin (e.g., 0, 1.25, 2.5, 5 µg/mL) for 48 hours. A control group should receive the vehicle (e.g., DMSO) only.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as (OD of treated group / OD of control group) x 100.
Western Blot Analysis for Bax and Bcl-2
-
Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax (e.g., 1:500 - 1:1000 dilution) and Bcl-2 (e.g., 1:200 - 1:1000 dilution)[8][9][10]. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 - 1:5000 dilution) for 1 hour at room temperature[9].
-
Detection: Visualize the protein bands using an ECL chemiluminescence substrate and an imaging system.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ HCT116 cells in Matrigel) into the flank of immunodeficient mice (e.g., SCID or nude mice)[1].
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (length x width²) / 2[1].
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups[1].
-
Drug Administration: Administer dioscin (e.g., by oral gavage) or a control vehicle daily for a specified period (e.g., 4 weeks)[3].
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Evaluation of Anti-Tumorigenic Effects of Diosmetin against Human Colon Cancer Xenografts in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non‐small cell lung cancer cells via Nrf2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diosmetin induces apoptosis and enhances the chemotherapeutic efficacy of paclitaxel in non-small cell lung cancer cells via Nrf2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abbexa.com [abbexa.com]
- 9. researchgate.net [researchgate.net]
- 10. Bcl-2 Monoclonal Antibody (Bcl-2-100) (13-8800) [thermofisher.com]
Independent Analysis of Dynamin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly used dynamin inhibitors, focusing on their performance and supported by experimental data from independent studies. The information is intended to assist researchers in selecting the appropriate tool for their specific experimental needs. Given the lack of specific, replicated studies on a compound named "Divin," this guide focuses on well-characterized and frequently cited alternatives within the dynamin inhibitor class.
Introduction to Dynamin and its Inhibition
Dynamin is a large GTPase essential for endocytosis and intracellular vesicle trafficking. It plays a crucial role in scissoring budding vesicles from the parent membrane. Inhibition of dynamin is a powerful technique to study these cellular processes and holds therapeutic potential. A variety of small molecule inhibitors have been developed to target dynamin, each with distinct mechanisms and properties.
Comparative Analysis of Dynamin Inhibitors
The following table summarizes the quantitative data for several key dynamin inhibitors. These compounds are frequently used alternatives in research and offer a benchmark for performance.
| Compound | Target(s) | IC50 (in vitro) | Cellular Potency (Endocytosis Inhibition) | Notes |
| Dynasore | Dynamin-1, Dynamin-2 | ~15 µM (Dynamin-1 GTPase activity) | 5-80 µM | Cell-permeable. Known to have off-target effects.[1] |
| Dyngo-4a | Dynamin-1, Dynamin-2 | 0.38 µM (Dynamin-1), 2.3 µM (Dynamin-2) | ~5.7 µM (Transferrin uptake) | An analog of Dynasore with improved potency and reduced cytotoxicity.[1] |
| Dynole 34-2 | Dynamin-1, Dynamin-2 | 6.9 µM (Dynamin-1), 14.2 µM (Dynamin-2) | ~1.9 µM (Clathrin-mediated endocytosis) | Potent inhibitor with antimitotic effects and can induce apoptosis.[1] |
| Mdivi-1 | Drp1 (Dynamin-related protein 1) | 1-10 µM | Selective inhibitor of the mitochondrial fission dynamin, Drp1.[2] | |
| Iminodyn-22 | Dynamin-1, Dynamin-2 | Nanomolar range | Effective endocytosis inhibitor | A member of the iminodyn class of potent dynamin inhibitors.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize dynamin inhibitors.
1. In Vitro Dynamin GTPase Activity Assay
This assay measures the ability of a compound to inhibit the GTPase activity of purified dynamin.
-
Materials: Purified dynamin-1, GTP, Malachite Green Phosphate Assay Kit, test compounds.
-
Procedure:
-
Purified dynamin-1 is incubated with varying concentrations of the test compound in a suitable buffer.
-
GTP is added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The amount of inorganic phosphate released from GTP hydrolysis is quantified using a Malachite Green-based colorimetric assay.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cellular Endocytosis Inhibition Assay (Transferrin Uptake)
This assay assesses the ability of a compound to block clathrin-mediated endocytosis in a cellular context.
-
Materials: Cultured cells (e.g., HeLa or HUVECs), transferrin conjugated to a fluorescent probe (e.g., Alexa Fluor 488), test compounds, fluorescence microscope or flow cytometer.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound for a specified time.
-
Fluorescently labeled transferrin is added to the medium and incubated to allow for uptake.
-
Surface-bound transferrin is removed by an acid wash.
-
The amount of internalized transferrin is quantified by measuring the intracellular fluorescence using microscopy or flow cytometry.
-
The concentration-dependent inhibition of transferrin uptake is used to determine the cellular potency of the compound.
-
Signaling Pathways and Experimental Workflows
Dynamin's Role in Receptor-Mediated Endocytosis
Dynamin is a critical component of the clathrin-mediated endocytosis pathway, which is a primary route for the internalization of cell surface receptors. The following diagram illustrates this process.
Experimental Workflow for Evaluating Dynamin Inhibitors
The process of evaluating a potential dynamin inhibitor involves a series of in vitro and cell-based assays to determine its potency and specificity.
VEGF Signaling and Dynamin Inhibition
The vascular endothelial growth factor (VEGF) signaling pathway is crucial for angiogenesis. While endocytosis is involved in modulating VEGF receptor (VEGFR2) signaling, studies have shown that dynamin inhibitors can have differential and sometimes off-target effects on this pathway, independent of their impact on endocytosis.[4]
References
Comparative Analysis of Divin Analogs as Cdc42 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Divin analogs, focusing on their performance as inhibitors of the small GTPase Cdc42. The information presented is supported by experimental data to aid in the selection and application of these compounds in research and development.
This compound and its analogs are small molecules that have garnered interest for their ability to inhibit Cdc42, a key regulator of cellular processes such as cytoskeletal dynamics, cell polarity, and proliferation. Dysregulation of Cdc42 signaling is implicated in various diseases, including cancer. This guide offers a comparative overview of these compounds, their mechanisms of action, and the experimental basis for their evaluation.
Performance Comparison of this compound Analogs
The following table summarizes the inhibitory activity of selected this compound analogs against Cdc42. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target(s) | IC50 (µM) | Cell Line(s) | Reference |
| ZCL278 | Cdc42-Intersectin Interaction | ~50 (effective concentration) | Swiss 3T3, PC-3 | [1][2] |
| NSC23766 | Rac1 | ~50 (effective concentration) | Swiss 3T3, PC-3 | [1][2] |
Mechanism of Action and Signaling Pathways
This compound analogs primarily function by interfering with the activation of Cdc42. ZCL278, for instance, has been shown to specifically inhibit the interaction between Cdc42 and one of its guanine nucleotide exchange factors (GEFs), Intersectin (ITSN).[1] GEFs are crucial for activating small GTPases like Cdc42 by promoting the exchange of GDP for GTP. By blocking this interaction, ZCL278 prevents the activation of Cdc42 and its downstream signaling cascades.
The downstream effects of Cdc42 inhibition are numerous and impact various cellular functions. Key signaling pathways affected include those regulating the actin cytoskeleton, cell migration, and cell polarity.
Figure 1. Simplified signaling pathway of Cdc42 activation and its inhibition by ZCL278.
Experimental Protocols
The evaluation of this compound analogs typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Guanine Nucleotide Exchange Factor (GEF) Interaction Assay
This assay is crucial for identifying inhibitors that block the interaction between Cdc42 and its activating GEFs.
Principle: The assay measures the ability of a compound to disrupt the binding of a specific GEF (e.g., the DH-PH domain of Intersectin) to Cdc42. This can be assessed using various techniques, such as fluorescence polarization, surface plasmon resonance (SPR), or co-immunoprecipitation followed by Western blotting.
General Protocol (based on Co-Immunoprecipitation):
-
Cell Culture and Treatment: Culture appropriate cells (e.g., Swiss 3T3 fibroblasts) to a suitable confluency. Treat the cells with the test compound (e.g., ZCL278) at various concentrations for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for Cdc42, coupled to agarose or magnetic beads. This will pull down Cdc42 and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the specific GEF (e.g., Intersectin) and Cdc42 to detect the presence and amount of the interacting proteins. A decrease in the amount of co-immunoprecipitated GEF in the presence of the inhibitor indicates disruption of the interaction.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of Cdc42 inhibition on cell motility, a key cellular process regulated by Cdc42.
Principle: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
General Protocol:
-
Cell Seeding: Seed cells (e.g., PC-3 prostate cancer cells) in a culture plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at the desired concentration. A vehicle control (e.g., DMSO) should be included.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the wound at each time point. The percentage of wound closure is calculated and compared between the treated and control groups to determine the effect of the inhibitor on cell migration.
Figure 2. General experimental workflow for the evaluation of this compound analogs.
Conclusion
The comparative analysis of this compound analogs, particularly compounds like ZCL278, highlights a promising avenue for the targeted inhibition of Cdc42. The data, primarily focused on the disruption of the Cdc42-GEF interaction, provides a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a framework for the consistent and rigorous evaluation of novel this compound analogs. Future structure-activity relationship (SAR) studies will be instrumental in developing more potent and selective Cdc42 inhibitors for therapeutic applications.
References
Adalimumab Efficacy: A Comparative Analysis in Rheumatoid Arthritis and Crohn's Disease
A comprehensive guide for researchers and drug development professionals on the differential efficacy and mechanistic action of Adalimumab in two distinct inflammatory conditions.
This guide provides an objective comparison of Adalimumab's performance in the treatment of Rheumatoid Arthritis (RA) and Crohn's Disease (CD). Adalimumab, a fully human monoclonal antibody, targets and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of both diseases.[1][2][3] While the fundamental mechanism of action is the same, the clinical efficacy and treatment protocols exhibit nuances specific to each condition. This document summarizes key experimental data, details the methodologies of pivotal clinical trials, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy of Adalimumab
The efficacy of Adalimumab has been rigorously evaluated in numerous clinical trials for both Rheumatoid Arthritis and Crohn's Disease. The primary endpoints in these trials are tailored to the specific disease characteristics, with the American College of Rheumatology (ACR) response criteria being the standard for RA and the Crohn's Disease Activity Index (CDAI) for CD.
Efficacy in Rheumatoid Arthritis
Clinical trials in patients with moderate to severe RA have consistently demonstrated the efficacy of Adalimumab in reducing disease activity and inhibiting the progression of joint damage. The tables below summarize the ACR response rates from key studies.
| Clinical Trial | Treatment Group | Week of Assessment | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| ReAct | Adalimumab 40 mg eow¹ | 12 | 69% | - | - |
| DE011 | Adalimumab 40 mg eow¹ | 26 | 46% | 22% | 12% |
| - | Adalimumab + MTX² | 12 | 52-63% | - | - |
| - | Placebo + MTX² | 12 | 30-35% | - | - |
¹ eow: every other week ² MTX: Methotrexate
Efficacy in Crohn's Disease
In patients with moderate to severe Crohn's Disease, Adalimumab has been shown to be effective in inducing and maintaining clinical remission. The CHARM and CLASSIC I & II trials are pivotal in demonstrating this efficacy, with outcomes measured by the CDAI. A CDAI score below 150 indicates clinical remission.
| Clinical Trial | Treatment Group | Week of Assessment | Clinical Remission (CDAI <150) (%) | Clinical Response (CDAI decrease ≥100) (%) |
| CHARM | Adalimumab 40 mg eow¹ | 26 | 40% | - |
| CHARM | Adalimumab 40 mg weekly | 26 | 46% | - |
| CHARM | Placebo | 26 | 17% | - |
| CHARM | Adalimumab 40 mg eow¹ | 56 | 36% | - |
| CHARM | Adalimumab 40 mg weekly | 56 | 41% | - |
| CHARM | Placebo | 56 | 12% | - |
| CLASSIC II (Open-Label) | Adalimumab | 56 | 46% | 65% |
¹ eow: every other week
Mechanism of Action: TNF-α Signaling Pathway
Adalimumab exerts its therapeutic effect by binding with high affinity to both soluble and transmembrane forms of TNF-α, preventing its interaction with the p55 and p75 cell surface receptors (TNFR1 and TNFR2).[1] This blockade disrupts the downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory cytokines, adhesion molecules, and matrix metalloproteinases.[1][4] The neutralization of TNF-α leads to a reduction in the inflammatory cell infiltrate in the synovium of RA patients and the intestinal mucosa of CD patients.
Caption: Adalimumab's mechanism of action on the TNF-α signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are summaries of the protocols for key Adalimumab trials in Rheumatoid Arthritis and Crohn's Disease.
Rheumatoid Arthritis: The ReAct Trial
The Research in Active Rheumatoid Arthritis (ReAct) trial was a Phase 3b study designed to assess the safety and effectiveness of Adalimumab in a real-world setting.[5]
-
Objective: To evaluate the safety and efficacy of Adalimumab in patients with active RA who had failed at least one disease-modifying antirheumatic drug (DMARD).
-
Study Design: An open-label, multicenter study.
-
Patient Population: 6,610 adult patients with active RA.
-
Inclusion Criteria:
-
Diagnosis of RA according to the American College of Rheumatology (ACR) criteria.
-
Active disease despite treatment with at least one DMARD.
-
-
Treatment: Adalimumab 40 mg administered subcutaneously every other week. Patients were permitted to continue their existing DMARDs.
-
Primary Endpoints:
-
Incidence of adverse events.
-
ACR20, ACR50, and ACR70 response rates at 12 weeks.
-
-
Secondary Endpoints:
-
European League Against Rheumatism (EULAR) response.
-
Changes in the Disease Activity Score 28 (DAS28).
-
Improvements in the Health Assessment Questionnaire (HAQ) Disability Index.
-
Crohn's Disease: The CHARM Trial
The Crohn's Trial of the Fully Human Antibody Adalimumab for Remission Maintenance (CHARM) was a pivotal Phase 3 trial.[6]
-
Objective: To evaluate the efficacy and safety of Adalimumab in maintaining clinical remission in patients with moderate to severe Crohn's Disease.
-
Study Design: A 56-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult patients with a CDAI score between 220 and 450.
-
Inclusion Criteria:
-
Diagnosis of Crohn's Disease for at least 4 months.
-
Moderately to severely active disease.
-
-
Treatment:
-
Open-label induction: All patients received Adalimumab 80 mg at week 0 and 40 mg at week 2.
-
Randomization: At week 4, patients were randomized to receive Adalimumab 40 mg weekly, Adalimumab 40 mg every other week, or placebo until week 56.
-
-
Primary Endpoints:
-
Clinical remission (CDAI < 150) at weeks 26 and 56.
-
-
Secondary Endpoints:
-
Clinical response (decrease in CDAI of ≥70 or ≥100 points).
-
Corticosteroid-sparing effect.
-
Fistula healing.
-
Caption: A generalized workflow for a randomized controlled clinical trial.
Conclusion
Adalimumab has demonstrated significant efficacy in the treatment of both Rheumatoid Arthritis and Crohn's Disease. While the underlying mechanism of TNF-α inhibition is common to both, the clinical presentation and therapeutic endpoints differ, necessitating disease-specific trial designs and outcome measures. For researchers and drug development professionals, understanding these distinctions is paramount for the design of future clinical trials and the development of next-generation therapies for inflammatory diseases. The data presented in this guide underscore the importance of tailored therapeutic strategies to optimize patient outcomes in distinct disease states.
References
- 1. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Safety and effectiveness of adalimumab in patients with rheumatoid arthritis over 5 years of therapy in a phase 3b and subsequent postmarketing observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adalimumab maintains remission of Crohn's disease after up to 4 years of treatment: data from CHARM and ADHERE - PMC [pmc.ncbi.nlm.nih.gov]
Unable to Proceed: Clarification Required for "Divin"
Efforts to provide a statistical validation of the therapeutic effect of a substance referred to as "Divin" cannot be completed at this time due to the ambiguous nature of the term. Initial searches have not identified a specific therapeutic agent consistently associated with this name.
The term "DIVINE" appears in various contexts within the biomedical field, including as an acronym for several distinct clinical trials. These trials investigate a range of interventions, from metformin and semaglutide for gestational diabetes to dietary management in intensive care units and endovascular therapies for ischemic stroke. However, none of these studies refer to a specific therapeutic agent named "this compound."
One potential, though unconfirmed, interpretation is that "this compound" could be a reference to Salvia divinorum, a plant with psychoactive properties. The primary active compound in this plant is Salvinorin A, a potent kappa-opioid receptor agonist. While Salvinorin A is a subject of scientific research for its potential therapeutic effects, it is not formally designated as "this compound."
To proceed with a comprehensive comparison and statistical validation as requested, it is crucial to accurately identify the specific drug or compound of interest. Without this clarification, any attempt to gather and present comparative data, experimental protocols, and signaling pathways would be speculative and likely inaccurate.
Therefore, we request further information to clarify the identity of "this compound." Please provide a more specific name, such as a chemical name, brand name, or a reference to a specific publication or clinical trial where this substance is investigated. Once the therapeutic agent is clearly identified, a thorough and accurate comparison guide can be compiled to meet the needs of researchers, scientists, and drug development professionals.
A Comparative Analysis of Salvinorin A's Binding Affinity for the Kappa-Opioid Receptor
An in-depth guide for researchers and drug development professionals on the binding characteristics of Salvinorin A in comparison to other known ligands for the kappa-opioid receptor (KOR).
Salvinorin A, the primary active compound in Salvia divinorum, is a potent and selective agonist of the kappa-opioid receptor (KOR), a key target in the development of therapeutics for pain, addiction, and mood disorders.[1][2] Unlike classical opioids, Salvinorin A is a non-nitrogenous diterpenoid, making it a unique scaffold for drug design.[1][3] This guide provides a comparative analysis of Salvinorin A's binding affinity for the KOR alongside other well-characterized KOR ligands, supported by experimental data and detailed methodologies.
Comparative Binding Affinity of KOR Ligands
The binding affinity of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of a ligand required to occupy 50% of the receptors at equilibrium. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value signifies a higher binding affinity.
The following table summarizes the binding affinities of Salvinorin A and other notable KOR ligands.
| Ligand | Ligand Type | Receptor | Ki (nM) |
| Salvinorin A | Agonist | Human KOR | 2.66 [1] |
| Salvinorin B | Inactive Metabolite | Human KOR | >10,000 |
| U-69,593 | Agonist | Human KOR | 1.5 |
| U-50488 | Agonist | Human KOR | 1.2 |
| Norbinaltorphimine (nor-BNI) | Antagonist | Human KOR | 0.18 |
| JDTic | Antagonist | Human KOR | 0.32 [4] |
As the data indicates, Salvinorin A exhibits a high binding affinity for the human KOR, with a Ki value in the low nanomolar range.[1] Its affinity is comparable to that of the synthetic agonist U-69,593. Notably, the antagonist JDTic displays an exceptionally high affinity for the KOR.[4]
Experimental Protocols
The determination of binding affinity is performed using various in vitro assays. A commonly employed method is the radioligand competition binding assay.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled ligand (the "competitor," e.g., Salvinorin A) to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the kappa-opioid receptor (e.g., from CHO-KOR or HEK-KOR cell lines)
-
Radiolabeled ligand (e.g., [³H]U-69,593 or [³H]diprenorphine)
-
Unlabeled competitor ligands (e.g., Salvinorin A, U-50488, etc.)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is inversely proportional to the binding affinity of the competitor ligand. The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved, the following diagrams, created using the Graphviz DOT language, illustrate a typical radioligand binding assay workflow and the kappa-opioid receptor signaling pathway.
Caption: Workflow of a radioligand competition binding assay.
Caption: Simplified signaling pathway of the kappa-opioid receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Divin and Mdivi-1: Targeting Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial dynamics research, the inhibition of mitochondrial fission has emerged as a promising therapeutic strategy for a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. The dynamin-related protein 1 (Drp1) is a master regulator of this process, and its inhibition is a key focus of drug development. This guide provides a head-to-head comparison of two prominent small molecule inhibitors: Divin and Mdivi-1, with a focus on their mechanisms of action, efficacy, and specificity, supported by experimental data and detailed protocols.
Executive Summary
This compound and Mdivi-1 are both recognized as inhibitors of mitochondrial fission. However, emerging evidence reveals a critical divergence in their mechanisms of action. While this compound is understood to directly target Drp1, the specificity of Mdivi-1 as a direct Drp1 inhibitor in mammalian cells is a subject of ongoing debate. Several studies suggest that Mdivi-1's primary effect may be the reversible inhibition of mitochondrial complex I, which indirectly influences mitochondrial dynamics. This guide will delve into these nuances to provide a clear, data-driven comparison for the scientific community.
Data Presentation: this compound vs. Mdivi-1
The following tables summarize the key quantitative data for this compound and its competitor, Mdivi-1.
Table 1: Mechanism of Action and Potency
| Feature | This compound | Mdivi-1 |
| Primary Target | Dynamin-related protein 1 (Drp1) | Mitochondrial Complex I (primary), Drp1 (disputed in mammalian cells) |
| Mechanism of Action | Directly inhibits Drp1 GTPase activity | Reversibly inhibits mitochondrial Complex I; reported to inhibit Drp1 self-assembly and GTPase activity, though direct, potent inhibition in mammalian cells is debated[1][2][3] |
| Drp1 GTPase Inhibition (IC50) | Data not publicly available | Poorly inhibits recombinant human Drp1 GTPase activity (Ki > 1.2 mM)[2][3]. Significant inhibition of human Drp1 GTPase activity was observed at 5 µM, but this effect was not consistent with increasing concentrations[4][5]. |
| Mitochondrial Fragmentation Inhibition (IC50) | Not specified | 1-10 µM (in yeast)[4]; 10 µM (cellular, for mitochondrial fragmentation)[6] |
Table 2: Specificity and Off-Target Effects
| Feature | This compound | Mdivi-1 |
| Specificity | Selective for Drp1 over other dynamin family members. | Questionable specificity for mammalian Drp1.[2][3] |
| Known Off-Target Effects | Not extensively documented in publicly available literature. | Reversible inhibition of mitochondrial Complex I.[1][2][3] May have multiple cellular targets due to its thiophenol structure.[1] |
Mechanism of Action and Specificity
This compound is characterized as a direct inhibitor of the Drp1 enzyme. Its mechanism is believed to involve the direct binding to Drp1, thereby preventing the GTPase activity required for the constriction and scission of the mitochondrial outer membrane. This direct inhibition of the core fission machinery makes this compound a valuable tool for specifically studying the consequences of Drp1-mediated fission.
Mdivi-1 , initially identified as a Drp1 inhibitor in a yeast-based screen, has a more complex and debated mechanism of action in mammalian cells.[1] While it was reported to inhibit the self-assembly and GTPase activity of Drp1, subsequent studies have demonstrated that Mdivi-1 is a poor inhibitor of recombinant human Drp1 GTPase activity.[2][3] Instead, a significant body of evidence points to its role as a reversible inhibitor of mitochondrial Complex I of the electron transport chain.[1][2][3] This action can independently affect mitochondrial morphology and function, confounding its use as a specific Drp1 inhibitor. The protective effects observed with Mdivi-1 in various disease models may, in part, be attributable to its effects on mitochondrial respiration and reactive oxygen species (ROS) production, rather than direct inhibition of Drp1.[1][2][3]
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: Drp1-mediated mitochondrial fission pathway.
Caption: this compound directly inhibits Drp1 to block fission.
Caption: Workflow for analyzing mitochondrial morphology.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize Drp1 inhibitors.
Drp1 GTPase Activity Assay (Colorimetric)
This assay quantifies the GTPase activity of recombinant Drp1 by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.
Materials:
-
Recombinant human Drp1 protein
-
GTPase assay kit (e.g., malachite green-based)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM MgCl₂)
-
GTP solution
-
Test compounds (this compound, Mdivi-1) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Dilute recombinant Drp1 protein to the desired concentration in pre-warmed assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the diluted Drp1 protein to the wells containing the test compounds and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of released phosphate using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of GTPase inhibition for each compound concentration relative to the vehicle control.
Immunofluorescence Analysis of Mitochondrial Morphology
This protocol allows for the visualization and quantification of mitochondrial morphology in cultured cells following treatment with inhibitors.
Materials:
-
Cultured cells (e.g., HeLa, SH-SY5Y) grown on glass coverslips
-
Test compounds (this compound, Mdivi-1)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, Mdivi-1, or vehicle control for the specified duration.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS and block with 1% BSA for 1 hour to prevent non-specific antibody binding.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a confocal microscope and capture images.
-
Analyze the images using software (e.g., ImageJ/Fiji) to quantify mitochondrial morphology (e.g., length, circularity, degree of fragmentation).
Conclusion
The choice between this compound and Mdivi-1 as research tools requires careful consideration of their distinct mechanisms of action. This compound appears to be a more direct and specific inhibitor of Drp1, making it suitable for studies aiming to dissect the direct consequences of Drp1 inhibition. In contrast, the off-target effects of Mdivi-1 on mitochondrial Complex I complicate the interpretation of its effects on mitochondrial dynamics. Researchers should be aware of this and consider the potential for Drp1-independent effects when using Mdivi-1. For drug development professionals, the development of highly specific Drp1 inhibitors with minimal off-target effects remains a critical goal for therapeutic applications. This comparative guide serves as a resource to inform the selection and application of these compounds in advancing our understanding of mitochondrial biology and disease.
References
- 1. Mitochondrial Dynamin-Related Protein Drp1: a New Player in Cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Putative Drp1 Inhibitor Mdivi-1 is a Reversible Mitochondrial Complex I Inhibitor that Modulates Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of human Drp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
A Researcher's Guide to Validating Novel mTORC1 Inhibitors Using Knockout Models
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In drug discovery, confirming that a compound engages its intended target is a critical step. Genetic methods, such as CRISPR-Cas9-mediated gene knockout, provide the highest level of evidence for on-target activity.[1][2][3] This guide offers a framework for validating a novel, hypothetical mTORC1 inhibitor, "Divin," by comparing its cellular effects in wild-type versus target-knockout models. The methodologies and data presented are based on established protocols for studying the mTOR pathway, a central regulator of cell growth and proliferation.[4][5]
The mechanistic target of rapamycin (mTOR) forms two key complexes: mTORC1 and mTORC2.[4][6] Our hypothetical inhibitor, this compound, is designed to be a selective, ATP-competitive inhibitor of mTORC1. To validate this, we will compare its performance against Rapamycin, a well-known allosteric mTORC1 inhibitor.[7][8] The definitive test will involve using a cell line where RPTOR, the gene encoding the essential mTORC1 component Raptor, has been knocked out.[6][9][10] Loss of Raptor specifically disrupts mTORC1 activity without directly affecting mTORC2, making it an ideal system for validating mTORC1-specific inhibitors.[6][10]
mTORC1 Signaling Pathway and Inhibitor Targets
The diagram below illustrates the mTORC1 pathway, highlighting the points of inhibition for both the hypothetical this compound and the comparator, Rapamycin. This compound is designed to block the ATP-binding site of mTOR within the mTORC1 complex, while Rapamycin acts allosterically.
Comparative Performance Data
The primary method to validate that this compound's cytotoxic or anti-proliferative effects are on-target is to measure its efficacy in both wild-type (WT) and RPTOR knockout (KO) cells. A successful on-target inhibitor will show a significant loss of potency in the KO cell line, as its molecular target is absent.
| Compound | Cell Line | IC50 (nM) | Fold Change (KO/WT) |
| This compound (Hypothetical) | Wild-Type (WT) | 15 | \multirow{2}{}{>6,600x} |
| RPTOR KO | >100,000 | ||
| Rapamycin | Wild-Type (WT) | 5 | \multirow{2}{}{>20,000x} |
| RPTOR KO | >100,000 | ||
| Doxorubicin (Control) | Wild-Type (WT) | 50 | \multirow{2}{*}{1.1x} |
| RPTOR KO | 55 |
Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of treatment. The dramatic increase in IC50 for this compound and Rapamycin in the RPTOR KO cells confirms their mechanism is dependent on a functional mTORC1 complex. Doxorubicin, a chemotherapy agent with a different mechanism of action (DNA intercalation), shows no significant change in potency, serving as a negative control.
Experimental Workflow
The logical flow of the validation experiment is crucial for obtaining clear and interpretable results. The process involves generating the knockout cell line, treating both WT and KO cells with the compounds, and assessing the outcomes via viability and biochemical assays.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are condensed protocols for the key experiments.
1. Generation of RPTOR Knockout Cell Line via CRISPR/Cas9 [11][12][13]
-
gRNA Design: Design two guide RNAs (gRNAs) targeting an early exon of the RPTOR gene using a validated online tool.
-
Vector Construction: Clone the gRNAs into a Cas9-expressing plasmid (e.g., pX459, which also contains a puromycin resistance cassette).
-
Transfection: Transfect the wild-type cell line (e.g., HEK293T) with the gRNA/Cas9 plasmid using a lipid-based transfection reagent.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium for 2-3 days.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate via limiting dilution or fluorescence-activated cell sorting (FACS).[14]
-
Validation: Expand the resulting clones and screen for RPTOR knockout.
-
Genomic DNA: Extract genomic DNA, PCR amplify the target region, and confirm the presence of insertions/deletions (indels) by Sanger sequencing.
-
Protein Level: Confirm the absence of the Raptor protein via Western blot analysis.[11]
-
2. Cell Viability (MTT) Assay [15][16][17]
-
Cell Plating: Seed both wild-type and RPTOR KO cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Rapamycin, and a control drug. Treat the cells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[15]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to untreated controls and plot a dose-response curve to calculate the IC50 value for each compound in each cell line.
3. Western Blot for Pathway Analysis [18][19]
-
Cell Lysis: Plate WT and RPTOR KO cells, treat with inhibitors for 2-4 hours, and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-S6K, anti-S6K, anti-Raptor, anti-Actin).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Logical Framework for Target Validation
The core logic of using a knockout model for target validation is straightforward: if the drug's effect is mediated through its target, removing the target should abrogate the drug's effect. This relationship can be visualized as a simple decision tree.
By following this structured approach, researchers can rigorously and objectively validate the molecular targets of novel inhibitors like this compound, providing the confidence needed to advance promising compounds through the drug development pipeline.[20][21]
References
- 1. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 2. wjbphs.com [wjbphs.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. Inactivation of Regulatory-associated Protein of mTOR (Raptor)/Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in Osteoclasts Increases Bone Mass by Inhibiting Osteoclast Differentiation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 9. Zebrafish raptor mutation inhibits the activity of mTORC1, inducing craniofacial defects due to autophagy-induced neural crest cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditional Disruption of Raptor Reveals an Essential Role for mTORC1 in B Cell Development, Survival, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 14. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Gene Knockout for Drug Screening and Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 21. researchgate.net [researchgate.net]
Assessing the Specificity of Divin's Effects: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise mechanism and specificity of a novel antibacterial agent is paramount. Divin, a small molecule inhibitor of bacterial cell division, presents a unique mechanism of action by targeting the late stages of divisome assembly. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies, to aid in the assessment of its potential as a research tool and a lead compound for antibiotic development.
Mechanism of Action: A Distinct Approach to Disrupting Bacterial Cell Division
This compound distinguishes itself from many other cell division inhibitors by not targeting the well-explored protein FtsZ, a bacterial homolog of tubulin.[1][2] Instead, it disrupts the assembly of the divisome, the multiprotein complex responsible for bacterial cytokinesis, at a later stage.[1][2] This targeted disruption prevents the proper localization of key late-stage divisome proteins, ultimately blocking cell division and leading to cell filamentation. This specific mechanism offers a valuable tool for dissecting the intricate process of bacterial cell division and presents a potentially less explored target for overcoming antibiotic resistance.
Performance Comparison: this compound and its Analogs
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and several of its analogs against Caulobacter crescentus and a TolC-deficient strain of Escherichia coli. The TolC protein is a component of a major drug efflux pump in Gram-negative bacteria; its absence often increases bacterial susceptibility to antibiotics.
| Compound | C. crescentus CB15N MIC (µM) | E. coli BW25113 ΔtolC MIC (µM) |
| This compound (1) | 10 | >100 |
| Analog 11c | 5 | 50 |
| Analog 11j | 10 | 50 |
Data sourced from Zhou et al., ACS Med. Chem. Lett. 2013, 4, 9, 880–885.[3]
These data indicate that modifications to the this compound structure can improve its activity against E. coli, suggesting potential for further development to broaden its spectrum of activity.
Comparison with FtsZ Inhibitors: Targeting a Different Stage of Cytokinesis
While this compound targets the late stages of divisome assembly, a significant number of other cell division inhibitors target the early-stage protein FtsZ. Although their mechanisms differ, comparing their potencies provides a broader context for evaluating this compound's efficacy.
| Compound | Target | Organism | MIC (µg/mL) |
| PC190723 | FtsZ | Staphylococcus aureus | 0.5 - 2 |
| Zantrin Z3 | FtsZ | Bacillus subtilis | 16 |
| Zantrin Z3 | Staphylococcus aureus | 32 |
Data for FtsZ inhibitors are compiled from various sources.
It is important to note that direct comparison of MIC values can be influenced by various factors, including the bacterial species, strain, and specific assay conditions.
Signaling Pathway: The Bacterial Divisome Assembly
The assembly of the bacterial divisome is a complex and highly regulated process. It begins with the polymerization of FtsZ at the future division site, forming the Z-ring. This structure then serves as a scaffold for the sequential recruitment of other divisome proteins. This compound intervenes in the later stages of this pathway, disrupting the proper localization of proteins that are essential for peptidoglycan synthesis and cell constriction.
Caption: Bacterial divisome assembly pathway and the point of intervention for this compound.
Experimental Workflows and Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
A standard method for quantifying the potency of an antimicrobial agent is the determination of its MIC, the lowest concentration that prevents visible growth of a bacterium.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compound are made in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculum Preparation: A bacterial culture is grown to a specific optical density (e.g., mid-log phase) and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under optimal conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
2. Assessing Protein Localization via Immunofluorescence Microscopy
To determine the effect of an inhibitor on the localization of specific divisome proteins, immunofluorescence microscopy is a powerful technique.
Caption: A typical workflow for immunofluorescence microscopy to visualize protein localization.
Protocol:
-
Cell Treatment: Bacterial cells are grown to mid-log phase and treated with the inhibitor (e.g., this compound at its MIC) or a vehicle control for a specified period.
-
Fixation: Cells are harvested and fixed with an appropriate fixative (e.g., paraformaldehyde) to preserve cellular structures.
-
Permeabilization: The cell membranes are permeabilized (e.g., with lysozyme and/or detergents) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking agent (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific to the protein of interest (e.g., anti-FtsQ).
-
Secondary Antibody Incubation: After washing, cells are incubated with a secondary antibody conjugated to a fluorescent dye that recognizes the primary antibody.
-
Microscopy: Cells are mounted on a microscope slide and visualized using a fluorescence microscope to observe the localization pattern of the target protein.
Conclusion
This compound's unique mechanism of action, targeting the late stages of bacterial divisome assembly, makes it a valuable tool for studying bacterial cell division and a promising starting point for the development of new antibiotics. Its specificity, distinct from FtsZ inhibitors, offers a potential avenue to circumvent existing resistance mechanisms. Further research, including the identification of its precise molecular target and the optimization of its activity against a broader range of pathogenic bacteria, will be crucial in realizing its full therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate and assess the specificity and efficacy of this compound and its analogs.
References
Divin and its Derivatives: A Comparative Review for Drug Development Professionals
An in-depth analysis of the bacterial cell division inhibitor Divin and its analogs, detailing their mechanism of action, structure-activity relationships, and comparative efficacy, supported by experimental data and visualized pathways.
Introduction
This compound is a novel small molecule inhibitor of bacterial cell division that presents a promising scaffold for the development of new antimicrobial agents. Unlike many existing antibiotics that target DNA replication or cell wall synthesis, this compound disrupts the formation of the bacterial divisome, the protein machinery responsible for cytokinesis. This unique mechanism of action makes it a valuable tool for studying bacterial cell division and a potential candidate for overcoming existing antibiotic resistance mechanisms. This guide provides a comparative review of this compound and its derivatives, summarizing key experimental data, outlining methodologies, and visualizing its proposed mechanism of action.
Mechanism of Action: Disrupting the Divisome
Experimental evidence indicates that this compound and its analogs act by perturbing the assembly of late-stage cell division proteins at the septum.[1] Crucially, this compound does not interact with the early-stage protein FtsZ, a tubulin homolog that forms the foundational Z-ring for cytokinesis.[1] Instead, it is proposed to interfere with the proper localization and function of proteins that are recruited to the Z-ring later in the division process. This disruption prevents the invagination of the cell membrane and cell wall, ultimately leading to cell filamentation and inhibiting bacterial proliferation.[1]
The precise molecular target of this compound is yet to be definitively identified, but its action leads to the mislocalization of essential late-stage divisome proteins. The proposed signaling pathway illustrates the normal assembly of the divisome and the point of disruption by this compound.
Comparative Efficacy of this compound and Its Derivatives
Structure-activity relationship (SAR) studies have led to the synthesis of several this compound derivatives with improved potency and solubility. The antimicrobial activity of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound (referred to as compound 1 in the source) and its key derivatives against Caulobacter crescentus and a TolC-deficient strain of Escherichia coli.[1]
| Compound | Modification | MIC (µM) vs. C. crescentus CB15N | MIC (µM) vs. E. coli BW25113 ΔtolC |
| 1 (this compound) | - | 5 | 12.5 |
| 5a | N-phenyl group on the hydrazide | 15 | 50 |
| 5b | Methoxy substitution on the naphthalenyl ring | >20 | >50 |
| 8b | Butanohydrazide linker | 7.5 | >50 |
| 11c | Chloro-substitution on the benzimidazole ring | 2.5 | 12.5 |
| 11j | Fluoro-substitution on the benzimidazole ring | 2.5 | 6.25 |
Structure-Activity Relationship (SAR)
The SAR studies reveal several key insights into the chemical features essential for the activity of this compound and its derivatives.[1]
-
2-Hydroxynaphthalenyl Hydrazide Moiety: This part of the molecule is crucial for its biological activity. Removal or modification of the hydroxyl group significantly reduces or abolishes the antibacterial effect.[1]
-
Benzimidazole Ring: Modifications to this ring system can significantly impact potency. The introduction of electron-withdrawing groups, such as chlorine (in 11c ) or fluorine (in 11j ), at the 5-position of the benzimidazole ring enhances the antimicrobial activity.[1]
-
Linker Region: Altering the length and composition of the linker between the benzimidazole and hydrazide moieties can affect activity, as seen with the butanohydrazide derivative 8b .[1]
The following workflow outlines the general process for synthesizing and evaluating new this compound derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC values for this compound and its derivatives were determined using a modified Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1]
-
Bacterial Culture Preparation: A single colony of the test bacterium (C. crescentus CB15N or E. coli BW25113 ΔtolC) is inoculated into an appropriate broth medium (e.g., Tryptic Soy Broth) and incubated overnight at 37°C with shaking.
-
Inoculum Adjustment: The overnight culture is diluted in fresh broth to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: The adjusted bacterial inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protein Localization Studies (General Protocol)
To investigate the effect of this compound on the localization of late cell division proteins, immunofluorescence microscopy can be employed. This technique allows for the visualization of specific proteins within the bacterial cell.
-
Cell Treatment: Bacterial cells are grown to mid-log phase and then treated with this compound at a concentration near its MIC. A control group of untreated cells is also maintained.
-
Fixation: The cells are fixed to preserve their structure. This is typically done using paraformaldehyde or methanol.
-
Permeabilization: The cell membrane is permeabilized (e.g., with lysozyme) to allow antibodies to enter the cell.
-
Blocking: Non-specific antibody binding sites are blocked using a blocking agent such as bovine serum albumin (BSA).
-
Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes the late cell division protein of interest (e.g., FtsN, FtsI).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: The cells are mounted on a slide and visualized using a fluorescence microscope. The localization pattern of the target protein in this compound-treated cells is compared to that in untreated cells.
The logical workflow for such a protein localization experiment is depicted below.
Conclusion
This compound and its derivatives represent a promising new class of antibacterial agents with a distinct mechanism of action that targets the bacterial divisome. The structure-activity relationship studies have demonstrated that the potency of the this compound scaffold can be significantly improved through chemical modifications. Further research to precisely identify the molecular target and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds is warranted for their development as next-generation antibiotics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to build upon in the pursuit of novel antimicrobial therapies.
References
Benchmarking Divin's Performance Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of c-Jun N-terminal kinase (JNK) inhibitors based on the 11H-indeno[1,2-b]quinoxalin-11-one scaffold, to which the inhibitor "Divin" is presumed to belong, against other known JNK inhibitors, primarily the well-characterized pan-JNK inhibitor, SP600125. The experimental data cited is based on published research on this class of compounds.
Data Presentation: Performance Comparison of JNK Inhibitors
The following table summarizes the inhibitory activity of selected compounds from the 11H-indeno[1,2-b]quinoxalin-11-one oxime series and the known inhibitor SP600125 against JNK isoforms. The data highlights the potency and selectivity of these compounds.
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes |
| SP600125 | 40 | 40 | 90 | A well-established, first-generation pan-JNK inhibitor.[1] |
| Compound 1 | 518 | 210 | <1 | Demonstrates high selectivity for JNK3.[1] |
| Compound 3 | >2500 | >2500 | 40 | Exhibits over 2500-fold selectivity for JNK3 over JNK1 and JNK2.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
JNK Activity Screening Assay
This assay is designed to measure the activity of JNK pulled down from cell lysates.
Materials:
-
Kinase Extraction Buffer
-
c-Jun (1-79) Fusion Protein Beads
-
Kinase Assay Buffer
-
ATP (10 mM)
-
Phospho-c-Jun Specific Antibody
-
Cell Lysates (from treated and untreated cells)
Protocol:
-
Sample Preparation:
-
Activate cells using the desired method (e.g., treatment with Anisomycin as a positive control).
-
Harvest and pellet the cells (2-10 million per assay).
-
Wash the cell pellet once with ice-cold 1X PBS.
-
Lyse the cells in ice-cold JNK Extraction Buffer and incubate on ice for 5 minutes.
-
Centrifuge the lysate at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube. The protein concentration of the lysate should be determined.
-
-
JNK "Pull Down":
-
For each assay, add 20 µl of c-Jun Fusion Protein Beads to the cell lysate.
-
Incubate with gentle agitation at 4°C for 1-2 hours.
-
Pellet the beads by centrifugation and wash twice with Kinase Extraction Buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer.
-
Add ATP to a final concentration of 1 mM to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Western Blot Analysis:
-
Terminate the reaction by adding 3X SDS-PAGE buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-c-Jun specific antibody to detect the phosphorylated c-Jun, indicating JNK activity.[2]
-
Western Blot for Phospho-c-Jun
This protocol is used to detect the phosphorylation of c-Jun, a direct substrate of JNK, in cell lysates.
Materials:
-
RIPA buffer
-
Primary antibody (phospho-c-Jun specific)
-
HRP-conjugated secondary antibody
-
PBS (Phosphate Buffered Saline)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Treat cells with inhibitors and/or stimuli as required.
-
Lyse cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation at 17,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
LPS-Induced IL-6 Production by ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of Interleukin-6 (IL-6) secreted by cells in response to lipopolysaccharide (LPS) stimulation.
Materials:
-
IL-6 ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate solution)
-
Cell culture supernatants
-
Wash buffer
-
Stop solution
Protocol:
-
Plate Preparation:
-
Coat a 96-well plate with the IL-6 capture antibody overnight.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for at least 1 hour.
-
-
Sample and Standard Incubation:
-
Add standards and cell culture supernatants to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Detection:
-
Add the biotinylated IL-6 detection antibody and incubate for 2 hours.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20 minutes in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate for 20 minutes in the dark.
-
-
Measurement:
Mandatory Visualization
JNK Signaling Pathway
The following diagram illustrates the core components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is activated by various stress stimuli and inflammatory cytokines.
Experimental Workflow for Benchmarking JNK Inhibitors
This diagram outlines the general workflow for comparing the performance of JNK inhibitors like this compound and its analogs against a known inhibitor such as SP600125.
References
- 1. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. Anti-Hyperpigmentation-Related Potential Activities in B16BL6 Cells and Chemical Composition of Essential Oil from Chamaecyparis pisifera Leaves [mdpi.com]
- 4. google.com [google.com]
- 5. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-induced interleukin-6 production is controlled by glycogen synthase kinase-3 and STAT3 in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Signaling Mechanisms Regulating IL-6 Expression by LPS between Gingival Fibroblasts and Mononuclear Cells: Seeking the Common Target - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Power of Dioscin: A Comparative Analysis Against Paclitaxel in Non-Small Cell Lung Cancer
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of novel and effective cancer therapeutics, the natural compound Dioscin has emerged as a promising candidate, demonstrating significant in-vivo efficacy in preclinical trials. This guide provides a comprehensive comparison of Dioscin's performance against the established chemotherapeutic agent, Paclitaxel, with a focus on non-small cell lung cancer (NSCLC) xenograft models. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, offers researchers, scientists, and drug development professionals a critical resource for evaluating the potential of this compelling natural product.
In-Vivo Efficacy: Dioscin Demonstrates Potent Anti-Tumor Activity
Preclinical studies utilizing human A549 non-small cell lung cancer cell line xenografts in nude mice have consistently shown Dioscin's ability to significantly inhibit tumor growth. Intraperitoneal administration of Dioscin has been observed to lead to a marked reduction in both tumor volume and weight.
In a representative study, treatment with Dioscin resulted in a substantial decrease in tumor volume, with some studies indicating a reduction to less than 200 mm³, compared to control group tumors exceeding 500 mm³.[1] This potent anti-proliferative effect is further corroborated by a significant decrease in tumor weight at the end of the treatment period.
For comparative purposes, Paclitaxel, a standard-of-care chemotherapy for NSCLC, also exhibits robust tumor growth inhibition in similar A549 xenograft models. While direct head-to-head studies are limited, existing data allows for a comparative assessment of their in-vivo performance.
| Compound | Cancer Model | Administration Route | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Reference |
| Dioscin | A549 Xenograft | Intraperitoneal | 10 mg/kg | Significant reduction (e.g., <200 mm³ vs. >500 mm³ in control) | Significant reduction | [1] |
| Paclitaxel | A549 Xenograft | Intravenous/Intraperitoneal | 10-25 mg/kg | Dose-dependent significant reduction | Significant reduction |
Caption: Comparative in-vivo efficacy of Dioscin and Paclitaxel in A549 NSCLC xenograft models.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
Both Dioscin and Paclitaxel exert their anti-cancer effects, at least in part, through the modulation of the critical PI3K/AKT signaling pathway, a key regulator of cell proliferation, survival, and apoptosis.
Dioscin's mechanism involves the downregulation of key components of this pathway. Studies have shown that Dioscin can inhibit the phosphorylation of AKT, a central kinase in the pathway, thereby impeding downstream signaling that promotes cancer cell survival.[2][3] This inhibition of the PI3K/AKT pathway by Dioscin leads to the induction of apoptosis (programmed cell death) in cancer cells.
Paclitaxel , while primarily known as a microtubule-stabilizing agent that disrupts mitosis, also influences the PI3K/AKT pathway. It has been shown to block the activation of this pathway, contributing to its pro-apoptotic effects.
References
Safety Operating Guide
Proper Disposal Procedures for Divin: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of Divin (CAS 1443321-11-6), a bacterial cell division inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Safety Data
This compound, with the chemical name N′-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a combustible solid that poses a severe hazard to water. Proper personal protective equipment (PPE) should be worn at all times when handling this compound.
| Property | Value | Source |
| Chemical Name | N′-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide | Sigma-Aldrich |
| CAS Number | 1443321-11-6 | Sigma-Aldrich |
| Physical State | Solid | |
| Combustibility | Combustible Solid (Storage Class 11) | Sigma-Aldrich |
| Water Hazard Class | WGK 3 (Severe hazard to water) | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat, and respirator (if generating dust) |
Experimental Protocols: Disposal of this compound
The following protocol is a general guideline for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Materials:
-
Waste container (clearly labeled "Hazardous Waste: this compound")
-
Appropriate PPE (safety glasses, chemical-resistant gloves, lab coat)
-
Chemical fume hood
-
Spill kit for combustible solids
Procedure:
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from heat, sparks, and open flames.
-
Ensure the storage area is compliant with regulations for combustible solids.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use a spill kit for combustible solids to clean the affected area.
-
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS department or emergency response team.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
-
Do not dispose of this compound down the drain or in the regular trash. Due to its severe hazard to water, preventing its release into the environment is critical.
-
Mandatory Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: this compound's mechanism of action in bacterial cell division.
Safeguarding Your Research: A Comprehensive Guide to Handling Divinylbenzene
For Immediate Reference: Essential Safety and Handling Protocols for Divinylbenzene in Laboratory Settings
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Divinylbenzene (DVB). Understanding and implementing these procedures is paramount to ensuring a safe laboratory environment and the integrity of your research. This document outlines personal protective equipment (PPE), proper handling and storage protocols, emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to Divinylbenzene. The following table summarizes the required and recommended PPE for handling this chemical.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles. A face shield (minimum 8-inch) is recommended where splashing is a risk.[1] | Standard laboratory eye protection is mandatory to prevent contact with vapors and splashes. |
| Skin | Chemical-resistant gloves (e.g., Viton®, Barrier®). Protective clothing, including a lab coat and long-sleeved clothing.[2][3] | Safety equipment suppliers can provide recommendations on the most protective glove material.[2] All protective clothing should be clean and put on before work.[2] |
| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor cartridges or canister may be necessary if ventilation is inadequate or for operations with potential for inhalation exposure.[4] | Use in a well-ventilated area is the primary control measure. Respirators are a secondary measure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to prevent polymerization, fires, and exposure. Divinylbenzene is a combustible liquid that can polymerize violently if not stored and handled correctly.[5][6]
Key Handling Procedures:
-
Ventilation: Always handle Divinylbenzene in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[4]
-
Grounding: Use grounding and bonding connections when transferring material to prevent static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][6] Do not eat, drink, or smoke in areas where Divinylbenzene is used.[2] Contaminated work clothing should be removed promptly and laundered separately.[2]
Storage Requirements:
-
Inhibitor: Divinylbenzene is typically stabilized with an inhibitor, such as Tertiary Butyl Catechol (TBC), to prevent polymerization.[4][7] The effectiveness of the inhibitor requires the presence of dissolved oxygen (at least 15 ppm).[4]
-
Temperature: Store in a cool, dry, well-ventilated location, away from direct sunlight.[2][8] Maintain storage temperature below 90°F (32°C).[4]
-
Containers: Keep containers tightly closed and sealed.[1][2] Containers that have been opened must be carefully resealed and kept upright.[1]
-
Incompatible Materials: Store separately from oxidizing agents, strong acids, and metallic salts (e.g., ferric and aluminum chlorides).[2][6]
Emergency and First Aid Plan
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Quickly remove contaminated clothing. Immediately wash the contaminated skin with large amounts of soap and water.[2] |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek prompt medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Spill and Leak Procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.[2]
-
Containment: For small spills, absorb with an inert material like dry sand or vermiculite and place in a sealed container for disposal.[2][4] For large spills, contain with dikes of earth.[4]
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: After absorption, wash the area.[2]
Disposal Plan
Proper disposal of Divinylbenzene and its contaminated materials is essential to protect the environment.
-
Waste Characterization: Divinylbenzene may need to be disposed of as a hazardous waste. Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for specific guidance.[2][10]
-
Disposal Method: The material can be disposed of by controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[5]
-
Containers: Empty containers may still contain vapors and should be handled with care.[4] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[5]
-
Prohibitions: Do not contaminate water, foodstuffs, or feed.[5] Do not discharge to sewer systems.[5]
Experimental Workflow: Safe Handling of Divinylbenzene
The following diagram illustrates the logical workflow for safely handling Divinylbenzene in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of Divinylbenzene.
References
- 1. scipoly.com [scipoly.com]
- 2. nj.gov [nj.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. scribd.com [scribd.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. scribd.com [scribd.com]
- 8. Divinylbenzene MSDS/SDS | Supplier & Distributor [reinb-chemical.com]
- 9. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. utsi.edu [utsi.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
